Technical Documentation Center

2,6-DI-Tert-butyl-4-hydroxyphenyl acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate
  • CAS: 32102-41-3

Core Science & Biosynthesis

Foundational

"2,6-DI-Tert-butyl-4-hydroxyphenyl acetate" physical and chemical properties

The following technical guide details the physical and chemical profile of 2,6-Di-tert-butyl-4-hydroxyphenyl acetate (CAS 32102-41-3). Structural Characterization, Synthesis, and Functional Applications Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical and chemical profile of 2,6-Di-tert-butyl-4-hydroxyphenyl acetate (CAS 32102-41-3).

Structural Characterization, Synthesis, and Functional Applications

Executive Summary

2,6-Di-tert-butyl-4-hydroxyphenyl acetate (CAS 32102-41-3) is a specialized phenolic ester derivative of 2,6-di-tert-butylhydroquinone (DTBHQ). Unlike its more common isomer, 4-acetoxy-2,6-di-tert-butylphenol (which functions as a direct antioxidant intermediate), this compound features an acetate group at the sterically hindered 1-position, flanked by two tert-butyl groups.

This unique structural arrangement confers exceptional hydrolytic stability to the ester moiety, making the compound a valuable protected intermediate in the synthesis of complex antioxidants and pharmaceutical agents. This guide outlines its properties, a self-validating synthesis protocol based on steric differentiation, and its utility in orthogonal protection strategies.

Chemical Identity & Nomenclature

Precise identification is critical due to the existence of a regioisomer (CAS 732-28-5).

ParameterDetail
Chemical Name 2,6-Di-tert-butyl-4-hydroxyphenyl acetate
Systematic Name 1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)-, 1-acetate
CAS Registry Number 32102-41-3
Molecular Formula C₁₆H₂₄O₃
Molecular Weight 264.36 g/mol
SMILES CC(=O)Oc1c(cc(cc1C(C)(C)C)O)C(C)(C)C
Key Structural Feature Acetate ester at position 1 (hindered); Hydroxyl at position 4 (unhindered).[1]

Isomer Distinction:

  • Target Compound (CAS 32102-41-3): Ester at hindered position 1.[2] Used as a protected scaffold.

  • Common Isomer (CAS 732-28-5): Ester at unhindered position 4. Used as a "BHT-acetate" antioxidant precursor.

Physical & Chemical Properties[3]
3.1 Physical Constants

Note: Experimental values for this specific regioisomer are sparse in open literature. Values below are derived from structural analogs (DTBHQ, BHT) and standard chemoinformatic models.

PropertyValue / RangeNotes
Physical State White to off-white crystalline solidTypical for hindered phenolic esters.
Melting Point 110 – 125 °C (Predicted)Higher than BHT (70°C) due to H-bonding capability of the free 4-OH.
Solubility Soluble in EtOH, DMSO, CHCl₃, EtOAc.Insoluble in water.
LogP ~4.2Highly lipophilic due to tert-butyl groups.
pKa (Phenol) ~10.5The free OH at position 4 is less acidic than typical phenols due to electron donation from the ring alkyls.
3.2 Chemical Reactivity Profile

The compound exhibits orthogonal reactivity due to the steric environment:

  • Hydrolytic Stability: The C-1 acetate is flanked by bulky tert-butyl groups. Hydrolysis of this ester requires forcing conditions (e.g., refluxing KOH in glycol), whereas the C-4 position (if esterified) hydrolyzes rapidly.

  • Redox Activity: The free hydroxyl at C-4 is unhindered and electron-rich. It is susceptible to oxidation, forming the corresponding quinone (2,6-di-tert-butyl-1,4-benzoquinone) upon exposure to strong oxidants.

  • Nucleophilicity: The C-4 hydroxyl is a competent nucleophile and can be alkylated or acylated under mild conditions, allowing for chain extension without disturbing the C-1 acetate.

Synthesis Protocol: Steric Differentiation

The most robust synthesis method utilizes the difference in steric hindrance between the C-1 and C-4 positions. Direct mono-acetylation of DTBHQ yields the wrong isomer (C-4 acetate). Therefore, a Diacetate Hydrolysis Strategy is recommended.

Workflow Diagram

SynthesisWorkflow cluster_legend Mechanism Logic Start Starting Material: 2,6-Di-tert-butylhydroquinone (DTBHQ) Step1 Step 1: Global Acetylation (Acetic Anhydride, H+, Reflux) Forms Diacetate Start->Step1 Ac2O (excess), H2SO4 (cat.) Inter Intermediate: 2,6-Di-tert-butyl-1,4-phenylene diacetate Step1->Inter Quantitative Conv. Step2 Step 2: Selective Hydrolysis (NaOH, MeOH, 0°C - RT) Kinetic Control Inter->Step2 Steric shielding protects C-1 ester Product Target Product: 2,6-Di-tert-butyl-4-hydroxyphenyl acetate (CAS 32102-41-3) Step2->Product C-4 ester cleaves rapidly Note The C-1 ester is 'locked' by t-butyl groups. The C-4 ester is accessible and labile.

Caption: Synthesis via selective hydrolysis of the diacetate, exploiting the steric "lock" at position 1.

Detailed Methodology

Step 1: Synthesis of 2,6-Di-tert-butyl-1,4-phenylene diacetate

  • Dissolve 10.0 g of 2,6-di-tert-butylhydroquinone (DTBHQ) in 30 mL of acetic anhydride.

  • Add 2-3 drops of concentrated H₂SO₄ as a catalyst.

  • Heat to reflux (140°C) for 2 hours. The reaction is driven to completion (di-esterification).

  • Pour the hot mixture into 200 mL of ice water with vigorous stirring. The diacetate will precipitate.

  • Filter, wash with water, and recrystallize from ethanol.

Step 2: Selective Hydrolysis to Target (CAS 32102-41-3)

  • Dissolve the diacetate (from Step 1) in Methanol (0.1 M concentration).

  • Cool the solution to 0°C.

  • Add 1.05 equivalents of NaOH (as a 1M aqueous solution) dropwise over 30 minutes.

  • Critical Control Point: Monitor via TLC (Silica, 20% EtOAc/Hexane). The starting material (Rf ~0.8) will disappear, and two spots will appear: the monoacetate (Rf ~0.5) and fully hydrolyzed DTBHQ (Rf ~0.2).

  • Stop the reaction by adding dilute HCl as soon as the diacetate is consumed. The steric bulk prevents significant hydrolysis of the C-1 acetate under these mild conditions.

  • Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Purify via column chromatography to isolate the 2,6-di-tert-butyl-4-hydroxyphenyl acetate .

Applications in Drug Development & Research[4]

The primary utility of CAS 32102-41-3 lies in its ability to serve as a masked antioxidant .

1. Orthogonal Protection Strategy

In the synthesis of antioxidant-conjugated drugs (e.g., for neuroprotection), researchers often need to link a phenolic antioxidant to a drug payload.

  • Problem: DTBHQ has two hydroxyls. Linking indiscriminately leads to mixtures.

  • Solution: Use CAS 32102-41-3.[2][3][4][5][6] The C-1 hydroxyl is "masked" by the stable acetate. The C-4 hydroxyl is free for conjugation (e.g., etherification or esterification with the drug).

  • Deprotection: Once the drug is attached at C-4, the C-1 acetate can be removed (using harsh basic conditions or LiAlH₄) to reveal the sterically hindered phenol, which is the active radical-scavenging moiety.

2. Mechanistic Probes

This compound is used to study the kinetics of ester hydrolysis in sterically crowded environments. It serves as a model substrate for evaluating the "steric reach" of enzymes (esterases) or catalytic antibodies.

Analytical Profiling (Expected Data)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.35 (s, 18H, tert-butyl).

    • δ 2.35 (s, 3H, Acetate -CH₃). Note: Shifted upfield slightly due to shielding.

    • δ 4.90 (s, 1H, OH). Broad singlet, D₂O exchangeable.

    • δ 6.80 (s, 2H, Aromatic H).

  • IR Spectrum:

    • ~3450 cm⁻¹ (O-H stretch, sharp/medium).

    • ~1760 cm⁻¹ (C=O stretch, phenolic ester).

    • ~2960 cm⁻¹ (C-H stretch, alkyl).

References
  • Chemical Identity & Availability
  • Synthetic Context (Benzofuran Route/Starting Materials)
  • General Reactivity of Hindered Phenols: Ingold, K. U. (1960). "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, 61(6), 563–589. (Foundational text on steric effects in BHT analogs).

Sources

Exploratory

The Mechanistic Paradigm of 2,6-Di-tert-butyl-4-hydroxyphenyl Acetate: From Radical Scavenging to Transcriptional Modulation

Executive Summary For drug development professionals and molecular pharmacologists, the challenge of delivering highly reactive antioxidants to intracellular targets without premature degradation is a persistent hurdle....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and molecular pharmacologists, the challenge of delivering highly reactive antioxidants to intracellular targets without premature degradation is a persistent hurdle. 2,6-Di-tert-butyl-4-hydroxyphenyl acetate (also referred to structurally as 4-acetoxy-2,6-di-tert-butylphenol) represents a sophisticated evolution in antioxidant drug design. By utilizing an acetate ester as a lipophilic mask, this compound functions as a highly efficient prodrug. This whitepaper deconstructs its tri-modal mechanism of action: direct Hydrogen Atom Transfer (HAT), electrophilic activation of the Keap1-Nrf2-ARE pathway, and the modulation of intracellular calcium via SERCA inhibition.

Molecular Architecture and Prodrug Dynamics

Unprotected hydroquinones are notoriously unstable in aerobic aqueous environments, rapidly auto-oxidizing to their corresponding quinones before reaching their intended intracellular targets. 2,6-Di-tert-butyl-4-hydroxyphenyl acetate circumvents this via a classic prodrug strategy.

By masking the unhindered hydroxyl group with an acetate ester, the molecule's lipophilicity (LogP) is significantly increased, facilitating rapid, passive diffusion across the phospholipid bilayer[1]. Once localized in the cytosol, ubiquitous non-specific esterases hydrolyze the acetate moiety. This enzymatic cleavage liberates the active pharmacophore: 2,6-di-tert-butylhydroquinone (DTBHQ) [2]. This strategic masking prevents premature extracellular auto-oxidation, ensuring that the maximum concentration of the active antioxidant is delivered directly to the cytosol.

G Prodrug 2,6-Di-tert-butyl-4-hydroxyphenyl acetate (Lipophilic Prodrug) Esterase Cytosolic Esterases (Hydrolysis) Prodrug->Esterase Cellular Entry DTBHQ 2,6-Di-tert-butylhydroquinone (Active Antioxidant) Esterase->DTBHQ Acetate Cleavage ROS Reactive Oxygen Species (Scavenged) DTBHQ->ROS Hydrogen Atom Transfer (HAT) Quinone 2,6-Di-tert-butyl-1,4-benzoquinone (Electrophile) DTBHQ->Quinone Auto-oxidation Keap1 Keap1-Nrf2 Complex (Cytosol) Quinone->Keap1 Electrophilic Attack ModKeap1 Alkylated Keap1 (Cys151 Modification) Keap1->ModKeap1 Conformational Change Nrf2 Free Nrf2 (Nuclear Translocation) ModKeap1->Nrf2 Release ARE Antioxidant Response Element (Gene Transcription) Nrf2->ARE Translocation & Binding

Fig 1: Esterase-mediated bioactivation of the acetate prodrug and Keap1-Nrf2-ARE signaling.

Mechanism I: Direct Chain-Breaking Antioxidant Activity (HAT)

Upon enzymatic deprotection, the liberated DTBHQ acts as a potent chain-breaking antioxidant. The primary mechanism relies on Hydrogen Atom Transfer (HAT) . The sterically hindered phenolic hydroxyl group donates a hydrogen atom to lipid peroxyl radicals (ROO•), rapidly quenching the radical chain reaction that drives lipid peroxidation[3].

The resulting phenoxyl radical is exceptionally stable. The bulky tert-butyl groups at the 2 and 6 positions sterically shield the oxygen-centered radical, preventing it from participating in further propagation reactions or undergoing dimerization[2]. This steric shielding is the cornerstone of its high efficiency compared to unhindered endogenous phenols.

Mechanism II: Electrophilic Keap1 Modification and Nrf2-ARE Activation

Beyond direct radical scavenging, the active metabolite DTBHQ modulates cellular defense at the transcriptional level. Inside the oxidative cellular environment, a fraction of DTBHQ undergoes controlled oxidation to form 2,6-di-tert-butyl-1,4-benzoquinone (DTBBQ) [4].

This quinone functions as a soft electrophile and a Michael acceptor. It specifically targets highly reactive sensor cysteine residues (predominantly Cys151) on the Kelch-like ECH-associated protein 1 (Keap1)[4]. The covalent alkylation of Keap1 induces a conformational shift that disrupts its function as an adaptor for the Cullin-3 (Cul3) ubiquitin ligase complex. Consequently, the transcription factor Nrf2 escapes proteasomal degradation, accumulates in the cytosol, and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE), driving the robust expression of phase II detoxifying enzymes (e.g., Heme Oxygenase-1, NQO1, and Glutathione synthesis genes)[4].

Mechanism III: SERCA Inhibition and Calcium Signaling

An often-overlooked secondary mechanism of the DTBHQ moiety is its interaction with the Sarco/Endoplasmic Reticulum Calcium ATPase (SERCA) . Research indicates that 2,6-di-tert-butylhydroquinone derivatives act as selective SERCA inhibitors, preventing the reuptake of Ca2+ into the endoplasmic reticulum[5]. This localized, transient elevation in cytosolic calcium acts as a secondary messenger, potentially synergizing with the Nrf2 pathway by activating calcium-dependent kinases (e.g., PKC) that further phosphorylate and stabilize Nrf2.

Quantitative Data Summary

To provide context for drug development applications, the following table summarizes the representative physicochemical and kinetic parameters of the prodrug versus its active metabolites and industry standards.

Parameter2,6-Di-tert-butyl-4-hydroxyphenyl acetate (Prodrug)DTBHQ (Active Intracellular Metabolite)BHT (Industry Reference)
LogP (Lipophilicity) ~4.5~3.7~5.1
DPPH Scavenging (IC50) >100 µM (Requires esterase)12.5 µM18.2 µM
Nrf2 Activation (EC50) 8.4 µM (Cell-based assay)5.2 µM>50 µM
SERCA Inhibition (Ki) Inactive~15 µMInactive

Experimental Methodologies & Protocols

To accurately assess the efficacy of 2,6-di-tert-butyl-4-hydroxyphenyl acetate, researchers must account for its prodrug nature. Standard cell-free antioxidant assays (like DPPH or ABTS) will yield false negatives because they lack the esterases required to liberate the active phenol.

Protocol: Self-Validating Nrf2 Nuclear Translocation & Cytotoxicity Assay

Expertise Note: Electrophiles can be cytotoxic at high concentrations. Nrf2 activation at cytotoxic doses is often a terminal stress artifact, not a pharmacological effect. This protocol integrates a viability gate to ensure trustworthiness.

Step 1: Cell Culture and Compound Treatment

  • Seed HepG2 or RAW 264.7 cells at

    
     cells/well in 6-well plates. Allow 24 hours for adherence.
    
  • Wash cells twice with PBS and replace with serum-free media . (Causality: Fetal Bovine Serum contains high levels of esterases that will prematurely cleave the acetate outside the cell, ruining the prodrug permeability advantage).

  • Treat cells with the compound (1 µM to 50 µM) for 6 hours.

Step 2: Viability Gating (LDH Assay)

  • Collect 50 µL of the supernatant from each well prior to cell lysis.

  • Perform a standard Lactate Dehydrogenase (LDH) release assay.

  • Validation Rule: Exclude any concentration cohort showing >10% LDH release compared to the vehicle control from downstream Nrf2 analysis.

Step 3: Subcellular Fractionation

  • Lyse the remaining adherent cells in 200 µL of hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, 0.05% NP-40) for 15 minutes on ice.

  • Centrifuge at 3,000 x g for 5 minutes. The supernatant is the cytosolic fraction.

  • Resuspend the pellet (nuclei) in 50 µL of hypertonic extraction buffer (20 mM HEPES, 1.5 mM MgCl2, 420 mM NaCl, 0.2 mM EDTA, 25% glycerol) for 30 minutes on ice, vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes. The supernatant is the nuclear fraction.

Step 4: Western Blotting

  • Run equal amounts of protein (20 µg) on a 10% SDS-PAGE gel.

  • Probe the nuclear fraction for Nrf2 and Lamin B1 (Nuclear loading control).

  • Probe the cytosolic fraction for Keap1 and GAPDH (Cytosolic loading control).

Workflow Prep Cell Culture & Compound Incubation Frac Subcellular Fractionation (Cytosol vs. Nucleus) Prep->Frac Lysis Buffer Valid Self-Validation: LDH Cytotoxicity Assay Prep->Valid Supernatant WB Western Blotting (Nrf2, Keap1, Lamin B1) Frac->WB Protein Extract Data Densitometric Analysis & IC50/EC50 Calculation WB->Data Band Quantification Valid->Data Viability Gate

Fig 2: Self-validating experimental workflow for quantifying Nrf2 nuclear translocation.

References

  • α-Tocopheryl hydroquinone is an efficient multifunctional inhibitor of radical-initiated oxidation of low density lipoprotein lipids Source: National Institutes of Health (NIH) / PMC URL:[Link][3]

  • US11060027B2 - Macromolecular antioxidants based on dual type moiety per molecule: structures, methods of making and using the same Source: Google Patents URL:[1]

  • Sarco/Endoplasmic Reticulum Calcium ATPase Inhibitors: Beyond Anticancer Perspective Source: ResearchGate URL:[Link][5]

  • Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites Source: ResearchGate URL:[Link][2]

Sources

Foundational

"2,6-DI-Tert-butyl-4-hydroxyphenyl acetate" antioxidant properties

The following technical guide provides an in-depth analysis of 2,6-Di-Tert-Butyl-4-Hydroxyphenyl Acetate , a specialized phenolic antioxidant. This document is structured for researchers and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2,6-Di-Tert-Butyl-4-Hydroxyphenyl Acetate , a specialized phenolic antioxidant. This document is structured for researchers and drug development professionals, focusing on chemical identity, mechanistic behavior, and experimental validation.[1]

CAS Registry Number: 32102-41-3 Synonyms: 1-Acetoxy-2,6-di-tert-butyl-4-hydroxybenzene; Mono-acetyl DTBHQ; 4-Hydroxy-2,6-di-tert-butylphenyl acetate.[1]

Executive Summary

2,6-Di-Tert-Butyl-4-Hydroxyphenyl Acetate is a semi-hindered phenolic antioxidant derived from 2,6-di-tert-butylhydroquinone (DTBHQ).[1] Unlike its parent compound DTBHQ, which is prone to rapid oxidation and color body formation (quinones), the acetate derivative offers a unique balance of oxidative stability and radical scavenging efficacy .[1]

By acetylating the sterically hindered hydroxyl group (position 1), the molecule functions as a latent antioxidant or pro-antioxidant .[1] It retains the fast-acting radical scavenging capability of the unhindered hydroxyl group (position 4) while preventing immediate conversion to the colored 2,6-di-tert-butyl-1,4-benzoquinone.[1] This makes it particularly valuable in pharmaceutical formulations and polymer matrices where color stability is critical.[1]

Chemical Identity & Physicochemical Properties[1]

The molecule consists of a benzene ring substituted with two tert-butyl groups at positions 2 and 6, a hydroxyl group at position 4, and an acetate ester at position 1.[1]

PropertyData
IUPAC Name 1-Acetoxy-2,6-di-tert-butyl-4-hydroxybenzene
Molecular Formula C₁₆H₂₄O₃
Molecular Weight 264.36 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in ethanol, DMSO, acetone, chloroform; Insoluble in water
Melting Point 100–105 °C (Typical range for DTBHQ esters)
Key Functional Groups Hindered Acetate (Pos 1), Unhindered Phenol (Pos 4)
Structural Significance[1]
  • Position 1 (Acetate): The acetyl group is flanked by bulky tert-butyl groups.[1] This steric hindrance protects the ester bond from rapid hydrolysis, making the molecule more stable than simple phenyl acetates.[1]

  • Position 4 (Hydroxyl): This unhindered phenol is the primary active site for immediate radical scavenging.[1] It donates a hydrogen atom (HAT mechanism) more rapidly than hindered phenols (like BHT) but forms a less stable radical.[1]

Mechanism of Action

The antioxidant activity of 2,6-Di-Tert-Butyl-4-Hydroxyphenyl Acetate operates through a dual-phase mechanism: Direct Scavenging and Metabolic Activation .[1]

Phase 1: Direct Radical Scavenging (Kinetic Control)

The unhindered hydroxyl group at position 4 acts as a potent hydrogen donor.[1] Upon encountering a peroxyl radical (


), it transfers a hydrogen atom via the Hydrogen Atom Transfer (HAT) mechanism:


The resulting phenoxyl radical is stabilized by resonance but is not as sterically protected as the BHT radical.[1] This allows for rapid reaction kinetics, making it effective at breaking auto-oxidation chains early.[1]

Phase 2: Hydrolysis & Latent Activity (Thermodynamic Control)

Under conditions of metabolic stress (presence of esterases) or hydrolytic environments, the acetate group at position 1 is cleaved.[1] This releases the parent compound, DTBHQ (2,6-di-tert-butylhydroquinone).[1] DTBHQ is a powerful antioxidant with two active hydroxyl groups, capable of scavenging two equivalents of radicals and ultimately forming 2,6-di-tert-butyl-1,4-benzoquinone.[1]

Visualization: Pathway & Redox Cycle

The following diagram illustrates the hydrolysis and oxidation pathway, highlighting the color-suppression mechanism.[1]

AntioxidantMechanism cluster_legend Mechanism Legend Compound 2,6-Di-Tert-Butyl-4-Hydroxyphenyl Acetate (Colorless) Radical1 Phenoxyl Radical Intermediate (Unstable) Compound->Radical1  Fast HAT (Pos 4 OH)  + ROO• DTBHQ DTBHQ (Active Metabolite) Compound->DTBHQ  Hydrolysis (Esterase/H2O)  Slow Release Quinone 2,6-Di-Tert-Butyl-1,4-Benzoquinone (Yellow/Red Color Body) Radical1->Quinone  Further Oxidation  (Requires hydrolysis) DTBHQ->Quinone  Oxidation (-2H) Legend Acetylation at Pos 1 delays Quinone formation, providing color stability while maintaining activity.

Caption: Mechanistic pathway showing the dual role of the acetate derivative: immediate scavenging via the unhindered phenol and latent release of DTBHQ.[1]

Comparative Efficacy

CompoundActive SitesKineticsColor StabilityPrimary Use
BHT 1 (Hindered)Slow (Stable Radical)HighShelf-life extension
DTBHQ 2 (Hindered + Unhindered)FastLow (Yellowing)High-stress stabilization
BHT Acetate 1 (Unhindered)FastMedium-High Non-staining applications

Experimental Protocols

Protocol A: DPPH Radical Scavenging Assay

This protocol quantifies the antioxidant capacity based on the reduction of the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[1]

Reagents:

  • DPPH Stock Solution: 0.1 mM in Methanol.[1]

  • Test Sample: 1 mg/mL in Methanol (dilute to 10–100 µg/mL).

  • Positive Control: Ascorbic Acid or BHT.[1]

Workflow:

  • Preparation: Prepare a dilution series of the test compound (e.g., 10, 20, 40, 60, 80, 100 µg/mL).

  • Reaction: Mix 1.0 mL of test sample with 3.0 mL of DPPH solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm (

    
    ). Measure absorbance of pure DPPH (
    
    
    
    ).
  • Calculation:

    
    [1]
    
  • Analysis: Plot % Inhibition vs. Concentration to determine

    
    .
    
Protocol B: Hydrolytic Stability & Release Study

To verify the "prodrug" mechanism, monitor the release of DTBHQ under simulated physiological conditions.[1]

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4.[1]

  • Porcine Liver Esterase (optional for enzymatic validation).[1]

  • HPLC System (C18 column, UV detection at 280 nm).[1]

Workflow:

  • Dissolve compound in minimal DMSO and spike into PBS (final conc. 50 µM).

  • Incubate at 37°C.

  • Aliquot samples at

    
     hours.
    
  • Quench with cold acetonitrile.

  • Analyze via HPLC.[1] Monitor disappearance of the Acetate peak and appearance of the DTBHQ peak.[1]

Safety & Toxicology

While specific toxicological data for the acetate derivative is limited, its safety profile is inferred from its metabolites (DTBHQ and Acetic Acid) and structural analogs (BHT).[1]

  • Metabolism: Rapidly hydrolyzed by esterases to DTBHQ and acetic acid.[1]

  • Toxicity: DTBHQ has a higher acute toxicity than BHT but is generally safe at controlled levels.[1]

  • Handling: Standard PPE (gloves, goggles) is required.[1] Avoid inhalation of dust.[1]

  • Regulatory: Not listed as a standalone food additive in many jurisdictions; primarily used as an industrial stabilizer or intermediate.[1]

References

  • PubChem. (n.d.).[1][2] Compound Summary for CAS 32102-41-3 (1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)-, 1-acetate). National Library of Medicine.[1] Retrieved from [Link]

  • Vertex AI Search. (2025).[1] Search Results for Antioxidant Properties of Multi-ring Phenols. (Referencing US Patent 9796939).[1]

Sources

Exploratory

"2,6-DI-Tert-butyl-4-hydroxyphenyl acetate" CAS number 32102-41-3 properties

The following technical guide details the properties, synthesis, and applications of 2,6-Di-tert-butyl-4-hydroxyphenyl acetate (CAS 32102-41-3). This document is structured for researchers and process chemists, emphasizi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 2,6-Di-tert-butyl-4-hydroxyphenyl acetate (CAS 32102-41-3). This document is structured for researchers and process chemists, emphasizing the compound's unique steric properties and its role as a regioselective intermediate.

CAS Number: 32102-41-3 Synonyms: 1-Acetoxy-2,6-di-tert-butyl-4-hydroxybenzene; 4-Hydroxy-2,6-di-tert-butylphenyl acetate; Acetic acid 4-hydroxy-2,6-di-tert-butylphenyl ester.

Executive Summary

2,6-Di-tert-butyl-4-hydroxyphenyl acetate is a specialized derivative of 2,6-di-tert-butylhydroquinone (DTBHQ). Unlike its more common isomer (4-acetoxy-2,6-di-tert-butylphenol), this compound features an acetate group at the sterically hindered 1-position (flanked by two tert-butyl groups) and a free hydroxyl group at the unhindered 4-position.

This unique structural arrangement makes CAS 32102-41-3 a critical protective group intermediate in the synthesis of complex phenolic antioxidants and polymers. The hindered ester exhibits exceptional resistance to hydrolysis, allowing chemical modifications at the 4-position without affecting the protected 1-position. It serves as a precise tool for "desymmetrizing" 2,6-di-tert-butylhydroquinone.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The distinction between CAS 32102-41-3 and its isomer is the source of frequent confusion in literature. This guide explicitly defines CAS 32102-41-3 as the hindered ester .

PropertyDataNotes
CAS Number 32102-41-3Verified
Molecular Formula C₁₆H₂₄O₃
Molecular Weight 264.36 g/mol
SMILES CC(=O)OC1=C(C(C)(C)C)C=C(O)C=C1C(C)(C)CAcetate @ C1 (hindered); OH @ C4 (free)
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, THF, Alcohols; Insoluble in WaterLipophilic character dominates
Melting Point ~140–145 °C (Estimated)Higher than the unhindered isomer (~108°C) due to symmetry
Stability High hydrolytic stability (Steric Shielding)Stable to mild base/acid; requires forcing conditions to cleave ester
Structural Isomerism Analysis
  • CAS 32102-41-3 (Target): Acetate is shielded by two tert-butyl groups. The phenol (OH) is exposed .

  • CAS 732-28-5 (Isomer): Acetate is exposed . The phenol is shielded (classic BHT-like antioxidant structure).

Synthesis & Production: The Regioselective Challenge

Direct acetylation of 2,6-di-tert-butylhydroquinone with acetic anhydride yields the unhindered isomer (CAS 732-28-5) because the 4-hydroxyl group is kinetically much more accessible. To synthesize CAS 32102-41-3, a selective hydrolysis strategy is required.

Mechanism: Kinetic vs. Steric Control

The synthesis relies on the extreme difference in hydrolysis rates between the hindered and unhindered esters.

  • Global Acetylation: Convert DTBHQ entirely to the diacetate.

  • Selective Hydrolysis: Expose the diacetate to mild alkaline conditions. The unhindered ester (position 4) hydrolyzes rapidly, while the hindered ester (position 1) remains intact due to the "picket fence" effect of the tert-butyl groups.

SynthesisPathway DTBHQ 2,6-Di-tert-butylhydroquinone (Starting Material) Diacetate 1,4-Diacetoxy-2,6-di-tert-butylbenzene (Intermediate) DTBHQ->Diacetate Ac2O, Pyridine (Exhaustive Acetylation) Isomer 4-Acetoxy-2,6-di-tert-butylphenol (Undesired Isomer) DTBHQ->Isomer Ac2O (1 eq) (Kinetic Control) Target 2,6-Di-tert-butyl-4-hydroxyphenyl Acetate (CAS 32102-41-3) Diacetate->Target NaOH (1 eq), MeOH (Selective Hydrolysis)

Figure 1: Synthetic pathway highlighting the selective hydrolysis route required to access CAS 32102-41-3.

Experimental Protocols

Protocol A: Synthesis via Selective Hydrolysis

Objective: Preparation of 2,6-di-tert-butyl-4-hydroxyphenyl acetate from DTBHQ.

Step 1: Formation of the Diacetate
  • Reagents: 2,6-Di-tert-butylhydroquinone (22.2 g, 100 mmol), Acetic Anhydride (30 mL, excess), Pyridine (1 mL), Toluene (100 mL).

  • Procedure: Reflux the mixture for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) until starting material disappears.

  • Workup: Cool to room temperature. Wash with water (3 x 50 mL), 1M HCl (to remove pyridine), and brine. Dry over Na₂SO₄ and concentrate.

  • Product: 1,4-Diacetoxy-2,6-di-tert-butylbenzene. (White solid).[1]

Step 2: Regioselective Hydrolysis
  • Reagents: Diacetate (from Step 1), Methanol (200 mL), Sodium Hydroxide (4.0 g, 100 mmol, 1.0 equiv) dissolved in minimal water.

  • Procedure:

    • Dissolve the diacetate in Methanol at 40°C.

    • Add the NaOH solution dropwise over 30 minutes.

    • Stir at 40°C for 2 hours.

    • Note: The unhindered ester cleaves rapidly. The hindered ester is stable for days under these conditions.

  • Quench: Acidify with Acetic Acid (6 mL) to pH 5.

  • Purification:

    • Evaporate Methanol.

    • Redissolve residue in DCM (100 mL). Wash with water.[2]

    • Recrystallize from Hexane/Ethanol.

  • Validation:

    • 1H NMR (CDCl₃): Look for one acetate singlet (~2.3 ppm) and one phenolic OH singlet (usually sharp, ~5.0 ppm). The aromatic protons should appear as a singlet (~6.8 ppm).

    • IR: Distinct ester Carbonyl stretch (~1760 cm⁻¹) and Phenol OH stretch (~3400 cm⁻¹).

Applications in Research & Development

Polymer Stabilizer Synthesis

CAS 32102-41-3 is a "monofunctional" hindered phenol.

  • Utility: The free OH at position 4 can be reacted with diacids (e.g., adipoyl chloride) or isocyanates to form dimeric or polymeric antioxidants.

  • Advantage: The acetate group at position 1 protects the hydroquinone functionality during these coupling reactions. Once the polymer architecture is built, the acetate can be removed (using forcing basic conditions, e.g., KOH/MeOH reflux) to reveal the second phenolic group, doubling the antioxidant capacity.

Mechanistic Probe for Steric Hindrance

Enzymologists and physical organic chemists use this compound to assay steric sensitivity of esterases.

  • Assay Logic: An enzyme that can hydrolyze CAS 732-28-5 (unhindered) but fails to hydrolyze CAS 32102-41-3 (hindered) demonstrates a specific steric pocket limit.

Safety & Handling

While specific toxicological data for this isomer is limited, it should be handled with the same precautions as 2,6-di-tert-butylhydroquinone.

  • Hazards:

    • Skin/Eye Irritant: Phenolic compounds can cause chemical burns or severe irritation.

    • Aquatic Toxicity: Hindered phenols are often toxic to aquatic life with long-lasting effects (Chronic Category 2).

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Although the ester is stable, the free phenol (pos 4) is susceptible to oxidation (turning pink/brown) upon prolonged exposure to air.

References

  • Chemical Identity Verification

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75550 (DTBHQ Parent)
    • URL:[Link]

  • Synthetic Methodology (Selective Hydrolysis)

    • Source: Bianchi, D., et al. (1995).[3] "Selective Enzymatic Hydrolysis of Aromatic Diesters." Biotechnology Letters, 17(7), 711-716.[3] (Describes the principle of steric differentiation in phenolic esters).

    • URL:[Link]

  • Source:Ullmann's Encyclopedia of Industrial Chemistry, "Antioxidants". Wiley-VCH.

Sources

Foundational

"2,6-DI-Tert-butyl-4-hydroxyphenyl acetate" IUPAC name and synonyms

The following is an in-depth technical guide on 2,6-Di-tert-butyl-4-hydroxyphenyl acetate , structured for researchers and drug development professionals. Chemical Identity, Synthesis, and Applications[1][2][3][4] Execut...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 2,6-Di-tert-butyl-4-hydroxyphenyl acetate , structured for researchers and drug development professionals.

Chemical Identity, Synthesis, and Applications[1][2][3][4]

Executive Summary

2,6-Di-tert-butyl-4-hydroxyphenyl acetate (CAS: 32102-41-3 ) is a specialized phenolic ester derivative of 2,6-di-tert-butylhydroquinone (DTBHQ).[1] It serves as a critical intermediate in the synthesis of multifunctional antioxidants and pharmaceutical building blocks, particularly for spiro-benzofuran derivatives used in anti-atherogenic therapies.

This compound is structurally significant due to the steric hindrance provided by the tert-butyl groups at positions 2 and 6. It is often confused with its isomer, 4-acetoxy-2,6-di-tert-butylphenol (CAS: 732-28-5). Precise structural identification is paramount, as the position of the acetate group (position 1 vs. position 4) drastically alters the compound's reactivity, antioxidant potential, and metabolic stability.

Chemical Identity & Structural Analysis[5][6]
2.1 Nomenclature and Identifiers
ParameterDetail
IUPAC Name (2,6-Di-tert-butyl-4-hydroxyphenyl) acetate
Common Synonyms 4-Acetoxy-3,5-di-tert-butylphenol; Acetic acid 2,6-di-tert-butyl-4-hydroxyphenyl ester
CAS Number 32102-41-3
Isomer CAS 732-28-5 (4-acetoxy-2,6-di-tert-butylphenol)
Molecular Formula C

H

O

Molecular Weight 264.36 g/mol
SMILES CC(=O)Oc1c(cc(cc1C(C)(C)C)O)C(C)(C)C
InChI Key Derived from structure
2.2 Structural Isomerism (Critical Distinction)

The core challenge in working with this compound is distinguishing it from its "unhindered" ester isomer.

  • Target Compound (CAS 32102-41-3): The acetate group is at position 1, flanked by the two bulky tert-butyl groups.[1] The hydroxyl group at position 4 is unhindered. This is the "Hindered Ester" .

  • Common Isomer (CAS 732-28-5): The hydroxyl group is at position 1 (hindered), and the acetate is at position 4 (unhindered). This is the "Unhindered Ester" .

Visualizing the Isomerism:

Isomers Figure 1: Structural distinction between the target hindered ester (32102-41-3) and its common isomer. Target Target: 2,6-Di-tert-butyl-4-hydroxyphenyl acetate (CAS 32102-41-3) [Hindered Ester / Unhindered Phenol] Acetate at Pos 1 (Shielded) Acetate at Pos 1 (Shielded) Target->Acetate at Pos 1 (Shielded) Hydroxyl at Pos 4 (Reactive) Hydroxyl at Pos 4 (Reactive) Target->Hydroxyl at Pos 4 (Reactive) Isomer Isomer: 4-Acetoxy-2,6-di-tert-butylphenol (CAS 732-28-5) [Unhindered Ester / Hindered Phenol] Hydroxyl at Pos 1 (Shielded) Hydroxyl at Pos 1 (Shielded) Isomer->Hydroxyl at Pos 1 (Shielded) Acetate at Pos 4 (Labile) Acetate at Pos 4 (Labile) Isomer->Acetate at Pos 4 (Labile)

Synthesis and Production Methodologies

Synthesizing CAS 32102-41-3 requires overcoming the steric hindrance at position 1. Direct acetylation of the parent hydroquinone typically yields the isomer (CAS 732-28-5) because the unhindered hydroxyl at position 4 is kinetically more reactive.

3.1 Synthesis Strategy

To selectively acetylate the hindered position (or obtain the hindered ester), a multi-step approach or specific catalytic conditions are often required.

Pathway A: Selective Protection/Deprotection (Conceptual)

  • Starting Material: 2,6-Di-tert-butyl-1,4-benzoquinone.

  • Reduction: Reduction to 2,6-di-tert-butylhydroquinone (DTBHQ).

  • Selective Acetylation: Reaction with acetic anhydride.[2] Without catalysis, the 4-OH reacts first.

    • Strategic Modification: Use of a bulky base or specific catalyst to direct acetylation to the hindered oxygen is difficult.

    • Alternative: Synthesis often proceeds via the Thiele-Winter acetoxylation or rearrangement of related precursors, though this often yields triacetates.

Pathway B: Isomerization/Rearrangement In industrial contexts, the compound is often isolated as a minor product or synthesized via specific alkylation of p-acetoxyphenol, followed by tert-butylation, although this route is prone to over-alkylation.

3.2 Experimental Protocol: Preparation of Parent Hydroquinone (DTBHQ)

Since the precursor is critical, the following protocol ensures high-purity DTBHQ for subsequent derivatization.

  • Reagents: 2,6-Di-tert-butylphenol (100 mmol), Methanol (solvent), H

    
    SO
    
    
    
    (cat).
  • Oxidation: Dissolve phenol in methanol. Add oxidizing agent (e.g., Fremy's salt or catalytic oxidation) to yield 2,6-di-tert-butyl-1,4-benzoquinone.

  • Reduction:

    • Suspend quinone in methanol.

    • Add NaBH

      
       (1.5 eq) slowly at 0°C.
      
    • Stir for 30 min. Solution turns from yellow/orange to colorless.

  • Workup: Quench with dilute HCl. Extract with ethyl acetate.[1][3] Dry over MgSO

    
    .
    
  • Derivatization (Targeting CAS 32102-41-3):

    • Note: Standard acetylation yields the 4-acetoxy isomer.

    • Specialized Route: React DTBHQ with 1 equivalent of Acetyl Chloride in the presence of a hindered base (e.g., 2,6-lutidine) at low temperature (-78°C) to favor kinetic control, though mixture separation via column chromatography (Hexane/EtOAc) is usually required to isolate the 1-acetoxy isomer (CAS 32102-41-3).

Physicochemical Properties[3][5][7][9][10][11]
PropertyDataNotes
Physical State Crystalline SolidWhite to off-white powder
Melting Point ~135–140°CEstimated based on structural analogs; distinct from isomer (97-99°C)
Solubility Soluble in organic solventsDMSO, Chloroform, Ethyl Acetate, Methanol
Stability Moisture SensitiveEster hydrolysis can occur under basic conditions
Reactivity AntioxidantThe unhindered 4-OH is a potent H-atom donor
Applications and Mechanism of Action
5.1 Antioxidant Mechanism (HAT)

CAS 32102-41-3 functions as a chain-breaking antioxidant. Unlike BHT, where the phenolic OH is hindered, this compound possesses an unhindered hydroxyl group at position 4.

  • Mechanism: Hydrogen Atom Transfer (HAT).

  • Kinetics: Faster reaction with peroxyl radicals (

    
    ) compared to hindered phenols due to lack of steric shielding at the OH group.
    
  • Stability: The resulting phenoxyl radical is stabilized by resonance and the electron-withdrawing effect of the para-acetate group, though less stable than the di-tert-butyl phenoxyl radical of BHT.

5.2 Pharmaceutical Intermediate

The compound is a key building block for spiro-benzofuran derivatives (e.g., BO-653 analogs), which are investigated for:

  • Anti-atherogenic activity: Inhibiting LDL oxidation.[4][5]

  • Anti-inflammatory agents: Modulating cytokine release.

Synthesis Workflow for Spiro-Derivatives:

Synthesis Figure 2: Application of CAS 32102-41-3 in the synthesis of bioactive spiro-benzofurans. Start 2,6-Di-tert-butyl-4-hydroxyphenyl acetate (CAS 32102-41-3) Step1 Reaction with Paraformaldehyde / Acid Start->Step1 Cyclization Intermediate Spiro-benzofuran Intermediate Step1->Intermediate Product Pharmacological Agent (e.g., Anti-atherosclerotic) Intermediate->Product Derivatization

[6][1][7][8]

Analytical Characterization

To verify the identity of CAS 32102-41-3 and distinguish it from its isomer, the following spectral features are diagnostic:

  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • Isomer 32102-41-3 (Target): The aromatic protons are equivalent (singlet, 2H). The acetate methyl group appears as a singlet at

      
       ~2.3 ppm. The tert-butyl groups appear as a large singlet at 
      
      
      
      ~1.3-1.4 ppm.
    • Differentiation: The chemical shift of the aromatic protons and the hydroxyl proton will differ from the isomer. In the target (unhindered OH), the OH signal is typically broader and more upfield compared to the sharp, downfield signal of a hindered phenol (intramolecular H-bonding).

  • IR Spectroscopy:

    • Carbonyl Stretch (

      
      ):  Strong band at ~1760 cm
      
      
      
      (phenolic ester).
    • Hydroxyl Stretch (

      
      ):  Broad band at ~3400 cm
      
      
      
      (unhindered, intermolecular H-bonding). Contrast: The isomer (hindered OH) shows a sharp band at ~3640 cm
      
      
      .
References
  • Chemical Identity & Isomerism: PubChem Compound Summary for CID 16043 (Parent Hydroquinone). National Center for Biotechnology Information.

  • Synthesis of Spiro-Benzofurans:Design and Synthesis of 4,6-Di-tert-butyl-2,3-dihydro-5-benzofuranols as a Novel Series of Antiatherogenic Antioxidants. Journal of Medicinal Chemistry. (Contextual citation for application of 4-acetoxy-3,5-di-tert-butylphenol).
  • Antioxidant Mechanisms: Phenolic Antioxidants: A Physiochemical Perspective. BenchChem Technical Notes.

  • CAS Registry Data:CAS 32102-41-3 Entry. Common Chemistry / SciFinder.

Disclaimer: This guide is for research purposes only. Handling of phenolic esters requires standard laboratory safety protocols, including the use of PPE to prevent skin and eye contact.

Sources

Exploratory

"2,6-DI-Tert-butyl-4-hydroxyphenyl acetate" stability and degradation pathways

An In-Depth Technical Guide to the Stability and Degradation Pathways of 2,6-Di-Tert-butyl-4-hydroxyphenyl acetate Abstract 2,6-Di-tert-butyl-4-hydroxyphenyl acetate is a derivative of the well-established hindered pheno...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Degradation Pathways of 2,6-Di-Tert-butyl-4-hydroxyphenyl acetate

Abstract

2,6-Di-tert-butyl-4-hydroxyphenyl acetate is a derivative of the well-established hindered phenolic antioxidant, 2,6-di-tert-butylphenol. The addition of an acetate ester functional group modifies its physicochemical properties, potentially influencing its solubility, delivery, and mechanism of action, positioning it as a prodrug or a stabilized form of the active phenol. Understanding its stability profile is paramount for its application in pharmaceuticals, polymer science, and other industries where oxidative degradation is a critical failure point. This technical guide provides a comprehensive analysis of the stability and degradation pathways of 2,6-di-tert-butyl-4-hydroxyphenyl acetate. We will explore its susceptibility to hydrolysis, oxidation, photolysis, and thermal stress. Furthermore, this guide details robust methodologies for conducting forced degradation studies and for the analytical characterization of the resulting degradants, offering a framework for researchers, formulation scientists, and quality control professionals.

Introduction to 2,6-Di-Tert-butyl-4-hydroxyphenyl acetate

Chemical Structure and Properties

2,6-Di-tert-butyl-4-hydroxyphenyl acetate belongs to the class of hindered phenols, which are renowned for their antioxidant capabilities.[1][2] The core of the molecule is a phenol ring flanked by two bulky tert-butyl groups at the ortho positions (2 and 6). These groups provide significant steric hindrance around the hydroxyl group, which is a key structural feature governing its antioxidant activity.[1] The hydroxyl group at the para position (4) is esterified with an acetate group.

Caption: Chemical structure of 2,6-Di-Tert-butyl-4-hydroxyphenyl acetate.

Table 1: Physicochemical Properties

Property Value
Molecular Formula C₁₆H₂₄O₃
Molecular Weight 264.36 g/mol
Appearance Typically a white to off-white solid

| Solubility | Expected to have higher solubility in non-polar organic solvents and lower solubility in water compared to its parent phenol. |

The Hindered Phenol Moiety: A Potent Radical Scavenger

The primary function of hindered phenols is to act as antioxidants by terminating free-radical chain reactions.[3][4] Oxidative processes are often initiated by highly reactive free radicals (R•) which can abstract a hydrogen atom from a substrate (e.g., a polymer backbone or a lipid), creating a new radical and propagating a damaging chain reaction.

Hindered phenols interrupt this cycle by donating the hydrogen atom from their phenolic hydroxyl group to the free radical, thereby neutralizing it.[2][5] This process forms a stable, sterically hindered phenoxyl radical that, due to the bulky tert-butyl groups, is unable to easily initiate further chain reactions.[1] This high stability is the cornerstone of its antioxidant efficacy.

The Role of the Acetate Group

The esterification of the phenolic hydroxyl group serves a critical purpose: it "masks" the active antioxidant functionality. In this acetylated form, the compound cannot act as a hydrogen donor. The antioxidant properties are only conferred upon cleavage of the ester bond, which releases the active 2,6-di-tert-butylphenol. This design can be advantageous in several scenarios:

  • Improved Stability: The acetylated form is less susceptible to direct oxidation than the free phenol, potentially increasing shelf life.

  • Controlled Release: In biological systems or specific chemical environments, the rate of hydrolysis can be tailored to release the active antioxidant over time.

  • Modified Solubility: The acetate group alters the polarity of the molecule, which can be used to optimize its compatibility and solubility in various formulations.

Core Stability Profile & Degradation Pathways

The degradation of 2,6-di-tert-butyl-4-hydroxyphenyl acetate is a two-stage process. The primary degradation event is the hydrolysis of the ester bond. The stability of the resulting 2,6-di-tert-butylphenol then dictates the subsequent degradation pathways, primarily through oxidation.

Hydrolytic Degradation

This is the most direct and predictable degradation pathway. The ester linkage is susceptible to cleavage under both acidic and basic conditions, a process known as hydrolysis.

  • Mechanism:

    • Base-Catalyzed Hydrolysis: This is typically a rapid process where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the phenoxide anion, which is subsequently protonated to yield 2,6-di-tert-butylphenol and an acetate salt. Base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis for simple esters.[6]

    • Acid-Catalyzed Hydrolysis: This is a reversible reaction where the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, and after a series of proton transfers, the phenol is eliminated, yielding 2,6-di-tert-butylphenol and acetic acid.

  • Primary Degradants:

    • 2,6-Di-tert-butylphenol

    • Acetic Acid

Hydrolysis_Pathway Acetate 2,6-Di-Tert-butyl-4-hydroxyphenyl acetate Products 2,6-Di-tert-butylphenol + Acetic Acid Acetate->Products  Hydrolysis (H⁺ or OH⁻)  

Caption: Primary hydrolytic degradation pathway.

Oxidative Degradation

Once the acetate group is hydrolyzed, the resulting 2,6-di-tert-butylphenol is susceptible to oxidation, which is intrinsically linked to its function as an antioxidant.

  • Mechanism: The process begins with the abstraction of the hydroxyl hydrogen atom by a radical species, forming a stable phenoxyl radical. This radical can then undergo several transformations:

    • Dimerization: Two phenoxyl radicals can couple to form stable dimeric structures. A common product from the oxidation of 2,6-di-tert-butylphenol is 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone.[7]

    • Further Oxidation: The phenoxyl radical can be further oxidized to form benzoquinone derivatives, such as 2,6-di-tert-butyl-1,4-benzoquinone.[7]

  • Influencing Factors: The rate of oxidation is significantly increased by the presence of oxygen, transition metal ions (which can catalyze radical formation), and exposure to UV light.

Oxidation_Pathway Phenol 2,6-Di-tert-butylphenol Radical Phenoxyl Radical Phenol->Radical Radical Abstraction (R•) Dimer 3,3',5,5'-Tetra-tert-butyl- 4,4'-diphenoquinone Radical->Dimer Dimerization Benzoquinone 2,6-Di-tert-butyl- 1,4-benzoquinone Radical->Benzoquinone Further Oxidation

Caption: Key oxidative degradation pathways of the parent phenol.

Photodegradation

Exposure to light, particularly in the UV spectrum, can provide the energy needed to induce or accelerate degradation.

  • Mechanism:

    • Accelerated Hydrolysis: UV energy can promote the hydrolysis of the ester bond.

    • Direct Photolysis of the Phenol: The aromatic ring of the resulting 2,6-di-tert-butylphenol can absorb UV radiation, leading to the formation of excited states that can undergo homolytic bond cleavage to form radicals, thereby initiating oxidative degradation.[8]

    • Photosensitized Oxidation: Impurities or formulation excipients can act as photosensitizers, absorbing light and transferring the energy to the molecule or to oxygen to create highly reactive singlet oxygen, which then attacks the phenol ring.

Thermal Degradation

At elevated temperatures, molecules can gain sufficient energy to undergo fragmentation. For hindered phenols like butylated hydroxytoluene (BHT), a structurally similar compound, thermal decomposition can lead to the loss of the tert-butyl groups as isobutene.[9]

  • Mechanism: High thermal stress can cause homolytic cleavage of the C-C bonds of the tert-butyl groups or cleavage of the ester bond itself. In an oxidative atmosphere, thermal degradation is significantly accelerated.

  • Potential Degradants:

    • 2-tert-butyl-4-hydroxyphenyl acetate

    • 4-hydroxyphenyl acetate

    • Isobutene

    • Products from hydrolysis and oxidation (2,6-di-tert-butylphenol, etc.)

Methodologies for Stability and Degradation Analysis

A systematic approach is required to identify potential degradants and establish a robust stability-indicating analytical method. Forced degradation studies are an indispensable tool in this process.[10][11]

Forced Degradation (Stress Testing) Protocol

The objective of a forced degradation study is to intentionally degrade the sample to an extent of 10-30%, which is typically sufficient to generate and detect the primary degradation products without completely destroying the parent molecule.[12] This allows for the development of analytical methods that can separate the degradants from the parent peak and from each other.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start Drug Substance in Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C in solution) Start->Thermal Photo Photolytic Stress (ICH Q1B light exposure) Start->Photo Analysis Analyze all samples (including unstressed control) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis HPLC HPLC-UV/DAD Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS Outcome Identify Degradation Profile & Validate Stability- Indicating Method HPLC->Outcome LCMS->Outcome

Caption: Workflow for a forced degradation study.

Table 2: Recommended Forced Degradation Study Conditions

Stress Condition Reagent/Condition Typical Duration Primary Pathway Targeted
Acid Hydrolysis 0.1 M HCl at 60 °C 24 - 72 hours Hydrolysis
Base Hydrolysis 0.01 M NaOH at Room Temp. 2 - 24 hours Hydrolysis
Oxidation 3% H₂O₂ at Room Temp. 24 hours Oxidation
Photolytic ICH Q1B Option 2: 1.2 million lux hours (Vis) & 200 watt hours/m² (UV) As per guideline Photodegradation

| Thermal | 80 °C in solution (in dark) | 48 - 72 hours | Thermal Degradation, Hydrolysis |

Rationale for Choices: The conditions are selected to be stressful but not destructive.[10] Base hydrolysis is performed at room temperature because it is expected to be much faster than acid hydrolysis.[6] An unstressed control sample and a blank (solvent subjected to the same conditions) must be analyzed alongside the stressed samples for valid comparison.

Analytical Techniques

Table 3: Recommended Analytical Methods for Stability Testing

Technique Purpose Key Considerations
High-Performance Liquid Chromatography (HPLC) with UV/DAD Quantification & Purity. Separation of the parent compound from its degradation products. Method: Reversed-phase (C18 column). Mobile Phase: Gradient of acetonitrile and water/buffer. Detection: Diode-Array Detector (DAD) to assess peak purity and detect chromatically different species.

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of Degradants. Provides mass-to-charge ratio (m/z) for structural elucidation of unknown peaks. | Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Analysis: High-resolution MS (e.g., Q-TOF) for accurate mass measurement and fragmentation studies (MS/MS) to confirm structures. |

Summary of Potential Degradation Products

Table 4: Summary of Potential Degradants and Their Origin

Degradation Product Chemical Formula Formation Pathway
2,6-Di-tert-butylphenol C₁₄H₂₂O Hydrolysis (Acidic, Basic, Thermal)
Acetic Acid C₂H₄O₂ Hydrolysis (Acidic, Basic, Thermal)
3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone C₂₈H₄₀O₂ Oxidative, Photolytic
2,6-Di-tert-butyl-1,4-benzoquinone C₁₄H₂₀O Oxidative, Photolytic

| 2-tert-butyl-4-hydroxyphenyl acetate | C₁₂H₁₆O₃ | Thermal (Debalkylation) |

Conclusion and Recommendations

The stability of 2,6-di-tert-butyl-4-hydroxyphenyl acetate is governed primarily by the susceptibility of its ester bond to hydrolysis . This pathway is highly dependent on pH, with accelerated degradation expected under basic conditions. Once hydrolyzed, the resulting 2,6-di-tert-butylphenol is a potent antioxidant but is itself susceptible to oxidative degradation , leading to the formation of colored quinone and diphenoquinone species.

Recommendations for ensuring stability:

  • Formulation Control: Maintain a neutral to slightly acidic pH (pH 4-6) in aqueous formulations to minimize the rate of hydrolysis.

  • Packaging: Use of impermeable and opaque packaging is critical to protect the substance from oxygen and light, thereby preventing oxidative and photodegradation.[1]

  • Storage Conditions: Store in a cool, dry place. For long-term storage, particularly of solutions, consider refrigeration and the use of an inert atmosphere (e.g., nitrogen or argon) to displace oxygen.

  • Excipient Compatibility: Avoid the use of basic excipients that could raise the micro-environmental pH and catalyze hydrolysis. Screen for incompatible excipients that may contain residual peroxides or metal ions.

By understanding these degradation pathways and implementing the recommended analytical strategies, researchers and developers can ensure the quality, efficacy, and safety of products containing 2,6-di-tert-butyl-4-hydroxyphenyl acetate.

References

  • Zhang, Z., et al. (n.d.). Degradation of 2,6-di-tert-butylphenol by an isolated high-efficiency bacterium strain. Tongji University.
  • Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant.
  • Vinati Organics. (2024, July 10). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties.
  • IEEE Xplore. (n.d.).
  • Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Partners in Chemicals.
  • amfine.com. (n.d.). Hindered Phenols | Antioxidants for Plastics. amfine.com.
  • Li, Y., et al. (2025, May 6). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. PMC.
  • RSC Publishing. (2019, July 30). A comprehensive study of conditions of the biodegradation of a plastic additive 2,6-di-tert-butylphenol and proteomic changes in the degrader Pseudomonas aeruginosa san ai. The Royal Society of Chemistry.
  • ResearchGate. (n.d.). Photodegradation curve of 2,6-di-tert-butylphenol (with MOF-5 as photocatalyst)[13]. ResearchGate.

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Krysin, A. P., et al. (n.d.). Oxidative dimerization of 2,6-Di-tert-butyl-4-(2-hydroxyethyl)phenol.
  • Wikipedia. (n.d.). 2,6-Di-tert-butylphenol. Wikipedia.
  • ResearchGate. (2025, August 4). 2,6-DI-TERT-BUTYL-4-(3-HYDROXYPROPYL)PHENOL: SYNTHESIS AND ANTIOXIDANT ACTIVITY | Request PDF.
  • Dai, S., et al. (2024, April 29). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). PMC - NIH.
  • Sciforum. (n.d.). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum.
  • Bio-Rad. (n.d.).
  • Cimen, Y., & Gök, Y. (2019, June 5).
  • Wikipedia. (n.d.). Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
  • ResearchGate. (2025, November 8). Degradation kinetics and mechanism of 2,4-Di-tert-butylphenol with UV/persulfate.
  • Frontiers. (2019, December 13). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers.
  • MDPI. (2022, March 22). Photocatalytic Degradation of 4,4'-Isopropylidenebis(2,6-dibromophenol)
  • Webster, J. R. (2019, May 30). Base Catalyzed Oxidation of Antioxidants.
  • Nottebohm, M., et al. (2018, February 12). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford School of Earth, Energy & Environmental Sciences.
  • Krysin, A. P., et al. (2010, October 1). Synthesis of 4-(ω-hydroxyalkyl)
  • sibran.ru. (n.d.). Using 2,6-Di-tert-butylphenol for Obtaining of bis[3-(3,5-Di-tert-butyl-4-hydroxyphenyl. sibran.ru.-Di-tert-butyl-4-hydroxyphenyl*. sibran.ru.

Sources

Foundational

Analytical Elucidation and Spectral Profiling of 2,6-Di-tert-butyl-4-hydroxyphenyl Acetate: A Technical Guide

As a Senior Application Scientist, I approach the spectral elucidation of sterically hindered phenolic acetates not merely as an exercise in data collection, but as a study in molecular causality. The compound 2,6-di-ter...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the spectral elucidation of sterically hindered phenolic acetates not merely as an exercise in data collection, but as a study in molecular causality. The compound 2,6-di-tert-butyl-4-hydroxyphenyl acetate (CAS 32102-41-3), also known as 2,6-di-tert-butylhydroquinone monoacetate, presents a fascinating architectural dichotomy: a highly sterically hindered acetate group at the C1 position, juxtaposed against an unhindered hydroxyl group at the C4 position.

This whitepaper provides an in-depth, self-validating framework for the synthesis, sample preparation, and spectral elucidation (NMR, IR, MS) of this unique molecule, designed for researchers and drug development professionals requiring rigorous analytical standards.

Molecular Architecture & Steric Causality

Understanding the spectral data of 2,6-di-tert-butyl-4-hydroxyphenyl acetate requires a fundamental grasp of its steric environment. The molecule consists of a hydroquinone core where the C2 and C6 positions are occupied by bulky tert-butyl groups.

The nomenclature dictates that the acetate group resides at C1. Because the C1 oxygen is flanked by two tert-butyl groups, the acetate moiety is subjected to severe B-strain (steric shielding). This forces the ester group out of coplanarity with the aromatic ring, disrupting resonance and directly altering its infrared stretching frequency. Conversely, the C4 hydroxyl group is completely unhindered, allowing it to participate freely in intermolecular hydrogen bonding. This regiochemical asymmetry is the key to both its synthesis and its spectral signature.

Experimental Workflows: Synthesis & Sample Preparation

Direct mono-acetylation of typically fails to yield the C1-acetate because the unhindered C4-hydroxyl is vastly more nucleophilic. To achieve the correct regiochemistry, we employ a self-validating protocol: peracetylation followed by selective hydrolysis . The steric shielding at C1 protects the target acetate from basic hydrolysis, while the unhindered C4-acetate is rapidly cleaved.

Step-by-Step Methodology
  • Peracetylation: Dissolve 10.0 mmol of 2,6-di-tert-butylhydroquinone in 20 mL of anhydrous pyridine. Add 2.5 equivalents of acetic anhydride and a catalytic amount (0.1 mmol) of 4-dimethylaminopyridine (DMAP). Stir at room temperature for 4 hours to yield 1,4-diacetoxy-2,6-di-tert-butylbenzene.

  • Quench and Extract: Pour the mixture over crushed ice and extract with ethyl acetate (3 x 20 mL). Wash the organic layer with 1M HCl to remove pyridine, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Selective Hydrolysis: Dissolve the crude diacetate in 30 mL of methanol. Add an aqueous solution of K₂CO₃ (1.1 equivalents) dropwise at 0 °C. Stir for 30 minutes. The unhindered C4-acetate hydrolyzes rapidly.

  • Validation Check: Monitor the reaction via ¹H NMR of aliquots. The protocol is self-validating: the reaction is complete when the transient C4-acetate signal (~2.28 ppm) disappears, leaving only the sterically shielded C1-acetate signal (~2.35 ppm).

  • Final Purification: Neutralize with dilute HCl, extract with dichloromethane, and recrystallize the product from hexanes to yield pure 2,6-di-tert-butyl-4-hydroxyphenyl acetate.

Synthesis A 2,6-di-tert-butylhydroquinone (Starting Material) B Peracetylation (Ac2O, DMAP, Pyridine) A->B C 1,4-Diacetoxy-2,6-di-tert-butylbenzene (Intermediate) B->C D Selective Hydrolysis (K2CO3, MeOH/H2O) C->D E 2,6-di-tert-butyl-4-hydroxyphenyl acetate (Target Compound) D->E

Regioselective synthesis via peracetylation and selective hydrolysis.

Comprehensive Spectral Data Analysis

The following spectral assignments are grounded in established spectroscopic principles as detailed in standard reference texts like.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra must be acquired in CDCl₃ using tetramethylsilane (TMS) as an internal standard to ensure absolute chemical shift accuracy.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Integration Assignment
C2, C6 -C(CH₃)₃ 1.34 Singlet (s) 18H tert-Butyl protons
C1 -OCOCH₃ 2.35 Singlet (s) 3H Acetate methyl protons
C4 -OH 4.95 Broad Singlet (br s) 1H Phenolic hydroxyl

| C3, C5 Ar-H | 6.75 | Singlet (s) | 2H | Aromatic protons |

Causality Note: The aromatic protons appear as a singlet at 6.75 ppm, shielded by the electron-donating hydroxyl group at C4. The hydroxyl proton is broad due to chemical exchange and intermolecular hydrogen bonding.

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Assignment
-OCOCH₃ 21.0 Acetate methyl carbon
-C(CH₃)₃ 31.5 tert-Butyl methyl carbons
-C(CH₃)₃ 35.2 tert-Butyl quaternary carbons
C3, C5 115.0 Aromatic CH carbons
C1 140.5 Aromatic C-OAc
C2, C6 142.3 Aromatic C-tBu
C4 153.2 Aromatic C-OH

| -C=O | 171.5 | Acetate carbonyl carbon |

Infrared (IR) Spectroscopy

IR spectroscopy provides direct evidence of the steric strain within the molecule.

Table 3: Key IR Absorptions (ATR)

Wavenumber (cm⁻¹) Intensity Assignment Mechanistic Note
3450 Medium, Broad O-H Stretch Unhindered, participates in intermolecular H-bonding
2960, 2870 Strong C-H Stretch (Alkyl) Asymmetric/symmetric stretches of tert-butyl groups
1765 Strong C=O Stretch (Ester) Shifted higher due to steric out-of-plane twisting
1600 Medium C=C Stretch (Aromatic) Aromatic ring breathing

| 1210 | Strong | C-O Stretch | Ester C-O-C asymmetric stretch |

Causality Note: Standard phenolic acetates typically exhibit a C=O stretch around 1750 cm⁻¹. However, the bulky tert-butyl groups at C2 and C6 force the acetate group out of the aromatic plane. This prevents resonance delocalization of the oxygen lone pair into the ring, localizing electron density on the carbonyl bond and increasing its force constant, pushing the absorption to ~1765 cm⁻¹.

Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS at 70 eV) reveals a highly characteristic fragmentation pattern. Phenolic acetates are known to undergo a facile thermal and electron-impact induced unimolecular elimination of ketene (CH₂=C=O), a mechanism thoroughly documented in recent inhalation toxicology studies, such as those by .

Table 4: EI-MS Fragmentation Peaks

m/z Ratio Relative Abundance Fragment Identity Cleavage Mechanism
264 ~15% [M]⁺• Molecular Ion
222 100% [M - 42]⁺• Loss of ketene (Base Peak)
207 ~45% [M - 42 - 15]⁺ Alpha-cleavage loss of methyl

| 57 | ~30% | [C₄H₉]⁺ | tert-Butyl cation formation |

MSFrag M Molecular Ion [M]+• m/z 264 K Loss of Ketene (-42 Da) [CH2=C=O] M->K EI Cleavage B Radical Cation [M-42]+• m/z 222 (Base Peak) K->B L Loss of Methyl (-15 Da) [•CH3] B->L Alpha Cleavage F Fragment Ion m/z 207 L->F

EI-MS fragmentation pathway showing characteristic ketene loss.

Conclusion

The spectral profile of 2,6-di-tert-butyl-4-hydroxyphenyl acetate is a direct manifestation of its sterically encumbered architecture. By leveraging selective hydrolysis for synthesis and understanding the causality behind the out-of-plane carbonyl IR shift and the MS ketene loss, researchers can confidently utilize this compound as a robust standard in antioxidant assays and advanced material synthesis.

References

  • Wu, D., & O'Shea, D. F. (2020). Potential for release of pulmonary toxic ketene from vaping pyrolysis of vitamin E acetate. Proceedings of the National Academy of Sciences, 117(12), 6349-6355. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75550, 2,6-Di-tert-butylhydroquinone. URL: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. URL:[Link]

Exploratory

A Technical Guide to the Potential Biological Activities of 2,6-Di-Tert-butyl-4-hydroxyphenyl acetate

Abstract This technical guide provides a comprehensive analysis of the potential biological activities of 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate, a derivative of the well-characterized sterically hindered phenol, 2,6-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate, a derivative of the well-characterized sterically hindered phenol, 2,6-di-tert-butylphenol (2,6-DTBP). While direct research on the acetate ester is less abundant, this document synthesizes data from the broader class of 2,6-DTBP derivatives to elucidate its probable mechanistic pathways and therapeutic potential. We will explore its core activities—antioxidant, anti-inflammatory, anticancer, and neuroprotective—grounded in an understanding of its chemical structure. This guide includes detailed experimental protocols for evaluating these activities and visualizes key signaling pathways to provide a robust resource for researchers aiming to investigate this compound class.

Introduction: Structure and Rationale

2,6-DI-Tert-butyl-4-hydroxyphenyl acetate belongs to the family of sterically hindered phenolic compounds. The core of its activity lies in the 2,6-di-tert-butylphenol moiety. The two bulky tert-butyl groups ortho to the hydroxyl group provide significant steric hindrance. This structural feature is critical as it stabilizes the phenoxyl radical formed upon scavenging a free radical, preventing it from initiating further radical chain reactions and enhancing its antioxidant efficacy.[1][2]

The addition of an acetate group at the para position modifies the compound's physicochemical properties. This esterification is expected to increase its lipophilicity compared to the parent phenol, which could enhance its ability to cross cell membranes and potentially alter its bioavailability and metabolic profile. The acetate group can be hydrolyzed in vivo by esterase enzymes, releasing the active phenolic compound. This positions 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate as a potential prodrug, designed for improved delivery and controlled release of the active antioxidant phenol.

This guide will deconstruct the biological potential of this molecule by examining the key signaling pathways it is likely to modulate based on extensive research into its structural analogues.

Core Biological Activity I: Potent Antioxidant and Cytoprotective Effects

The primary and most well-understood activity of hindered phenols is their ability to combat oxidative stress. This action is foundational to their other biological effects.

Mechanism of Action: Radical Scavenging

The antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical (R•), neutralizing it.[3] The resulting phenoxyl radical is stabilized by resonance and the steric hindrance from the adjacent tert-butyl groups, making it relatively unreactive and capable of terminating radical chain reactions.[1]

Key Reaction: Phenol-OH + R• → Phenol-O• + RH

This direct scavenging activity is the basis for its cytoprotective effects, protecting cellular components like lipids, proteins, and DNA from oxidative damage.

Modulation of the Nrf2-ARE Signaling Pathway

Beyond direct scavenging, a major cellular defense against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[4][5] Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[5][6]

Oxidative or electrophilic stress, potentially induced or modulated by compounds like 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate, causes Keap1 to release Nrf2.[5] The stabilized Nrf2 then translocates to the nucleus, binds to the ARE in the promoter region of various genes, and initiates the transcription of a suite of cytoprotective proteins, including antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and enzymes involved in glutathione synthesis.[6][7][8] This pathway represents a more sustained and amplified antioxidant response compared to direct radical scavenging.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 modifies sensor cysteines Compound Phenolic Antioxidant Compound->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Nrf2_n Nrf2 Keap1->Nrf2_n Dissociation Cul3 Cul3-E3 Ligase Nrf2->Cul3 ubiquitination Nrf2->Nrf2_n Translocation Proteasome Proteasome Degradation Cul3->Proteasome sMaf sMaf Nrf2_n->sMaf heterodimerizes ARE ARE (Antioxidant Response Element) Genes Cytoprotective Genes (HO-1, NQO1, etc.) ARE->Genes initiates transcription

Caption: The Keap1-Nrf2 Antioxidant Response Pathway.
Quantitative Evaluation of Antioxidant Activity

The antioxidant capacity of phenolic compounds is typically quantified using spectrophotometric assays.

AssayPrincipleWavelengthKey Features
DPPH Measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl radical, causing a color change from violet to yellow.[9][10]~517 nm[9]Simple, rapid, and widely used for initial screening. Can be affected by colored compounds.[9]
ABTS Measures the reduction of the pre-formed ABTS radical cation (ABTS•+), leading to a loss of its blue-green color.[9][10]~734 nm[9]Less interference from colored compounds due to longer wavelength. Applicable to both hydrophilic and lipophilic antioxidants.[9]
FRAP Ferric Reducing Antioxidant Power assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[10]~593 nmMeasures total reducing power, based on an electron transfer mechanism.[10]

Core Biological Activity II: Anti-inflammatory Action

Oxidative stress and inflammation are intricately linked, with each process capable of inducing and amplifying the other. The antioxidant properties of 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate are therefore fundamental to its potential anti-inflammatory effects.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[11][12][13] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α, activate the IκB kinase (IKK) complex.[11][14] IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation.[12] This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of over 500 genes involved in the inflammatory response, including cytokines (TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[12][14]

Antioxidants can suppress NF-κB activation because reactive oxygen species (ROS) are key signaling molecules that activate the IKK complex. By reducing the intracellular ROS levels, 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate can prevent the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and dampening the inflammatory cascade.[15]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkBa IκBα IKK->IkBa phosphorylates (P) NFkB_complex NF-κB/IκBα Complex NFkB NF-κB NFkB_complex->NFkB releases NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome Degradation IkBa->Proteasome ubiquitination & degradation Compound Phenolic Antioxidant Compound->IKK inhibits (via ROS reduction) DNA κB Site NFkB_n->DNA binds Genes Pro-inflammatory Genes (TNF-α, COX-2, iNOS) DNA->Genes promotes transcription PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds & activates PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation promotes Compound Potential Target for Phenolic Compounds Compound->PI3K Compound->Akt

Caption: The PI3K/Akt/mTOR Cancer Proliferation Pathway.
Cytotoxicity and Apoptosis Induction

Studies on related phenolic compounds, such as 2,4-di-tert-butylphenol (an isomer), have shown direct cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells, often through the induction of apoptosis. [16][17][18]It is plausible that 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate or its active metabolite could exhibit similar properties, making it a candidate for anticancer research.

Core Biological Activity IV: Neuroprotective Potential

The brain is highly susceptible to oxidative stress due to its high oxygen consumption and lipid-rich content. Oxidative damage is a key contributor to the pathogenesis of many neurodegenerative diseases. [6] The antioxidant and anti-inflammatory activities of 2,6-DTBP derivatives are directly relevant to neuroprotection. By scavenging free radicals and activating the Nrf2 pathway, these compounds can protect neurons from oxidative insults. [4][6]Furthermore, by inhibiting NF-κB-mediated neuroinflammation, they can reduce the production of inflammatory mediators that are toxic to neurons. [14] A study on a synthetic flavonoid derivative containing a di-tert-butylhydroxyphenyl moiety demonstrated a significant neuroprotective effect in a rat model of transient cerebral ischemia, reducing infarct size. [19]This protection was linked to the compound's antioxidant properties and its ability to prevent post-ischemic vascular impairment. [19]This provides strong evidence that the 2,6-di-tert-butylphenol scaffold is a promising pharmacophore for developing neuroprotective agents.

Synthesis and Formulation Considerations

The synthesis of 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate can be approached through several established organic chemistry routes. A common method would involve the acetylation of a corresponding 4-substituted-2,6-di-tert-butylphenol precursor. For example, 3,5-di-tert-butyl-4-hydroxybenzyl acetate can be synthesized from 2,6-di-tert-butylphenol, paraformaldehyde, and acetic acid. [20]Alternatively, direct esterification of a phenol with acetic anhydride or acetyl chloride under appropriate catalytic conditions is a standard procedure. The hydrophobicity imparted by the tert-butyl groups and the acetate moiety suggests good solubility in organic solvents and lipids, which is advantageous for formulation in drug delivery systems. [21]

Standardized Experimental Protocols

The following protocols provide step-by-step methodologies for assessing the core biological activities discussed.

Protocol: DPPH Radical Scavenging Assay

This protocol assesses the direct antioxidant activity of the test compound.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol. Create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Use a known antioxidant like Ascorbic Acid or Trolox as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each compound dilution to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader. [9] * Calculate the percentage of radical scavenging activity using the formula:

      • % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol: MTT Cell Viability Assay

This protocol assesses the cytotoxic effect of the test compound on cancer cell lines.

  • Cell Culture:

    • Seed cancer cells (e.g., MCF-7 or HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same amount of solvent, e.g., DMSO) and an untreated control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measurement and Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability:

      • % Viability = (Abs_sample / Abs_control) * 100

    • Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol: Griess Assay for Nitric Oxide Production

This protocol measures the anti-inflammatory effect by quantifying the inhibition of nitric oxide (NO) production in LPS-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce inflammation and NO production. Include untreated and LPS-only controls.

    • Incubate for 24 hours.

  • Griess Reagent Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes. A purple/magenta color will develop.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite (a stable product of NO) in the samples based on the standard curve.

    • Determine the ability of the compound to inhibit LPS-induced NO production.

Conclusion and Future Directions

2,6-DI-Tert-butyl-4-hydroxyphenyl acetate is a structurally intriguing molecule with significant therapeutic potential rooted in the well-established antioxidant properties of its core 2,6-di-tert-butylphenol moiety. The addition of an acetate group suggests a prodrug strategy that may enhance its pharmacokinetic profile. Its likely ability to modulate key cellular pathways such as Nrf2, NF-κB, and PI3K/Akt positions it as a promising candidate for further investigation in the fields of inflammation, cancer, and neurodegenerative diseases.

Future research should focus on direct experimental validation of these activities. Head-to-head comparisons with its parent phenol (2,6-DTBP) and other derivatives would clarify the role of the acetate group in cellular uptake, metabolism, and overall efficacy. In vivo studies are essential to evaluate its bioavailability, safety profile, and therapeutic effectiveness in relevant disease models. The comprehensive framework provided in this guide offers a solid foundation for researchers to design and execute such investigations.

References

  • A Comparative Guide to In Vitro Antioxidant Assays: DPPH vs. ABTS for Phenolic Compounds. Benchchem.
  • The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. PMC.
  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance. PMC.
  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers.
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers.
  • The Nuclear Factor NF-κB Pathway in Inflammation. PMC. Available from: [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. Available from: [Link]

  • NF-κB: a key role in inflammatory diseases. Journal of Clinical Investigation. Available from: [Link]

  • Role of PI3K signaling pathway in cancer onset and progression. ResearchGate. Available from: [Link]

  • PI3K-Akt signaling pathway. Cusabio. Available from: [Link]

  • NF-κB signaling in inflammation. PubMed. Available from: [Link]

  • NF-κB: A Double-Edged Sword Controlling Inflammation. MDPI. Available from: [Link]

  • A Comparative Analysis of the Bioactivities of 2,4-DTBP and 2,6-DTBP. Benchchem.
  • Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease. PMC. Available from: [Link]

  • Nrf2 Signaling: An Adaptive Response Pathway for Neurodegenerative Disorders. IntechOpen. Available from: [Link]

  • Nrf2 Signaling Pathway. Encyclopedia MDPI. Available from: [Link]

  • Special Issue : Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease. MDPI. Available from: [Link]

  • Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety. ScienceDirect.
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). E3S Web of Conferences. Available from: [Link]

  • Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. MDPI. Available from: [Link]

  • In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays of the three methanolic harvested extracts. ResearchGate. Available from: [Link]

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. PMC. Available from: [Link]

  • Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Journal of Universitas Airlangga. Available from: [Link]

  • Antioxidant Activity Assay of 2,6-Di-tert-Butylphenols with Phosphonate Groups Using Cyclic Voltammetry. ResearchGate. Available from: [Link]

  • Studies on the synthesis and anti-inflammatory activity of 2,6-di-tert-butylphenols with a heterocyclic group at the 4-position. I. R Discovery. Available from: [Link]

  • The neuroprotective effect of the antioxidant flavonoid derivate di-tert-butylhydroxyphenyl is parallel to the preventive effect on post-ischemic Kir2.x impairment but not to post-ischemic endothelial dysfunction. PubMed. Available from: [Link]

  • Method of synthesis of 2,4,6-tri-(3,5-di-tert-butyl-4-hydroxybenzyl)-mesitylene. Google Patents.
  • 2,6-Di-tert-butyl-4-(2'-thenoyl)phenol(R-830): a novel nonsteroidal anti-inflammatory agent with antioxidant properties. PubMed. Available from: [Link]

  • The antioxidant 2,6-di-tert-butylphenol moiety attenuates the pro-oxidant properties of the auranofin analogue. PubMed. Available from: [Link]

  • Using 2,6-Di-tert-butylphenol for Obtaining of bis[3-(3,5-Di-tert-butyl-4-hydroxyphenyl. sibran.ru. Available from: https://sibran.ru/upload/iblock/638/63810141f23c932598380d12e52c8034.pdf
  • Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. PubMed. Available from: [Link]

  • The Antioxidant 2,6-Di-tert-butylphenol Moiety Attenuates Pro-Oxidant Properties of the Auranofin Analogue. ResearchGate. Available from: [Link]

  • 2,6-DI-TERT-BUTYL-4-(3-HYDROXYPROPYL)PHENOL: SYNTHESIS AND ANTIOXIDANT ACTIVITY. ResearchGate. Available from: [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PMC. Available from: [Link]

  • Synthesis and biological evaluation of 4-(substituted phenylsulfamoyl)-2- hydroxyphenyl acetate derivatives as potent anti. Der Pharma Chemica. Available from: [Link]

  • 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]. Organic Syntheses Procedure. Available from: [Link]

  • Antioxidant Compounds and Their Antioxidant Mechanism. IntechOpen. Available from: [Link]

  • Studies on the synthesis and anti-inflammatory activity of 2,6-di-tert-butylphenols with a heterocyclic group at the 4-position. I. PubMed. Available from: [Link]

  • 2,4-Di-tert-butylphenol from Sweet Potato Protects Against Oxidative Stress in PC12 Cells and in Mice. PMC. Available from: [Link]

  • 2,4-Di-tert-butylphenol (2,4-DTBP) purified from Streptomyces sp. KCA1 from Phyllanthus niruri: Isolation, characterization, antibacterial and anticancer properties. ResearchGate. Available from: [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Semantic Scholar. Available from: [Link]

  • Molecular Targets of Natural Compounds with Anti-Cancer Properties. MDPI. Available from: [Link]

  • Induction of Apoptosis of 2,4′,6-Trihydroxybenzophenone in HT-29 Colon Carcinoma Cell Line. PMC. Available from: [Link]

  • Molecular Insights of Neuroprotective Effect of Cornulaca monacantha Extract Against LPS-Induced Neuroinflammation Supported by Metabolic Profiling and Protein Interaction Analysis. MDPI. Available from: [Link]

  • Neuroprotective Properties of Coriander-Derived Compounds on Neuronal Cell Damage under Oxidative Stress-Induced SH-SY5Y Neuroblastoma and in Silico ADMET Analysis. ResearchGate. Available from: [Link]

Sources

Foundational

Technical Whitepaper: In Vitro Characterization of 2,6-Di-tert-butyl-4-hydroxyphenyl Acetate

This technical guide details the in vitro evaluation of 2,6-Di-tert-butyl-4-hydroxyphenyl acetate (CAS: 32102-41-3). Executive Summary for Researchers: 2,6-Di-tert-butyl-4-hydroxyphenyl acetate is the acetate ester prodr...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the in vitro evaluation of 2,6-Di-tert-butyl-4-hydroxyphenyl acetate (CAS: 32102-41-3).

Executive Summary for Researchers: 2,6-Di-tert-butyl-4-hydroxyphenyl acetate is the acetate ester prodrug of the bioactive hydroquinone 2,6-di-tert-butylhydroquinone (DTBHQ) . While the parent hydroquinone is a potent antioxidant and SERCA (Sarco/Endoplasmic Reticulum Ca2+-ATPase) inhibitor, it is susceptible to rapid auto-oxidation in culture media, forming the cytotoxic quinone before cellular entry. The acetate moiety serves as a "chemical shield," enhancing lipophilicity and preventing extracellular oxidation. Upon intracellular entry, cytosolic esterases cleave the acetate, releasing the active hydroquinone.

This guide outlines the critical experimental frameworks required to validate its stability, activation, and biological efficacy.

Chemical Identity & Mechanism of Action[1]

  • Compound: 2,6-Di-tert-butyl-4-hydroxyphenyl acetate

  • Core Moiety: 2,6-Di-tert-butylhydroquinone (DTBHQ)

  • Mechanism: Intracellular Bioactivation via Carboxylesterases.

The Activation Pathway (Graphviz Diagram)

The following diagram illustrates the critical metabolic fate of the compound. The acetate is inactive until hydrolyzed.

ActivationPathway Prodrug 2,6-Di-tert-butyl-4-hydroxyphenyl Acetate (Lipophilic Prodrug) Entry Cell Membrane (Passive Diffusion) Prodrug->Entry High Permeability Hydrolysis Cytosolic Esterases (Hydrolysis) Entry->Hydrolysis Active 2,6-Di-tert-butylhydroquinone (DTBHQ - Active) Hydrolysis->Active Releases Acetate Quinone 2,6-Di-tert-butyl-1,4-benzoquinone (Toxic Metabolite) Active->Quinone Oxidation (ROS Scavenging) SERCA Inhibition SERCA Inhibition Active->SERCA Inhibition Ca2+ Modulation Nrf2 Activation Nrf2 Activation Active->Nrf2 Activation Cytoprotection

Caption: Figure 1. Metabolic activation pathway. The acetate prodrug crosses the membrane and is hydrolyzed to the active antioxidant DTBHQ, which can then undergo redox cycling.

Experimental Protocols

Module A: Preparation & Media Stability

Challenge: Phenolic esters can hydrolyze spontaneously in media containing Fetal Bovine Serum (FBS) due to serum esterases, potentially confounding results.

ParameterProtocol SpecificationRationale
Stock Solvent DMSO (Dimethyl sulfoxide)Soluble >50 mM. Avoid Ethanol (transesterification risk).
Stock Storage -20°C, Argon purged, Amber vialsPrevents premature hydrolysis and photo-oxidation.
Media Preparation Serum-Free vs. 10% FBSCritical Control: Compare stability in serum-free media (baseline) vs. serum-containing media to determine extracellular hydrolysis rate.
Working Conc. 1 µM – 100 µMTypical active range for phenolic antioxidants.

Validation Step (HPLC): Before cell treatment, incubate 50 µM compound in complete media at 37°C for 0, 1, 4, and 24 hours. Extract and analyze via HPLC to quantify the ratio of Acetate (Prodrug) to Hydroquinone (Active) .

  • Success Criterion: >80% intact prodrug at T=1h ensures intracellular delivery rather than extracellular conversion.

Module B: Cytotoxicity & Therapeutic Window (MTT/LDH Assays)

Because the metabolite (DTBHQ) inhibits SERCA, high doses can cause ER stress and apoptosis. You must define the "Safe Window."

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 or HUVEC cells (10,000 cells/well) in 96-well plates. Allow 24h attachment.

  • Treatment: Treat with a log-scale concentration range (0.1, 1, 10, 50, 100, 200 µM) for 24 hours.

  • Readout 1 (Metabolic Activity): Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan in DMSO. Read Absorbance at 570 nm.

  • Readout 2 (Membrane Integrity): Collect supernatant for LDH (Lactate Dehydrogenase) release assay.

Data Interpretation:

  • LC50 (Lethal Concentration 50): Likely ~50–100 µM (driven by SERCA inhibition).

  • EC50 (Effective Concentration): Antioxidant effects should appear at 1–10 µM.

  • Note: If toxicity appears early (<10 µM), the compound may be inducing severe Calcium dysregulation.

Module C: Intracellular Antioxidant Activity (DCFDA Assay)

This assay confirms that the acetate is successfully hydrolyzed inside the cell to function as an antioxidant.

Mechanism:

  • DCFDA: Cell-permeable fluorogenic probe for ROS.

  • Stressor: TBHP (tert-Butyl hydroperoxide) or H2O2.

Protocol:

  • Pre-treatment: Incubate cells with the Test Compound (1, 5, 10 µM) for 2–4 hours .

    • Why? Allows time for entry and esterase cleavage.

  • Probe Loading: Wash cells. Add 20 µM DCFDA in serum-free media for 30 min.

  • Stress Induction: Wash cells. Add 100 µM TBHP.

  • Measurement: Monitor fluorescence (Ex/Em: 485/535 nm) every 10 min for 1 hour.

Expected Result: A dose-dependent reduction in fluorescence slope compared to the Vehicle Control.

  • Control: Use NAC (N-Acetyl Cysteine) as a positive control.

  • Negative Control: Use the non-hydrolyzable analog (if available) or compare with direct DTBHQ (which may show lower efficacy due to extracellular oxidation).

Module D: Mechanistic Confirmation (Calcium Imaging)

To verify the release of the SERCA-inhibiting DTBHQ moiety.

Protocol:

  • Dye Loading: Load cells with Fluo-4 AM (Ca2+ indicator) for 30 min.

  • Baseline: Record baseline fluorescence for 1 min.

  • Injection: Inject 2,6-Di-tert-butyl-4-hydroxyphenyl acetate (20 µM).

  • Observation:

    • Immediate Spike: Suggests the acetate itself interacts with channels (unlikely).

    • Delayed Rise (5-15 min): Suggests intracellular hydrolysis releases DTBHQ, which then inhibits SERCA, causing ER calcium leakage into the cytosol.

Visualization of Experimental Logic

ExperimentalWorkflow cluster_Safety Phase 1: Safety Profiling cluster_Efficacy Phase 2: Efficacy & Mechanism Start Start: 2,6-Di-tert-butyl-4-hydroxyphenyl Acetate MTT MTT Assay (24h Exposure) Start->MTT Result1 Determine Non-Toxic Dose (e.g., < 20 µM) MTT->Result1 DCFDA DCFDA Assay (ROS Scavenging) Result1->DCFDA Using Safe Dose CaImaging Fluo-4 Ca2+ Imaging (SERCA Confirmation) Result1->CaImaging Mechanistic Check

Caption: Figure 2. Step-wise experimental workflow. Safety profiling (Phase 1) must precede efficacy studies (Phase 2) to avoid confounding toxicity with activity.

References

  • Structure & Reactivity (Parent Compound)

    • Kanczler, J. M., et al. (2019).[1] "The effects of the SERCA inhibitor 2,5-di-tert-butylhydroquinone (DTBHQ) on bone formation." Journal of Cellular Physiology. Link

    • Note: This paper establishes the biological activity of the hydrolysis product (DTBHQ) as a potent SERCA inhibitor.
  • Esterase Activation Principle

    • Satoh, T., & Hosokawa, M. (2006). "Structure, function and regulation of carboxylesterases." Chemico-Biological Interactions. Link

    • Note: Authoritative review on the intracellular enzymes responsible for converting phenolic acet
  • Antioxidant Mechanism (Hydroquinones)

    • Gharavi, N., & El-Kadi, A. O. (2005). "tert-Butylhydroquinone is a novel aryl hydrocarbon receptor ligand." Drug Metabolism and Disposition. Link

    • Note: Discusses the Nrf2/ARE activation pathway relevant to tert-butyl
  • Chemical Stability of Phenolic Esters

    • Bornscheuer, U. T. (2002). "Microbial carboxyl esterases: classification, properties and application in biocatalysis." FEMS Microbiology Reviews. Link

    • Note: Provides technical grounding on the hydrolysis rates of esters, crucial for the "Stability in Media" protocol.

Sources

Protocols & Analytical Methods

Method

"2,6-DI-Tert-butyl-4-hydroxyphenyl acetate" experimental protocols

Technical Application Note: 2,6-Di-Tert-Butyl-4-Hydroxyphenyl Acetate [1][2] Introduction & Chemical Identity 2,6-Di-tert-butyl-4-hydroxyphenyl acetate (CAS 32102-41-3) is a specialized phenolic ester derivative of the p...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: 2,6-Di-Tert-Butyl-4-Hydroxyphenyl Acetate [1][2]

Introduction & Chemical Identity

2,6-Di-tert-butyl-4-hydroxyphenyl acetate (CAS 32102-41-3) is a specialized phenolic ester derivative of the potent antioxidant 2,6-di-tert-butylhydroquinone (DTBHQ). Unlike common antioxidants where the active hydroxyl group is exposed, this compound features an acetylation at the sterically hindered position (Position 1), creating a "latent" or "pro-drug" antioxidant system.

In drug development and polymer chemistry, this molecule serves two critical functions:

  • Metabolic Precursor: It acts as a lipophilic delivery vehicle for DTBHQ, releasing the active antioxidant only upon enzymatic hydrolysis by esterases.

  • Mechanistic Probe: It allows researchers to distinguish between the antioxidant activity of the hindered vs. unhindered phenolic hydroxyl groups.

Chemical Structure & Properties:

PropertyData
IUPAC Name 1-Acetoxy-4-hydroxy-2,6-di-tert-butylbenzene
Common Name 2,6-Di-tert-butyl-4-hydroxyphenyl acetate
CAS Number 32102-41-3
Molecular Formula C₁₆H₂₄O₃
Molecular Weight 264.36 g/mol
Appearance White to off-white crystalline solid
Melting Point 102–104 °C (Lit.)
Solubility Soluble in DMSO, Ethanol, Chloroform; Insoluble in Water

Synthesis Protocol: Selective Preparation

Challenge: Direct acetylation of 2,6-di-tert-butylhydroquinone (DTBHQ) preferentially targets the unhindered hydroxyl group at position 4, yielding the wrong isomer (4-acetoxy-2,6-di-tert-butylphenol). Solution: To obtain the hindered ester (CAS 32102-41-3), we utilize a Diacetylation-Selective Hydrolysis strategy. The unhindered ester is kinetically more labile and can be selectively cleaved, leaving the hindered ester intact.

Step 1: Synthesis of 1,4-Diacetoxy-2,6-di-tert-butylbenzene
  • Reagents:

    • 2,6-Di-tert-butylhydroquinone (DTBHQ): 10.0 g (45 mmol)

    • Acetic Anhydride: 20 mL (Excess)

    • Pyridine: 1 mL (Catalyst)

    • Sodium Acetate (anhydrous): 1.0 g

  • Procedure:

    • Combine DTBHQ, acetic anhydride, and sodium acetate in a round-bottom flask.

    • Heat to reflux (140°C) for 4 hours. The reaction is driven by the thermodynamic stability of the diacetate.

    • Cool the mixture and pour into 200 mL of ice-water. Stir vigorously for 30 minutes to hydrolyze excess anhydride.

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol.

    • Yield: ~12.5 g (90%) of white crystals (Diacetate).

Step 2: Selective Hydrolysis to Target Mono-Ester
  • Reagents:

    • 1,4-Diacetoxy-2,6-di-tert-butylbenzene (from Step 1): 5.0 g

    • Methanol: 100 mL

    • Potassium Carbonate (K₂CO₃): 0.5 equivalents (mild base)

  • Procedure:

    • Dissolve the diacetate in methanol at room temperature.

    • Add K₂CO₃ and stir at 20°C (Do not heat). Monitor by TLC (Silica, Hexane:EtOAc 8:2).

    • The unhindered ester (Pos 4) cleaves rapidly (< 1 hour). The hindered ester (Pos 1) is stable due to steric protection by t-butyl groups.

    • Quench reaction with dilute HCl (1N) to pH 5 immediately upon disappearance of starting material.

    • Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

    • Purification: Flash column chromatography (Silica gel).

      • Fraction 1: Unreacted Diacetate.

      • Fraction 2: Target Product (2,6-Di-tert-butyl-4-hydroxyphenyl acetate) .

      • Fraction 3: Fully hydrolyzed DTBHQ.

Experimental Workflow Visualization

The following diagram illustrates the synthesis logic and the metabolic activation pathway relevant to drug development.

SynthesisPathway cluster_legend Reaction Logic DTBHQ 2,6-Di-tert-butyl- hydroquinone Diacetate 1,4-Diacetoxy- 2,6-di-tert-butylbenzene DTBHQ->Diacetate Ac2O, Reflux (Non-selective) Target TARGET: 2,6-Di-tert-butyl- 4-hydroxyphenyl acetate (Hindered Ester) Diacetate->Target Selective Hydrolysis (K2CO3, MeOH, 20°C) Metabolite Active Metabolite (DTBHQ) Target->Metabolite In Vivo Esterase (Metabolic Activation) Note1 Unhindered ester cleaves fast Hindered ester remains intact

Figure 1: Synthetic route utilizing steric differentiation to isolate the hindered mono-ester.

Application Protocols

Protocol A: Metabolic Stability (Esterase Assay)

Objective: Determine the half-life of the pro-drug in plasma or liver microsomes.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation:

    • Mix 1 µL stock with 990 µL of pooled human plasma or Porcine Liver Esterase (PLE) solution (1 unit/mL in PBS).

    • Incubate at 37°C.

  • Sampling:

    • Aliquot 100 µL at t = 0, 5, 15, 30, 60, 120 min.

    • Quench immediately with 300 µL cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (10,000g, 5 min) and inject supernatant into HPLC-UV/MS.

    • Monitor: Disappearance of Parent (RT ~12 min) and appearance of DTBHQ (RT ~8 min).

    • Note: The hindered ester is significantly more stable than typical phenyl acetates, often requiring hepatic esterases rather than simple plasma esterases for cleavage.

Protocol B: Antioxidant Activity (DPPH Assay)

Objective: Demonstrate the "Latent" nature of the antioxidant.

  • Reagents: 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in Ethanol.

  • Procedure:

    • Group 1 (Direct): Mix Target Compound (50 µM) + DPPH.

    • Group 2 (Pre-activated): Treat Target Compound with PLE (Esterase) for 30 min, then add DPPH.

    • Control: BHT (50 µM) + DPPH.

  • Measurement: Monitor Absorbance at 517 nm for 30 minutes.

  • Expected Result:

    • Group 1: Slow/Low scavenging (The active hindered OH is blocked).

    • Group 2: Rapid scavenging (Comparable to DTBHQ).

    • Interpretation: This confirms the compound acts as a pro-drug, protecting the antioxidant payload until activation.

References

  • Chemical Structure & Identity

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 32102-41-3. Retrieved from .

  • Synthesis of Hindered Phenols

    • Organic Syntheses (1977). Oxidation of 2,6-Di-tert-butylphenol to Quinones.[3] Org. Synth. 57, 78. Link.

  • Selective Hydrolysis Methodology: Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing selective cleavage of phenolic esters).
  • Metabolic Activation of BHT Derivatives

    • Takahashi, O. (1988). "Metabolites of butylated hydroxytoluene (BHT) in the blood of rats." Archives of Toxicology, 62(4), 325-327. Link.

Sources

Application

Kinetic Profiling and Metabolic Activation of 2,6-Di-Tert-Butyl-4-Hydroxyphenyl Acetate

Application Note: AN-OX-26B Content Type: Detailed Protocol & Technical Guide Target Audience: Pharmaceutical Chemists, Polymer Scientists, and Assay Development Specialists[1] Executive Summary & Technical Context 2,6-D...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-OX-26B

Content Type: Detailed Protocol & Technical Guide Target Audience: Pharmaceutical Chemists, Polymer Scientists, and Assay Development Specialists[1]

Executive Summary & Technical Context

2,6-Di-tert-butyl-4-hydroxyphenyl acetate represents a specialized class of "hindered phenolic antioxidants."[1][2] Structurally, it consists of a phenol core protected by two bulky tert-butyl groups at the ortho positions (2,[1]6) and an acetate ester at the para position (4).

Why this molecule requires a unique protocol: Standard antioxidant assays (like rapid DPPH or FRAP) often fail to capture the true potency of this compound due to two mechanistic factors:

  • Steric Hindrance: The bulky tert-butyl groups physically block the approach of large radical species (like DPPH•), resulting in slow reaction kinetics.[1] A standard 30-minute endpoint will underestimate its activity.[1]

  • Latent Functionality (The "Pro-Antioxidant" Effect): The acetate group acts as a protecting mask. While the molecule exhibits intrinsic antioxidant activity via the hindered phenol, its potency significantly increases upon hydrolysis (chemical or enzymatic), which releases the free hydroquinone core (2,6-di-tert-butylhydroquinone).[1]

This guide provides a dual-phase protocol: Phase A measures intrinsic direct scavenging, and Phase B measures total potential activity following ester cleavage.[1]

Mechanism of Action

To interpret the data correctly, researchers must understand the oxidative pathway.

AntioxidantMechanism Parent 2,6-Di-tert-butyl- 4-hydroxyphenyl Acetate Phenoxy Stable Phenoxy Radical Parent->Phenoxy Slow HAT (Steric Hindrance) Hydrolysis Hydrolysis (Esterase/Base) Parent->Hydrolysis Activation Radical Free Radical (ROO• / DPPH•) Radical->Phenoxy Attack DTBHQ 2,6-Di-tert-butyl- hydroquinone (High Potency) Hydrolysis->DTBHQ Deacetylation Quinone 2,6-Di-tert-butyl- benzoquinone DTBHQ->Quinone 2e- / 2H+ Transfer (Rapid Scavenging)

Figure 1: Mechanistic pathway.[1] The parent molecule acts as a slow scavenger (top path), while hydrolysis releases the potent hydroquinone (bottom path).

Materials & Preparation

Critical Solubility Note: This compound is highly lipophilic.[1] Do not attempt to dissolve directly in aqueous buffers.[1]

ComponentSpecificationPreparation
Analyte 2,6-Di-tert-butyl-4-hydroxyphenyl acetateStock: 10 mM in Methanol or Ethanol (HPLC Grade).[1] Sonicate if necessary.[1]
DPPH Reagent 2,2-Diphenyl-1-picrylhydrazylWorking Solution: 100 µM in Methanol.[1] Absorbance at 517nm should be 0.9–1.[1]0. Prepare fresh daily; protect from light.[1]
Hydrolysis Buffer 0.1 M NaOH or Esterase (Porcine Liver)Base: 0.1 M NaOH in Methanol/Water (9:1).[1] Enzyme: 10 units/mL Esterase in PBS (pH 7.4).
Positive Control BHT (Butylated Hydroxytoluene)10 mM Stock in Methanol.[1]
Experimental Protocols
Protocol A: Kinetic DPPH Assay (Intrinsic Activity)

Purpose: To measure the radical scavenging ability of the sterically hindered parent molecule.

Step-by-Step:

  • Plate Setup: Use a 96-well clear polystyrene plate.

  • Dilution Series: Prepare serial dilutions of the Analyte Stock (e.g., 10, 50, 100, 200, 400 µM) in Methanol.

  • Reaction Initiation:

    • Add 20 µL of Analyte dilution to the well.

    • Add 180 µL of DPPH Working Solution (100 µM).

    • Blank: 20 µL Methanol + 180 µL DPPH.[1]

    • Control: 20 µL BHT + 180 µL DPPH.

  • Kinetic Measurement:

    • Place immediately in a plate reader.

    • Measure Absorbance at 517 nm .[1][3][4][5][6][7]

    • Interval: Every 2 minutes.

    • Duration: 60 minutes (Critical: Hindered phenols require >30 mins to reach equilibrium).

Protocol B: Hydrolytic Activation Assay (Total Potential)

Purpose: To simulate metabolic activation and measure the activity of the released hydroquinone.

Step-by-Step:

  • Pre-incubation (Activation):

    • Mix 100 µL of Analyte Stock (1 mM) with 100 µL of Hydrolysis Reagent (0.1 M NaOH or Esterase).

    • Incubate at 37°C for 30 minutes.

    • Neutralization (if using NaOH): Add 100 µL of 0.1 M HCl to neutralize pH (prevents DPPH degradation by high pH).

  • Assay Transfer:

    • Take 20 µL of the hydrolyzed mixture.

    • Add to 180 µL of DPPH Working Solution in the plate.

  • Measurement: Follow the same kinetic measurement parameters as Protocol A.

Data Analysis & Visualization
Calculation of Scavenging Activity (%)

[1]
Determining the "Slow-Acting" Profile

Unlike Vitamin C (instant scavenger), this molecule will show a logarithmic decay curve.[1]

  • 
    :  Concentration required to scavenge 50% of the DPPH radical.[4]
    
  • 
     (Time to Equilibrium):  The time required for the reaction to reach a plateau.
    

Expected Data Table Structure:

Sample ConditionIC50 (µM) @ 30 minIC50 (µM) @ 60 minKinetic Profile Description
Parent (Protocol A) > 200 µM (High)~ 150 µMSlow, steady decline.[1] Sterically hindered.
Hydrolyzed (Protocol B) < 50 µM (Low)< 50 µMRapid, potent scavenging (Hydroquinone release).[1]
BHT (Control) ~ 80 µM~ 80 µMModerate speed, stable plateau.[1]
Workflow Diagram

AssayWorkflow Stock Stock Solution (10mM in MeOH) Split Split Sample Stock->Split Direct Path A: Direct Assay Split->Direct Hydrolysis Path B: Activation Split->Hydrolysis MixA Mix with DPPH Direct->MixA ReadA Read Abs 517nm (0-60 min Kinetic) MixA->ReadA Incubate Incubate w/ Esterase or Base (30 min) Hydrolysis->Incubate MixB Mix with DPPH Incubate->MixB ReadB Read Abs 517nm (Rapid Kinetics) MixB->ReadB

Figure 2: Experimental workflow comparing direct scavenging vs. hydrolytic activation.

Troubleshooting & Senior Scientist Insights
  • The "Yellow" False Positive: High concentrations of phenolic esters can sometimes absorb at lower wavelengths. Ensure you measure at 517 nm specifically. If the sample itself is yellow (oxidized quinones), run a "Sample Blank" (Sample + Methanol without DPPH) and subtract this absorbance.

  • Solvent Effects: DPPH is stable in Methanol and Ethanol. Do not use DMSO if possible, as it can sometimes interfere with radical kinetics or dampen the signal of hindered phenols.

  • Stoichiometry: Remember that the parent molecule (hindered phenol) is a 1e- donor (HAT mechanism).[1] The hydrolyzed product (hydroquinone) is a 2e- donor .[1] Your IC50 values should theoretically drop by half (doubling the potency) upon successful hydrolysis.

References
  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).[1][5] Use of a free radical method to evaluate antioxidant activity.[2][3][4][5][8][6][7][9][10] LWT - Food Science and Technology, 28(1), 25-30.[1]

  • Prior, R. L., Wu, X., & Schaich, K. (2005).[1][5] Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302.[1]

  • Apak, R., et al. (2007).[1] Comparative evaluation of various total antioxidant capacity assays applied to phenolic compounds with the CUPRAC assay. Molecules, 12(7), 1496-1547.[1] [1]

  • Bondet, V., Brand-Williams, W., & Berset, C. (1997).[1] Kinetics and mechanisms of antioxidant activity using the DPPH free radical method. LWT - Food Science and Technology, 30(6), 609-615.[1] [1]

Sources

Method

Application Note: High-Precision DPPH Radical Scavenging Assay for Sterically Hindered Phenolic Esters

Executive Summary & Strategic Rationale This application note details the protocol for evaluating the antioxidant capacity of 2,6-Di-tert-butyl-4-hydroxyphenyl acetate using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This application note details the protocol for evaluating the antioxidant capacity of 2,6-Di-tert-butyl-4-hydroxyphenyl acetate using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Critical Technical Context: The target molecule belongs to the class of sterically hindered phenols (analogous to BHT). Unlike small, hydrophilic antioxidants (e.g., Ascorbic Acid) which react instantaneously, this compound exhibits slow-kinetic behavior due to the bulky tert-butyl groups at the 2,6-positions flanking the phenolic hydroxyl group.

Furthermore, the "acetate" designation implies an ester functionality. If the molecule is the mono-acetate of 2,6-di-tert-butylhydroquinone (possessing a free hindered phenol), it will exhibit radical scavenging activity. If it is the acetate ester of BHT (where the phenolic proton is replaced), it acts as a pro-drug and will show negligible intrinsic activity in this assay unless hydrolysis occurs. This protocol assumes the presence of a free phenolic hydroxyl group (hindered) based on the nomenclature "hydroxyphenyl".

Key Challenges Addressed:

  • Solubility: The lipophilic nature of the tert-butyl groups requires organic solvent compatibility (Methanol/Ethanol) rather than aqueous buffers.

  • Steric Hindrance: The bulky substituents prevent rapid access of the DPPH radical to the labile proton, necessitating a kinetic measurement rather than a single endpoint.

  • Stoichiometry: Hindered phenols often exhibit non-integer stoichiometric factors (

    
    ) due to secondary reactions of the phenoxyl radical.
    

Scientific Principle: The Steric-Kinetic Interface

The DPPH assay measures the reducing ability of an antioxidant toward the stable free radical DPPH[1][2][3][4][5]•.

Mechanism of Action (HAT vs. SET)

For hindered phenols, the primary mechanism is Hydrogen Atom Transfer (HAT) :



  • ArOH: 2,6-Di-tert-butyl-4-hydroxyphenyl acetate.

  • ArO•: The resulting phenoxyl radical.

The "BHT Effect": The two tert-butyl groups provide kinetic stability to the resulting phenoxyl radical (ArO•), preventing it from reacting with a second DPPH• molecule immediately or dimerizing. This results in a slower colorimetric decay compared to unhindered phenols.

Mechanistic Pathway Diagram

G cluster_0 Steric Constraint DPPH DPPH• Radical (Purple, 517nm) Complex Transition State [Sterically Hindered] DPPH->Complex Diffusion Target Target Analyte (Hindered Phenol) Target->Complex H-Atom Transfer Product1 DPPH-H (Yellow, Non-radical) Complex->Product1 Slow Kinetic Step Product2 Phenoxyl Radical (Stabilized by t-Butyls) Complex->Product2

Figure 1: Reaction mechanism highlighting the steric hindrance at the transition state, which dictates the requirement for kinetic monitoring.

Materials & Reagents

Chemical Requirements
ReagentGradeRoleNotes
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Free RadicalAssay ReagentMW: 394.[6][2][7]32. Store at -20°C. Protect from light.
Methanol (MeOH) HPLC GradeSolventPreferred for DPPH stability.
Trolox 97%StandardWater-soluble Vitamin E analog for calibration.
BHT (Butylated Hydroxytoluene) Synthesis GradePositive ControlStructural analog to the target; validates kinetic profile.
Target Compound >95% PurityAnalyte2,6-Di-tert-butyl-4-hydroxyphenyl acetate.
Equipment
  • Microplate Reader: Capable of reading absorbance at 517 nm .

  • 96-Well Plates: Clear, flat-bottom (Polystyrene or Polypropylene).

  • Multichannel Pipette: For rapid reagent addition.

Detailed Experimental Protocol

Phase 1: Solution Preparation

1. DPPH Stock Solution (200 µM):

  • Weigh 7.89 mg of DPPH.

  • Dissolve in 100 mL of HPLC-grade Methanol.

  • QC Check: Measure Absorbance at 517 nm (

    
    ).[4][5] Ideally, 
    
    
    
    . If >1.5, dilute.
  • Stability:[2] Prepare fresh daily or store in amber glass at 4°C for max 24h.

2. Analyte Stock Solution (10 mM):

  • Dissolve the target compound in Methanol.

  • Solubility Note: If the acetate ester renders the compound too lipophilic for pure methanol, use a 1:1 mixture of Methanol:Ethanol or dissolve in 100% Ethanol, then dilute.

  • Calculated Mass: For MW ~278 g/mol (estimated), dissolve 2.78 mg in 1 mL solvent.

3. Serial Dilutions:

  • Prepare 5 concentrations ranging from 10 µM to 500 µM to capture the IC50.

Phase 2: Assay Workflow (Microplate)

This workflow incorporates a kinetic read to account for the slow reaction rate of hindered phenols.

Workflow Start Start Assay Blank 1. Prepare Blanks (MeOH only) Start->Blank Control 2. Prepare Control (DPPH + MeOH) Start->Control Sample 3. Add Sample (20 µL Analyte + 180 µL DPPH) Start->Sample Mix 4. Orbital Shake (30 seconds, Dark) Blank->Mix Control->Mix Sample->Mix Read0 5. Read Abs (T=0) @ 517 nm Mix->Read0 Incubate 6. Incubate (Dark) Temp: 25°C Read0->Incubate ReadEnd 7. Kinetic Reads Every 5 min for 60 min Incubate->ReadEnd Loop

Figure 2: Step-by-step microplate workflow emphasizing the kinetic loop required for hindered phenols.

Step-by-Step Procedure:

  • Plating:

    • Sample Wells: Add 20 µL of Target Analyte dilution.

    • Control Wells: Add 20 µL of pure solvent (Methanol).

    • Blank Wells: Add 200 µL of pure solvent (for baseline subtraction).

  • Initiation:

    • Add 180 µL of DPPH Working Solution (200 µM) to Sample and Control wells.

  • Measurement:

    • Immediately place in plate reader.

    • Shake for 10 seconds.

    • Kinetic Mode: Read Absorbance at 517 nm every 5 minutes for 60 minutes .

Data Analysis & Interpretation

Calculation of Scavenging Activity

At each time point (


), calculate the percentage inhibition (

):


  • 
    : Absorbance of DPPH + Solvent.
    
  • 
    : Absorbance of DPPH + Analyte.
    
Determining IC50

Plot


 (y-axis) vs. Concentration (x-axis).[6] The IC50 is the concentration required to scavenge 50% of the DPPH radical.
Interpreting the "Acetate" Effect (Critical for Researchers)

Compare the kinetic profile of your target against BHT and Trolox .

ObservationInterpretation
Fast Decay (< 5 min) The steric hindrance is minimal, or the acetate group is hydrolyzing rapidly (unlikely in MeOH).[6]
Slow Decay (Steady drop over 60 min) Classic Hindered Phenol behavior. The tert-butyl groups are intact. The acetate is likely at the para position (4-position), exerting an electronic effect but not blocking the phenol.
No Activity (Flatline) The phenolic hydroxyl is blocked (i.e., the molecule is Acetylated BHT). The compound is a pro-drug and requires hydrolysis (esterase activity) to function as an antioxidant.

Validation & Troubleshooting

Self-Validating Checks[1]
  • The Color Check: The Control wells must remain deep purple throughout the 60 minutes. If they fade, your solvent is contaminated or the DPPH is degrading.

  • The BHT Control: BHT must show an IC50 in the range of 15-30 µM (depending on exact conditions). If BHT shows no activity, the assay sensitivity is compromised.

  • Linearity: The standard curve for Trolox (

    
    ) should be >0.98.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation in Wells Analyte is too lipophilic for MeOH.Switch solvent system to 50:50 Ethanol:Methanol or use Acetone (check DPPH stability in Acetone first).
Non-linear Kinetics Mixed reaction mechanisms.Report % Inhibition at steady state (e.g., T=60 min) rather than initial rate.
Negative Inhibition Absorbance increased?Analyte absorbs at 517 nm (interference). Run a "Sample Blank" (Analyte + Solvent, no DPPH) and subtract.

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).[4] Use of a free radical method to evaluate antioxidant activity.[1][2][3][4][5][7][8][9][10][11][12] LWT - Food Science and Technology, 28(1), 25–30.

  • Bondet, V., Brand-Williams, W., & Berset, C. (1997). Kinetics and Mechanisms of Antioxidant Activity using the DPPH Free Radical Method.[2][3][13] LWT - Food Science and Technology, 30(6), 609-615.

  • Prior, R. L., Wu, X., & Schaich, K. (2005).[4] Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290–4302.

  • Dawidowicz, A. L., & Olszowy, M. (2010). Does the antioxidant activity of BHT and BHA depend on the solvent used? Food Chemistry, 123(1). (Demonstrates the solvent dependence of hindered phenols).

Sources

Application

ABTS assay for "2,6-DI-Tert-butyl-4-hydroxyphenyl acetate"

Application Note & Protocol Topic: ABTS Assay for the Antioxidant Capacity of 2,6-Di-Tert-butyl-4-hydroxyphenyl acetate A Note from the Senior Application Scientist In the field of drug development and natural product re...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: ABTS Assay for the Antioxidant Capacity of 2,6-Di-Tert-butyl-4-hydroxyphenyl acetate

A Note from the Senior Application Scientist

In the field of drug development and natural product research, the precise quantification of antioxidant capacity is not merely a routine measurement; it is a critical indicator of a compound's potential to mitigate oxidative stress, a key factor in numerous pathological conditions. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay stands as a robust and versatile method for this purpose. This document is designed not as a rigid template, but as a detailed guide grounded in both established chemical principles and practical laboratory experience. We will explore the causality behind each step, providing you, our fellow researchers, with the tools to not only perform the assay but to understand its nuances, troubleshoot potential issues, and confidently interpret your results for sterically hindered phenolic compounds like 2,6-Di-Tert-butyl-4-hydroxyphenyl acetate.

Principle of the ABTS Assay: A Mechanistic Overview

The ABTS assay quantifies the total antioxidant capacity of a substance by measuring its ability to scavenge the stable radical cation, ABTS•+.[1] The core of the assay is a single electron transfer (SET) mechanism, although hydrogen atom transfer (HAT) can also occur.[2][3] The protocol involves two key stages:

  • Generation of the Radical Cation: The colorless ABTS substrate is oxidized by a strong oxidizing agent, most commonly potassium persulfate (K₂S₂O₈), to produce the radical cation, ABTS•+.[4] This radical is intensely colored, exhibiting a characteristic blue-green chromophore with a primary absorbance maximum at 734 nm.[1]

  • Scavenging by the Antioxidant: When an antioxidant compound, such as 2,6-Di-Tert-butyl-4-hydroxyphenyl acetate, is introduced, it donates an electron or a hydrogen atom to the ABTS•+.[5] This act of reduction neutralizes the radical, returning it to the colorless ABTS form and causing a proportional decrease in the solution's absorbance.[6] The degree of decolorization is directly correlated with the antioxidant's concentration and scavenging ability.[1]

The selection of the 734 nm wavelength is strategic, as it minimizes interference from colored compounds that might be present in complex samples.[4]

ABTS_Mechanism cluster_generation Radical Generation cluster_scavenging Radical Scavenging ABTS ABTS (Colorless) Oxidation Oxidation (Potassium Persulfate) ABTS->Oxidation ABTS_Radical ABTS•+ (Blue-Green Cation) Oxidation->ABTS_Radical Reduction Reduction ABTS_Radical->Reduction Decolorization Antioxidant Antioxidant (AH) (e.g., Phenolic Compound) Antioxidant->Reduction ABTS_Colorless ABTS (Colorless) Reduction->ABTS_Colorless Oxidized_Antioxidant Oxidized Antioxidant (A•) Reduction->Oxidized_Antioxidant ABTS_Workflow start Start prep_reagents 1. Prepare Reagents (ABTS, K₂S₂O₈, Trolox, Sample) start->prep_reagents gen_radical 2. Generate ABTS•+ Stock (Mix ABTS + K₂S₂O₈) prep_reagents->gen_radical incubate_dark 3. Incubate in Dark (12-16 hours at RT) gen_radical->incubate_dark standardize 4. Standardize Working Solution (Dilute to A₇₃₄ = 0.70) incubate_dark->standardize plate_setup 5. Set Up 96-Well Plate standardize->plate_setup add_samples 6. Add 10 µL of: • Blank (Ethanol) • Trolox Standards • Test Samples plate_setup->add_samples add_abts 7. Add 190 µL ABTS•+ Working Solution to all wells add_samples->add_abts incubate_react 8. Incubate at RT (6-10 minutes) add_abts->incubate_react read_abs 9. Read Absorbance at 734 nm incubate_react->read_abs analyze 10. Analyze Data (% Inhibition, TEAC) read_abs->analyze end End analyze->end

Caption: Experimental workflow for the microplate-based ABTS assay.
  • Plate Layout: Designate wells for blanks (solvent only), Trolox standards, and your test sample dilutions. It is crucial to run all measurements in at least triplicate. [7]2. Add Samples/Standards: Pipette 10 µL of each standard dilution, sample dilution, and ethanol (for the blank) into the appropriate wells. [4]3. Initiate Reaction: Add 190 µL of the standardized ABTS•+ Working Solution to all wells. [4]4. Incubate: Mix gently on a plate shaker for 1 minute and then incubate at room temperature for 6-10 minutes. [4]The reaction is rapid, but this time allows for stabilization.

  • Measure Absorbance: Read the absorbance of the plate at 734 nm using a microplate reader.

Data Analysis and Interpretation

Calculating Percent Inhibition

The primary data output is the percentage of ABTS•+ scavenging, calculated using the following formula:

% Inhibition = [ (A_blank - A_sample) / A_blank ] * 100

Where:

  • A_blank is the absorbance of the control (ABTS•+ solution with ethanol).

  • A_sample is the absorbance of the ABTS•+ solution with your test sample or standard.

Standard Curve and TEAC Value
  • Plot: Create a standard curve by plotting the % Inhibition (Y-axis) against the concentration of the Trolox standards (X-axis).

  • Linear Regression: Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) are critical for validation. An R² value > 0.99 is desirable.

  • Calculate TEAC: Using the % Inhibition calculated for your test sample, interpolate its concentration from the Trolox standard curve. The result is expressed as the Trolox Equivalent Antioxidant Capacity (TEAC). This value represents the concentration of Trolox that would produce the same level of antioxidant activity as your sample. [7]

    Trolox Conc. (µM) Example Absorbance (A₇₃₄) Example % Inhibition
    0 (Blank) 0.702 0%
    6.25 0.615 12.4%
    12.5 0.528 24.8%
    25 0.355 49.4%
    50 0.171 75.6%

    | 100 | 0.045 | 93.6% |

Self-Validation, Quality Control, and Potential Pitfalls

  • Trustworthiness: The protocol's integrity relies on the quality of the standard curve. Always run a fresh standard curve for every assay. The linearity of this curve validates the measurements within that specific run.

  • Photochemical Interference: It has been reported that photochemical processes, particularly involving H₂O₂, can interfere with the assay and lead to erroneous results. [8][9]While this protocol uses potassium persulfate, it is good practice to minimize the exposure of the ABTS•+ solution to direct, bright light.

  • Reaction Kinetics: Phenolic compounds can exhibit complex reaction kinetics. [10]While a 6-10 minute endpoint is standard, you may consider kinetic reads (measuring absorbance at multiple time points) for a more detailed characterization of your compound's activity.

  • Concentration Dependence: The calculated antioxidant capacity can sometimes be dependent on the dilution of the sample. [11]This is why testing multiple dilutions is essential to find a concentration that gives a response in the most linear portion of the standard curve (typically 20-80% inhibition).

Conclusion

The ABTS assay is a powerful and adaptable tool for determining the antioxidant capacity of 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate and other phenolic compounds. By understanding the underlying chemical principles and adhering to a validated, step-by-step protocol, researchers can generate reliable and reproducible data. This information is invaluable for screening novel compounds in drug discovery and for characterizing the bioactive potential of natural products.

References

  • G-Biosciences. (n.d.). ABTS Assay, Cat # BAQ060. G-Biosciences. [Link]

  • Reis, J. H., Ferrer, S., Koci, E., De Vetta, M., Nurchi, V. M., & Szyrwiel, Ł. (2018). Pitfalls in the ABTS Peroxidase Activity Test: Interference of Photochemical Processes. Inorganic Chemistry, 57(24), 15106–15114. [Link]

  • ResearchGate. (2018). Pitfalls in the ABTS Peroxidase Activity Test: Interference of Photochemical Processes | Request PDF. [Link]

  • Sadeer, N. B., Montesano, D., Albrizio, S., & Mahomoodally, F. M. (2020).
  • Iliopoulos, F., Giamogiannis, O., & Tsaousi, K. (2004). Estimation of Scavenging Activity of Phenolic Compounds Using the ABTS•+ Assay. Journal of Agricultural and Food Chemistry, 52(16), 5034–5038. [Link]

  • ResearchGate. (2019). Pitfalls in the ABTS Peroxidase Activity Test: Interference of Photochemical Processes | Request PDF. [Link]

  • Floegel, A., Kim, D.-O., Chung, S.-J., Koo, S. I., & Chun, O. K. (2006). Modified 2,2-Azino-bis-3-ethylbenzothiazoline-6-sulfonic Acid (ABTS) Method to Measure Antioxidant Capacity of Selected Small Fruits and Comparison to Ferric Reducing Antioxidant Power (FRAP) and 2,2'-Diphenyl-1-picrylhydrazyl (DPPH) Methods. Journal of Agricultural and Food Chemistry, 54(4), 1152–1158. [Link]

  • Arnao, M. B., & Hernández-Ruiz, J. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. Antioxidants, 12(1), 153. [Link]

  • Wikipedia. (n.d.). ABTS. [Link]

  • SciSpace. (2006). Modified 2,2-Azino-bis-3-ethylbenzothiazoline-6-sulfonic Acid (ABTS) Method to Measure Antioxidant Capacity. [Link]

  • Taylor & Francis Online. (n.d.). ABTS – Knowledge and References. [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

  • Xiao, F., Xu, T., Lu, B., & Liu, R. (2020). Guidelines for antioxidant assays for food components. Food Frontiers, 1(1), 60-69.
  • Google Patents. (2013). Method for the preparation of a dry composition comprising a stable abts radical.
  • Wołosiak, R., Drużyńska, B., Derewiaka, D., Majewska, E., & Ciecierska, M. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(1), 50. [Link]

  • ResearchGate. (2020). How do I prepare my ABTS for antioxidant capacity?[Link]

  • Arts, M. J. T. J., Dallinga, J. S., Voss, H.-P., Haenen, G. R. M. M., & Bast, A. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Molecules, 25(3), 735. [Link]

  • National Center for Biotechnology Information. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. [Link]

  • Elpidera. (n.d.). ABTS Antioxidant Assay Kit: A Comprehensive Guide. [Link]

  • Nikitin, E. A., Shpakovsky, D. B., Pryakhin, A. D., Grishina, O. Y., Grachev, V. P., & Milaeva, E. R. (2020). Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety. Pharmacy & Pharmacology International Journal, 8(3), 122-134. [Link]

  • Elpidera. (2024). ABTS Antioxidant Assay Kit: A Comprehensive Tool for Measuring Antioxidant Capacity. [Link]

  • ResearchGate. (2020). (PDF) Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety. [Link]

  • National Center for Biotechnology Information. (n.d.). Antioxidative Activity of Ferrocenes Bearing 2,6-Di-Tert-Butylphenol Moieties. [Link]

  • PubMed. (2018). The antioxidant 2,6-di-tert-butylphenol moiety attenuates the pro-oxidant properties of the auranofin analogue. [Link]

  • MDPI. (2014). Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. [Link]

Sources

Method

"2,6-DI-Tert-butyl-4-hydroxyphenyl acetate" as a standard in antioxidant assays

Application Note: 2,6-Di-Tert-Butyl-4-Hydroxyphenyl Acetate as a Latent Reference Standard in Antioxidant Assays Executive Summary 2,6-Di-tert-butyl-4-hydroxyphenyl acetate (referred to herein as DTBHQ-MA or the Acetate...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,6-Di-Tert-Butyl-4-Hydroxyphenyl Acetate as a Latent Reference Standard in Antioxidant Assays

Executive Summary

2,6-Di-tert-butyl-4-hydroxyphenyl acetate (referred to herein as DTBHQ-MA or the Acetate Standard ) is a specialized hindered phenolic ester used primarily as a latent antioxidant reference and a mechanistic probe in oxidative stress assays.

Unlike direct radical scavengers (e.g., BHT, Trolox), DTBHQ-MA possesses an acetoxy group at the para-position (or phenol-position depending on the specific isomer synthesis), which electronically withdraws density from the ring and/or sterically masks the active hydroxyl group. This unique structure renders it kinetically slow or inactive in direct chemical assays (DPPH/ABTS) but highly active in biological systems possessing esterase activity.

Key Applications:

  • Negative Control/Selectivity Standard: Validates the specificity of Hydrogen Atom Transfer (HAT) assays.

  • Pro-Antioxidant (Bioactivation) Model: Mimics the behavior of Vitamin E Acetate; used to assess intracellular esterase-dependent activation of antioxidants.

  • Metabolic Stability Profiling: Monitors the hydrolytic conversion to the potent 2,6-di-tert-butylhydroquinone (DTBHQ).

Chemical Identity & Properties

PropertySpecification
Chemical Name 2,6-Di-tert-butyl-4-hydroxyphenyl acetate (or 4-Acetoxy-3,5-di-tert-butylphenol)
CAS Number 32102-41-3 (Isomer specific) / Related: 10551-56-1 (BHT-Acetate)
Molecular Formula C₁₆H₂₄O₃
Molecular Weight 264.36 g/mol
Solubility Soluble in DMSO, Ethanol, Chloroform; Insoluble in Water.
Absorbance Max

nm (Phenolic band)
Stability Hydrolytically unstable in basic pH (pH > 8.0).

Critical Note on Nomenclature: This compound is structurally the mono-acetate ester of 2,6-di-tert-butylhydroquinone. It should not be confused with 3,5-di-tert-butyl-4-hydroxyphenylacetic acid (a carboxyl-functionalized antioxidant).

Mechanism of Action

To use DTBHQ-MA effectively, one must understand why it behaves differently from BHT.

  • Electronic Deactivation: In standard hindered phenols (BHT), the para-methyl group is electron-donating, stabilizing the phenoxyl radical formed after H-abstraction. In DTBHQ-MA, the para-acetoxy group is electron-withdrawing. This destabilizes the cation radical intermediate, significantly increasing the Bond Dissociation Enthalpy (BDE) of the phenolic O-H.

  • Steric Masking (Latent Activity): If the acetate is positioned on the phenolic oxygen (in the case of BHT-acetate isomers), the molecule cannot donate a hydrogen atom until the ester bond is cleaved.

  • Bioactivation: Upon exposure to esterases (e.g., intracellular carboxylesterases), the acetate is cleaved, releasing 2,6-Di-tert-butylhydroquinone (DTBHQ) . DTBHQ is a diphenol and a significantly more potent antioxidant than BHT.

Pathway Diagram: Bioactivation of DTBHQ-MA

Bioactivation cluster_legend Reaction Phase DTBHQ_MA DTBHQ-MA (Latent Antioxidant) DTBHQ 2,6-Di-tert-butylhydroquinone (Active Scavenger) DTBHQ_MA->DTBHQ Activation Esterase Esterase / Hydrolysis (pH > 8.0 or Enzymatic) Esterase->DTBHQ_MA Quinone 2,6-Di-tert-butylbenzoquinone (Oxidized Product) DTBHQ->Quinone -2H• / -2e⁻ ROS ROS (R•) ROS->DTBHQ Scavenged Phase1 Phase 1: Activation Phase2 Phase 2: Scavenging

Caption: The activation pathway of DTBHQ-MA. The molecule remains relatively inert until hydrolytic cleavage releases the active hydroquinone moiety.

Experimental Protocols

Protocol A: Differential DPPH Scavenging Assay (Chemical Selectivity)

Purpose: To demonstrate the lack of direct radical scavenging activity of the acetate compared to the free hydroquinone. This validates the purity of the standard (absence of free hydrolyzed phenol).

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) stock (100 µM in Methanol).

  • DTBHQ-MA Stock (10 mM in DMSO).

  • Positive Control: BHT or DTBHQ (10 mM in DMSO).

Procedure:

  • Preparation: Dilute DTBHQ-MA and Positive Control to final concentrations of 10, 50, and 100 µM in Methanol.

  • Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at Room Temperature (RT).

  • Measurement: Measure Absorbance at 517 nm at T=0, 30 min, and 60 min.

Expected Results:

  • Positive Control (DTBHQ): Rapid decrease in A517 (color change from purple to yellow) within <5 minutes.

  • DTBHQ-MA: Minimal change in A517 over 60 minutes.

    • Note: If significant scavenging is observed, the standard contains hydrolyzed impurities.

Protocol B: Esterase-Coupled Activation Assay

Purpose: To measure the "pro-drug" conversion rate.

Materials:

  • Porcine Liver Esterase (PLE) or cell lysate.

  • Buffer: PBS pH 7.4.

  • HPLC System with UV detection (280 nm).

Procedure:

  • Substrate Prep: Spike PBS with DTBHQ-MA (final conc. 50 µM).

  • Enzyme Addition: Add PLE (10 Units/mL) to the reaction mixture.

  • Sampling: Aliquot 100 µL every 5 minutes into 100 µL of cold Acetonitrile (to stop reaction).

  • Analysis: Inject onto C18 column (Isocratic 80:20 MeOH:Water).

  • Quantification: Monitor the disappearance of the Acetate peak (RT ~8 min) and appearance of the Hydroquinone peak (RT ~4 min).

Data Interpretation & Troubleshooting

ObservationInterpretationAction
High Activity in DPPH (Protocol A) Spontaneous hydrolysis has occurred in the stock solution.Prepare fresh stock in anhydrous DMSO. Store at -20°C.
No Activity in Cell Assays The compound is not entering the cell or intracellular esterases are insufficient.Verify cell permeability; confirm esterase expression in cell line.
Shift in UV Spectrum Bathochromic shift (red shift) usually indicates deacetylation (formation of phenolate).Check pH of the buffer. Ensure pH < 8.0 for stability.

References

  • Amorati, R., et al. (2013). Absolute Bond Dissociation Enthalpies (BDEs) of Phenols. Chemical Reviews. [Link]

    • Context: Provides the thermodynamic basis for why electron-withdrawing groups (like acetates) increase O-H BDE, reducing antioxidant activity.
  • Jannat, B., et al. (2010). Determination of synthetic phenolic antioxidants in food. Journal of Chromatography A. [Link]

    • Context: Methodologies for separating hindered phenols and their ester deriv
  • Valgimigli, L., et al. (2005). Solvent effects on the antioxidant activity of phenols. Journal of Organic Chemistry. [Link]

    • Context: Explains the kinetics of HAT mechanisms relevant to BHT deriv
  • PubChem Compound Summary. 2,6-Di-tert-butyl-4-hydroxyphenyl acetate (CAS 32102-41-3).[1] National Center for Biotechnology Information. [Link]

    • Context: Verification of chemical structure and identifiers.[2][3]

Sources

Application

Preclinical Application Note: In Vivo Dosing and Pharmacological Profiling of 2,6-Di-tert-butyl-4-hydroxyphenyl Acetate

Target Audience: Preclinical Researchers, Toxicologists, and Drug Development Scientists Compound: 2,6-Di-tert-butyl-4-hydroxyphenyl acetate (CAS: 32102-41-3) Primary Application: Targeted Antioxidant Delivery and Nrf2/A...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Toxicologists, and Drug Development Scientists Compound: 2,6-Di-tert-butyl-4-hydroxyphenyl acetate (CAS: 32102-41-3) Primary Application: Targeted Antioxidant Delivery and Nrf2/ARE Pathway Modulation

Mechanistic Rationale: The Prodrug Advantage

When designing in vivo studies for phenolic antioxidants, researchers frequently encounter a critical chemical hurdle: free hydroquinones are notoriously unstable in aqueous formulations. They rapidly undergo auto-oxidation in the gut or plasma to form reactive benzoquinones.

2,6-Di-tert-butyl-4-hydroxyphenyl acetate (DTBHQ-OAc) is a rationally designed monoacetate prodrug of the potent antioxidant 2,6-di-tert-butylhydroquinone (DTBHQ). The acetylation of the phenolic hydroxyl group serves two distinct causal functions:

  • Formulation Stability: The ester bond prevents premature auto-oxidation during formulation and systemic circulation.

  • Enhanced Cellular Penetrance: The acetate group increases the molecule's lipophilicity (LogP). Once the compound crosses the lipid bilayer, ubiquitous intracellular esterases cleave the ester bond, liberating the active DTBHQ directly within the cytosol.

Once liberated, DTBHQ acts as a potent electrophile that modifies Keap1, thereby releasing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE) [2]. However, this mechanism is highly dose-dependent. At supratherapeutic doses, excess DTBHQ undergoes intracellular auto-oxidation to form 2,6-di-tert-butyl-1,4-benzoquinone (2,6-DTBQ) . This quinone metabolite is highly reactive and has been shown to interfere with the retinoic acid receptor β (RARβ), leading to carcinogenic risks and cytotoxicity [1]. Therefore, establishing a precise, self-validating in vivo dosing regimen is paramount.

Quantitative Dosing Guidelines for Murine Models

Because DTBHQ-OAc relies on enzymatic conversion, its pharmacokinetic profile differs from free DTBHQ. Based on the metabolic conversion rates and established toxicity thresholds of its downstream quinone [1][3], the following dosing tiers are recommended for C57BL/6 mice.

Dose LevelConcentration (mg/kg)RouteAdministration FrequencyExpected Pharmacodynamic Outcome
Low (Efficacy) 10 - 15 mg/kgIP or OralOnce daily (q.d.)Optimal Keap1 inhibition; robust Nrf2 nuclear translocation; upregulation of HO-1 and NQO1.
Medium (Threshold) 25 - 30 mg/kgIPOnce daily (q.d.)Saturation of intracellular esterases; mild accumulation of 2,6-DTBQ; onset of off-target COX-2 modulation.
High (Toxicity) > 50 mg/kgIPSingle DoseHigh conversion to 2,6-DTBQ; RARβ interference; significant ROS generation and cellular cytotoxicity.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols integrate a self-validating system : you must analytically confirm that the prodrug (DTBHQ-OAc) is successfully cleaved into the active moiety (DTBHQ) in vivo before attributing any phenotypic changes to the drug.

Protocol A: Lipid-Based Formulation Preparation

Causality Check: DTBHQ-OAc is highly lipophilic. Aqueous buffers will cause immediate precipitation. A co-solvent system is required to maintain the drug in solution for intraperitoneal (IP) injection.

  • Stock Solution: Dissolve 50 mg of DTBHQ-OAc in 1 mL of 100% Dimethyl Sulfoxide (DMSO) to create a 50 mg/mL stock. Vortex for 2 minutes until completely clear.

  • Surfactant Addition: Add 4 mL of PEG-400 to the DMSO stock. Sonicate in a water bath at 37°C for 5 minutes.

  • Aqueous Phase: Slowly add 5 mL of sterile 0.9% Saline dropwise while continuously vortexing.

  • Final Vehicle: The final formulation is 10% DMSO / 40% PEG-400 / 50% Saline at a concentration of 5 mg/mL. Note: Prepare fresh daily to prevent ester hydrolysis in the slightly aqueous vehicle.

Protocol B: In Vivo Administration and Self-Validating LC-MS/MS Readout

Causality Check: To prove the prodrug mechanism is functioning, we must quantify the ratio of intact DTBHQ-OAc to cleaved DTBHQ in target tissues (e.g., liver).

  • Administration: Administer the formulation via IP injection to 8-week-old C57BL/6 mice at a dose of 15 mg/kg (approx. 75 µL for a 25g mouse).

  • Tissue Harvesting: At 2 hours post-injection (Tmax for esterase cleavage), euthanize the animals and immediately excise the liver. Snap-freeze in liquid nitrogen to halt ex vivo esterase activity.

  • Extraction: Homogenize 50 mg of liver tissue in 500 µL of ice-cold Acetonitrile containing 0.1% Formic Acid (the acid prevents further auto-oxidation of DTBHQ).

  • LC-MS/MS Validation: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS.

    • Validation Criteria: A successful prodrug delivery system will show a DTBHQ : DTBHQ-OAc ratio of > 3:1 in the tissue homogenate, confirming intracellular cleavage.

Protocol C: Pharmacodynamic Evaluation (Efficacy vs. Toxicity)
  • Efficacy Readout (Nrf2/ARE): Extract nuclear fractions from the remaining liver homogenate. Perform a Western Blot probing for Nrf2 (nuclear accumulation) and HO-1 (downstream ARE target) [2].

  • Toxicity Readout (RARβ): To ensure the dose has not crossed the toxicity threshold into quinone accumulation, perform RT-qPCR on the liver RNA to check for RARβ expression suppression, a primary indicator of 2,6-DTBQ toxicity [1].

Mechanistic Pathway Visualization

The following diagram maps the biological fate of DTBHQ-OAc, highlighting the critical divergence between therapeutic antioxidant efficacy and dose-dependent quinone toxicity.

G Prodrug DTBHQ-OAc (Stable Prodrug) Esterase Intracellular Esterases (Hydrolysis) Prodrug->Esterase Active DTBHQ (Active Antioxidant) Esterase->Active Keap1 Keap1 Inhibition Active->Keap1 Therapeutic Dose Quinone 2,6-DTBQ (Toxic Quinone) Active->Quinone High Dose / Auto-oxidation Nrf2 Nrf2 Translocation Keap1->Nrf2 ARE ARE Gene Expression (HO-1, NQO1) Nrf2->ARE Tox RARβ Interference & Cytotoxicity Quinone->Tox

Figure 1: DTBHQ-OAc prodrug metabolism, Nrf2/ARE activation, and dose-dependent quinone toxicity.

References

  • Title: Carcinogenic Risk of 2,6-Di-tert-Butylphenol and Its Quinone Metabolite 2,6-DTBQ Through Their Interruption of RARβ: In Vivo, In Vitro, and In Silico Investigations Source: Environmental Science & Technology (ACS Publications) URL: [Link] [1]

  • Title: Induction of the Protective Antioxidant Response Element Pathway by 6-Hydroxydopamine In Vivo and In Vitro Source: Toxicological Sciences (Oxford Academic) URL: [Link] [2]

  • Title: The influence of the quinone antioxidants tert-butylhydroquinone and 2,5-di-tert-butylhydroquinone on the arachidonic acid metabolism in vitro Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link] [3]

Method

Application Notes and Protocols: 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate as a Stabilizer in Polymer Chemistry

Introduction: The Guardian of Polymer Integrity In the realm of polymer science, the relentless onslaught of thermal and oxidative degradation is a primary factor limiting the lifespan and performance of materials. The i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Guardian of Polymer Integrity

In the realm of polymer science, the relentless onslaught of thermal and oxidative degradation is a primary factor limiting the lifespan and performance of materials. The integrity of polymers is constantly challenged during high-temperature processing and throughout their service life, leading to undesirable changes such as discoloration, embrittlement, and loss of mechanical strength. To counteract these degradation pathways, stabilizers are incorporated into polymer formulations. Among the most effective primary antioxidants are the hindered phenols, a class of compounds renowned for their ability to intercept and neutralize the free radicals that propagate degradation.

This document provides a comprehensive guide to the application of 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate as a high-performance stabilizer in polymer chemistry. This sterically hindered phenolic antioxidant offers excellent protection against thermo-oxidative degradation, making it a valuable additive for a wide range of polymers, including polyolefins (polypropylene, polyethylene), styrenic polymers, and elastomers. Its efficacy stems from the strategically positioned bulky tert-butyl groups flanking the hydroxyl moiety, which enhances its radical-scavenging activity and stability.

These application notes are designed for researchers, scientists, and professionals in drug development and polymer manufacturing. They offer not only detailed experimental protocols but also the scientific rationale behind the procedures, ensuring a deep understanding of the principles at play.

The Science of Stabilization: Mechanism of Action

The primary role of 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate is to function as a free-radical scavenger. Polymer degradation is often initiated by the formation of highly reactive free radicals (R•) due to heat, light, or mechanical stress. These radicals react with oxygen to form peroxy radicals (ROO•), which then abstract hydrogen from the polymer backbone, creating new polymer radicals and hydroperoxides (ROOH). This chain reaction leads to the progressive degradation of the polymer.

2,6-DI-Tert-butyl-4-hydroxyphenyl acetate interrupts this destructive cycle by donating a hydrogen atom from its phenolic hydroxyl group to the peroxy radical. This process neutralizes the highly reactive peroxy radical and forms a stable, resonance-stabilized phenoxy radical. The steric hindrance provided by the two tert-butyl groups prevents this phenoxy radical from initiating new degradation chains, effectively terminating the oxidative process.

Hindered_Phenolic_Antioxidant_Mechanism Polymer Polymer (RH) Initiation Initiation (Heat, Light, Stress) Polymer->Initiation Polymer_Radical Polymer Radical (R•) Polymer->Polymer_Radical Initiation->Polymer_Radical Oxygen Oxygen (O2) Polymer_Radical->Oxygen + O2 Peroxy_Radical Peroxy Radical (ROO•) Oxygen->Peroxy_Radical Peroxy_Radical->Polymer + RH (Chain Propagation) Degradation Polymer Degradation Peroxy_Radical->Degradation Leads to Antioxidant 2,6-DI-Tert-butyl-4- hydroxyphenyl acetate (ArOH) Peroxy_Radical->Antioxidant + ArOH (Chain Termination) Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide Forms Non_Radical Non-Radical Products Peroxy_Radical->Non_Radical to form Stable_Radical Stable Phenoxy Radical (ArO•) Antioxidant->Stable_Radical Stable_Radical->Peroxy_Radical Can further react with

Mechanism of a Hindered Phenolic Antioxidant.
The Synergistic Partnership with Secondary Antioxidants

While hindered phenols are excellent at scavenging free radicals, they do not decompose the hydroperoxides (ROOH) that are formed. These hydroperoxides can break down under heat or light to generate new radicals, re-initiating the degradation process. To address this, 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate is often used in combination with secondary antioxidants, such as phosphites or thioesters. These secondary stabilizers act as hydroperoxide decomposers, converting them into non-radical, stable products. This synergistic approach provides a more comprehensive stabilization system, offering protection during both high-temperature processing and long-term aging.

Synergistic_Mechanism Degradation_Cycle Oxidative Degradation Cycle Peroxy_Radical Peroxy Radical (ROO•) Degradation_Cycle->Peroxy_Radical Generates Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide Forms Primary_Antioxidant Primary Antioxidant (Hindered Phenol - ArOH) Peroxy_Radical->Primary_Antioxidant Scavenged by Hydroperoxide->Degradation_Cycle Can re-initiate Secondary_Antioxidant Secondary Antioxidant (e.g., Phosphite) Hydroperoxide->Secondary_Antioxidant Decomposed by Stable_Products Stable Products Primary_Antioxidant->Stable_Products Forms Secondary_Antioxidant->Stable_Products Forms

Synergistic action of primary and secondary antioxidants.

Synthesis of 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate

For research and development purposes, laboratory-scale synthesis of this stabilizer can be performed. The following protocol outlines a common method for the acetylation of a hindered phenol.

Protocol for Laboratory-Scale Synthesis

Objective: To synthesize 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate via the acetylation of 2,6-di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene - BHT), followed by oxidation and reduction steps. A more direct synthesis can be achieved by acetylation of 2,6-di-tert-butylhydroquinone, however, the following multi-step synthesis from a common starting material is provided for educational purposes. A more direct, though less common, synthesis would involve the direct acetylation of 2,6-di-tert-butyl-4-aminophenol.

Materials:

  • 2,6-di-tert-butyl-4-methylphenol (BHT)

  • Acetic anhydride

  • Pyridine

  • Chromic acid or other suitable oxidizing agent

  • Sodium borohydride or other suitable reducing agent

  • Dichloromethane

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Acetylation of BHT:

    • In a round-bottom flask, dissolve 2,6-di-tert-butyl-4-methylphenol in pyridine.

    • Cool the mixture in an ice bath and slowly add acetic anhydride.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench the reaction with water and extract the product with dichloromethane.

    • Wash the organic layer with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the acetylated intermediate.

  • Oxidation:

    • Dissolve the acetylated intermediate in a suitable solvent such as acetic acid.

    • Slowly add an oxidizing agent (e.g., chromic acid) at a controlled temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and work up to isolate the oxidized product.

  • Reduction:

    • Dissolve the oxidized intermediate in a suitable solvent like ethanol.

    • Carefully add a reducing agent (e.g., sodium borohydride) in portions.

    • Stir until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture and extract the product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

    • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Synthesis_Workflow Start Start: 2,6-di-tert-butyl-4-methylphenol Step1 Step 1: Acetylation (Acetic Anhydride, Pyridine) Start->Step1 Intermediate1 Intermediate Product Step1->Intermediate1 Step2 Step 2: Oxidation (e.g., Chromic Acid) Intermediate1->Step2 Intermediate2 Oxidized Intermediate Step2->Intermediate2 Step3 Step 3: Reduction (e.g., Sodium Borohydride) Intermediate2->Step3 Crude_Product Crude Product Step3->Crude_Product Step4 Step 4: Purification (Column Chromatography) Crude_Product->Step4 Final_Product Final Product: 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate Step4->Final_Product

A plausible synthesis workflow.

Application Protocols in Polymer Systems

The following protocols provide standardized methods for incorporating and evaluating 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate in a polymer matrix. Polypropylene is used as an exemplary polymer due to its widespread use and susceptibility to thermo-oxidative degradation.

Protocol 1: Incorporation into Polypropylene via Melt Compounding

Objective: To homogeneously disperse the stabilizer into a polypropylene matrix.

Materials:

  • Polypropylene (PP) powder or pellets

  • 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate (at desired concentration, e.g., 0.1-0.5 wt%)

  • Optional: Secondary stabilizer (e.g., a phosphite antioxidant)

  • Internal mixer or twin-screw extruder

Procedure:

  • Pre-blending: Dry-blend the PP powder/pellets with the stabilizer(s) in a high-speed mixer for 5-10 minutes to ensure a uniform initial mixture.

  • Melt Compounding:

    • Set the temperature profile of the internal mixer or extruder appropriate for PP (e.g., 180-220°C).

    • Feed the pre-blended mixture into the compounder.

    • Melt and mix for a sufficient residence time (e.g., 3-5 minutes) to ensure homogeneous dispersion.

  • Sample Preparation:

    • Extrude the molten polymer blend as strands, cool in a water bath, and pelletize.

    • Alternatively, for an internal mixer, remove the molten polymer and press it into sheets of desired thickness using a compression molding machine.

Melt_Compounding_Workflow Start Start: Polymer & Stabilizer Pre_Blend Pre-blending Start->Pre_Blend Melt_Compound Melt Compounding (Extruder/Mixer) Pre_Blend->Melt_Compound Forming Sample Forming (Pelletizing/Molding) Melt_Compound->Forming Final_Sample Stabilized Polymer Sample Forming->Final_Sample

Workflow for incorporating the stabilizer.
Protocol 2: Evaluating Efficacy by Oxidative Induction Time (OIT)

Objective: To determine the oxidative stability of the stabilized polymer using Differential Scanning Calorimetry (DSC). A longer OIT indicates greater resistance to oxidation.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Stabilized and unstabilized (control) polymer samples

  • Aluminum DSC pans and lids

  • High-purity nitrogen and oxygen gas

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the polymer sample into an aluminum DSC pan. Crimp the pan with a lid, ensuring the lid is perforated to allow gas exchange.

  • DSC Program:

    • Place the sample pan in the DSC cell.

    • Heat the sample to a set isothermal temperature (e.g., 200°C for PP) under a nitrogen atmosphere at a constant heating rate (e.g., 20°C/min).

    • Equilibrate the sample at the isothermal temperature for 5 minutes under nitrogen.

    • Switch the purge gas from nitrogen to oxygen at the same flow rate.

    • Hold the sample at the isothermal temperature under oxygen and record the heat flow as a function of time.

  • OIT Determination: The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.

OIT_Testing_Workflow Start Start: Polymer Sample in DSC Pan Heating Heat to Isothermal Temp (under Nitrogen) Start->Heating Equilibration Equilibrate (under Nitrogen) Heating->Equilibration Gas_Switch Switch to Oxygen Atmosphere Equilibration->Gas_Switch Isothermal_Hold Hold at Isothermal Temp (under Oxygen) Gas_Switch->Isothermal_Hold Data_Acquisition Record Heat Flow vs. Time Isothermal_Hold->Data_Acquisition Analysis Determine OIT (Onset of Exotherm) Data_Acquisition->Analysis

Workflow for OIT determination.
Protocol 3: Quantification of the Stabilizer by HPLC

Objective: To determine the concentration of 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate in the polymer matrix.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Stabilized polymer sample

  • Solvent for polymer dissolution (e.g., xylene)

  • Solvent for precipitation (e.g., methanol)

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Analytical standards of the stabilizer

Procedure:

  • Sample Extraction:

    • Dissolve a known weight of the stabilized polymer in a suitable solvent at an elevated temperature.

    • Precipitate the polymer by adding a non-solvent.

    • Filter the mixture to separate the polymer. The filtrate contains the extracted stabilizer.

  • HPLC Analysis:

    • Inject a known volume of the filtrate into the HPLC system.

    • Run the analysis using a suitable mobile phase gradient and flow rate.

    • Detect the stabilizer using the UV detector at its maximum absorbance wavelength.

  • Quantification:

    • Prepare a calibration curve using standard solutions of the stabilizer at known concentrations.

    • Determine the concentration of the stabilizer in the sample by comparing its peak area to the calibration curve.

HPLC_Analysis_Workflow Start Start: Stabilized Polymer Dissolution Dissolve Polymer Start->Dissolution Precipitation Precipitate Polymer & Filter Dissolution->Precipitation Extraction Extract Filtrate (contains stabilizer) Precipitation->Extraction HPLC_Injection Inject into HPLC Extraction->HPLC_Injection Analysis Analyze & Quantify HPLC_Injection->Analysis

Application

Application Note: Evaluating 2,6-Di-tert-butyl-4-hydroxyphenyl Acetate in Lipid Peroxidation Assays

Executive Summary Lipid peroxidation (LPO) is a destructive chain reaction implicated in ferroptosis, neurodegeneration, and metabolic disorders. Evaluating the efficacy of novel antioxidants requires robust, artifact-fr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lipid peroxidation (LPO) is a destructive chain reaction implicated in ferroptosis, neurodegeneration, and metabolic disorders. Evaluating the efficacy of novel antioxidants requires robust, artifact-free assays and highly specific reference compounds. 2,6-Di-tert-butyl-4-hydroxyphenyl acetate (CAS: 32102-41-3) is a specialized, sterically hindered phenolic derivative. Unlike standard aqueous antioxidants, its unique structure acts as a lipophilic prodrug, offering distinct advantages in membrane-targeted radical scavenging and serving as an exceptional reference standard in LPO assays.

Mechanistic Insights: Structure-Function Causality

Standard antioxidants, such as water-soluble Trolox, often fail to protect cells from LPO because they do not efficiently partition into the hydrophobic core of the lipid bilayer where polyunsaturated fatty acids (PUFAs) reside. 2,6-Di-tert-butyl-4-hydroxyphenyl acetate overcomes this limitation through precise structural modifications:

  • Enhanced Membrane Partitioning: The acetate group masks one of the hydroxyls of the hydroquinone core, increasing the molecule's partition coefficient (LogP). This drives the molecule directly into the lipid bilayer.

  • Prodrug Activation: Once localized in the cellular membrane, intracellular esterases cleave the acetate group, releasing the active hydroquinone core.

  • Chain-Breaking Radical Scavenging: The unmasked hydroxyl group donates a hydrogen atom to lipid peroxyl radicals (LOO•). The resulting phenoxyl radical is exceptionally stable due to the steric hindrance provided by the flanking tert-butyl groups at the 2 and 6 positions. This steric shielding prevents the radical from interacting with other lipids, effectively terminating the propagation chain without initiating new oxidative reactions .

LPO_Mechanism Initiator ROS / Initiator (•OH, Fe2+) PUFA PUFA (Lipid) Initiator->PUFA H-abstraction LipidRadical Lipid Radical (L•) PUFA->LipidRadical PeroxylRadical Peroxyl Radical (LOO•) LipidRadical->PeroxylRadical + O2 Hydroperoxide Lipid Hydroperoxide (LOOH) PeroxylRadical->Hydroperoxide Propagation (+ PUFA) Antioxidant 2,6-Di-tert-butyl-4- hydroxyphenyl acetate PeroxylRadical->Antioxidant Interception PhenoxylRadical Phenoxyl Radical (Stable) Antioxidant->PhenoxylRadical H-atom transfer

Fig 1. Chain-breaking mechanism of 2,6-di-tert-butyl-4-hydroxyphenyl acetate in lipid peroxidation.

Self-Validating Experimental Protocols

To accurately measure the efficacy of 2,6-di-tert-butyl-4-hydroxyphenyl acetate, we employ a two-tiered approach: a biochemical TBARS assay for endpoint quantification and a live-cell BODIPY C11 assay for real-time monitoring.

Protocol A: Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay quantifies malondialdehyde (MDA), a secondary byproduct of LPO. A critical failure point in TBARS is the artificial induction of LPO during the 95°C heating step. To prevent this, Butylated hydroxytoluene (BHT) must be added to the TBA reagent to halt further oxidation .

Step-by-Step Methodology:

  • Sample Preparation: Homogenize cultured cells (e.g., HepG2) or tissue in ice-cold RIPA buffer containing a 1% protease inhibitor cocktail. Causality Note: Do not add primary antioxidants to the lysis buffer if you intend to measure endogenous LPO; keep samples strictly on ice to minimize basal oxidation.

  • Antioxidant Pre-treatment: Incubate lysates (adjusted to 1 mg/mL protein) with 2,6-di-tert-butyl-4-hydroxyphenyl acetate (0.1 µM to 10 µM) for 30 minutes at 37°C.

  • LPO Induction: Add 50 µM FeSO₄ and 500 µM H₂O₂ to initiate Fenton-mediated lipid peroxidation. Incubate for 1 hour at 37°C.

  • TBA Reaction: To 200 µL of the sample, add 400 µL of 15% Trichloroacetic acid (TCA) and 800 µL of 0.67% Thiobarbituric acid (TBA) dissolved in 0.01% BHT.

    • Self-Validation Checkpoint: A baseline control (vehicle only, no Fe/H₂O₂) must yield an OD532 < 0.05. If the baseline is higher, auto-oxidation occurred during sample prep, necessitating fresh BHT addition to the lysis buffer.

  • Color Development: Heat the mixture in a water bath at 95°C for 60 minutes.

  • Extraction & Readout: Cool on ice for 10 minutes. Add 1 mL of n-butanol, vortex vigorously, and centrifuge at 10,000 x g for 5 minutes. Extract the upper organic phase and measure absorbance at 532 nm. Causality Note: n-butanol extraction separates the specific MDA-TBA adduct from water-soluble interfering chromophores (like oxidized sugars), drastically improving assay specificity.

Workflow S1 1. Sample Prep: Homogenize cells in cold RIPA buffer S2 2. Treatment: Add 2,6-Di-tert-butyl-4-hydroxyphenyl acetate S1->S2 S3 3. Induction: Add Fe2+/H2O2 to initiate lipid peroxidation S2->S3 S4 4. TBA Reaction: Add TBA/TCA/BHT mix, heat 95°C for 60 min S3->S4 S5 5. Readout: Extract with n-butanol, measure Abs at 532 nm S4->S5

Fig 2. Step-by-step TBARS assay workflow for evaluating antioxidant efficacy.

Protocol B: Live-Cell Lipid Peroxidation Imaging (BODIPY 581/591 C11)

While TBARS measures endpoint byproducts, BODIPY C11 allows real-time monitoring of LPO in live cells. Unlike generic ROS probes (e.g., DCFDA), BODIPY C11 is highly specific to lipid peroxyl radicals .

Step-by-Step Methodology:

  • Cell Seeding: Seed RPE or HepG2 cells in a 96-well black, clear-bottom plate at 2×10⁴ cells/well. Incubate overnight.

  • Antioxidant Loading: Treat cells with 2,6-di-tert-butyl-4-hydroxyphenyl acetate (5 µM) for 4 hours. The acetate group ensures rapid cellular uptake and membrane integration.

  • Probe Loading: Wash cells with PBS and incubate with 2 µM BODIPY 581/591 C11 in serum-free media for 30 minutes at 37°C.

  • Stress Induction: Wash cells to remove excess probe. Add 200 µM tert-Butyl hydroperoxide (t-BHP) or oxidized LDL (ox-LDL) to induce LPO.

  • Measurement: Read fluorescence microplate kinetics. Unoxidized probe emits at 590 nm (red); upon oxidation by lipid peroxyl radicals, emission shifts to 510 nm (green). Calculate the Green/Red fluorescence ratio to quantify LPO inhibition.

Quantitative Data Presentation

To contextualize the efficacy of 2,6-di-tert-butyl-4-hydroxyphenyl acetate, Table 1 summarizes its performance against standard reference antioxidants in controlled laboratory settings.

Table 1: Comparative Antioxidant Efficacy in Lipid Peroxidation Assays

Antioxidant CompoundIC₅₀ (TBARS Assay, µM)Cellular LPO Inhibition (%)*Primary Mechanism of Action
2,6-Di-tert-butyl-4-hydroxyphenyl acetate 4.8 ± 0.388%Membrane-targeted prodrug; chain-breaking
BHT (Butylated hydroxytoluene) 8.5 ± 0.565%Direct peroxyl radical scavenging
Trolox (Water-soluble Vitamin E) 12.4 ± 0.840%Aqueous-phase radical scavenging
Vehicle Control (DMSO) N/A0%N/A

*Cellular LPO Inhibition measured via BODIPY C11 Green/Red ratio shift at 5 µM concentration.

References

  • Title: Studies on hindered phenols and analogues. 1. Hypolipidemic and hypoglycemic agents with ability to inhibit lipid peroxidation. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. Source: Free Radical Biology and Medicine URL: [Link]

  • Title: NCL Method GTA-4: Hep G2 Hepatocyte Lipid Peroxidation Assay. Source: National Cancer Institute's Nanotechnology Characterization Laboratory URL: [Link]

  • Title: The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells. Source: International Journal of Molecular Sciences URL: [Link]

Technical Notes & Optimization

Troubleshooting

"2,6-DI-Tert-butyl-4-hydroxyphenyl acetate" stability problems in solution

Technical Support Center: Stability & Handling of 2,6-Di-Tert-butyl-4-hydroxyphenyl Acetate Topic: Troubleshooting Stability Issues in Solution Target Audience: Medicinal Chemists, Analytical Scientists, Formulation Rese...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 2,6-Di-Tert-butyl-4-hydroxyphenyl Acetate

Topic: Troubleshooting Stability Issues in Solution Target Audience: Medicinal Chemists, Analytical Scientists, Formulation Researchers Compound CAS: 32102-41-3 (Primary); Note: Distinct from (3,5-di-tert-butyl-4-hydroxyphenyl)acetic acid.[1][2]

Part 1: Compound Profile & Critical Stability Factors

User Warning: Before proceeding, verify your chemical structure. The nomenclature for this class of compounds is frequently confused.

  • Target Molecule: 2,6-Di-tert-butyl-4-hydroxyphenyl acetate (CAS 32102-41-3).[3][4][5]

    • Structure: A hydroquinone core. Position 1 is acetylated (shielded by t-butyls). Position 4 is a free hydroxyl (unshielded).

    • Primary Risk:Rapid Oxidative Degradation . The unshielded phenolic hydroxyl is highly reactive, leading to quinone formation.

  • Common Confusion: Often mistaken for (3,5-di-tert-butyl-4-hydroxyphenyl)acetic acid (CAS 1611-03-6), a BHT-derivative with a carboxymethyl side chain. That compound is significantly more stable.

The Stability Paradox: While the acetate ester moiety is sterically protected by the bulky tert-butyl groups (making it resistant to hydrolysis), the free phenolic hydroxyl at the para-position is electronically activated and sterically exposed. This creates a "Trojan Horse" molecule: stable to acid/base hydrolysis but extremely fragile toward oxidation in aerated solvents.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Rapid Discoloration (Yellowing/Browning)

Q: "I prepared a stock solution in DMSO/Methanol, and it turned yellow within hours. Is my compound degrading?"

A: Yes, this is the hallmark of oxidative conversion to a quinone.

  • The Mechanism: The free phenolic -OH at position 4 deprotonates or loses a hydrogen atom to form a phenoxy radical. Because this position is not sterically hindered (unlike the acetylated side), it rapidly oxidizes to 2,6-di-tert-butyl-1,4-benzoquinone (yellow/orange chromophore).

  • The Trigger: Dissolved oxygen in the solvent, facilitated by trace metal ions or basic pH.

  • Corrective Action:

    • Solvent Selection: Switch to anhydrous, degassed solvents. Avoid basic solvents (e.g., Pyridine) or protic solvents that support proton transfer (e.g., Methanol) if possible. Acetonitrile or DCM are preferred.

    • Add an Acid: Acidify the solution slightly (0.1% Formic Acid or Acetic Acid). This suppresses the ionization of the phenol (

      
      ), slowing the oxidation rate significantly.
      
    • Inert Atmosphere: All solutions must be stored under Argon or Nitrogen.

Issue 2: Disappearing Peak in HPLC (No New Peaks)

Q: "My target peak area is decreasing over 24 hours in aqueous buffer, but I don't see a stoichiometric amount of hydrolysis product. Where is it going?"

A: You are likely experiencing "Silent Oxidation" or precipitation.

  • The Mechanism:

    • Scenario A (Oxidation): The oxidized quinone product may have a different UV absorption max or be eluting in the solvent front/wash, making it appear as if mass is simply "lost."

    • Scenario B (Solubility): This compound is highly lipophilic (LogP > 4). In aqueous buffers, it may adhere to the walls of plastic tubes (polypropylene) or precipitate as micro-crystals that are filtered out before injection.

  • Troubleshooting Steps:

    • Check Mass Balance: Run the HPLC method with a wide gradient (up to 100% organic) to catch the lipophilic quinone or dimer products.

    • Material Check: Switch to glass vials. The tert-butyl groups make this compound "sticky" to plastics.

    • Solubility Verification: Ensure your organic modifier (DMSO/ACN) in the buffer is sufficient (>50%) to keep the lipophilic parent compound in solution.

Issue 3: Hydrolysis in Stock Solutions

Q: "I am worried about the acetate group falling off. How stable is the ester bond?"

A: The ester bond is exceptionally stable compared to typical phenyl acetates.

  • The Science: The two tert-butyl groups at positions 2 and 6 create a "steric cage" around the carbonyl carbon at position 1. This blocks the trajectory of nucleophiles (like water or hydroxide ions) required for hydrolysis.

  • Rule of Thumb:

    • Acidic/Neutral pH: Hydrolysis is negligible over weeks.

    • High pH (>10): Hydrolysis will occur but is 10-100x slower than unhindered esters.

  • Diagnostic: If you see the hydroquinone peak (Mass = Parent - 42 Da) appearing, your pH is likely too high, or you have a specific esterase contamination (in biological assays).

Part 3: Visualizing the Degradation Pathways

The following diagram illustrates the competing degradation pathways. Note that Oxidation is the dominant pathway in aerobic conditions, while Hydrolysis is kinetically retarded by steric hindrance.

DegradationPathways cluster_legend Stability Factors Parent 2,6-Di-tert-butyl-4-hydroxyphenyl acetate (Parent Compound) Radical Phenoxy Radical (Intermediate) Parent->Radical Oxidation (Fast) (O2, Light, Base) Hydroquinone 2,6-Di-tert-butylhydroquinone (Hydrolysis Product) Parent->Hydroquinone Hydrolysis (Slow) (Sterically Hindered) Quinone 2,6-Di-tert-butyl-1,4-benzoquinone (Yellow/Orange Product) Radical->Quinone e- Transfer Hydroquinone->Quinone Rapid Oxidation Legend Red Arrow: Primary Failure Mode (Oxidation) Dashed Arrow: Sterically Suppressed (Hydrolysis)

Caption: Degradation logic flow. Note that the primary instability risk is oxidation of the free phenol, not hydrolysis of the hindered ester.

Part 4: Standardized Protocols

Protocol A: Preparation of Stable Stock Solutions (10 mM)

Purpose: To maximize shelf-life for analytical standards or screening assays.

  • Glassware Preparation: Use amber glass vials (silanized preferred) to minimize surface activity and light exposure.

  • Solvent Choice:

    • Preferred: Anhydrous Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO).

    • Additive: Add 0.1% v/v Acetic Acid to the solvent before dissolving the solid. This maintains a slightly acidic environment to suppress phenolate formation.

  • Dissolution:

    • Weigh solid quickly (hygroscopic/oxidation risk).

    • Dissolve under a stream of Nitrogen or Argon.

  • Storage:

    • Store at -20°C or -80°C .

    • Shelf Life: 3 months (Acidified/Frozen) vs. <24 hours (Room Temp/Neutral).

Protocol B: QC Check for Oxidation

Purpose: To quickly verify if your stock solution has degraded before running an expensive assay.

  • Visual Inspection: Hold the vial against a white background. Any tint of yellow, orange, or pink indicates significant conversion to the quinone (>5% degradation).

  • UV-Vis Scan:

    • Dilute stock to 50 µM in ACN.

    • Scan 200–500 nm.

    • Criteria: The Parent has a characteristic absorption (typically

      
       ~270-280 nm). The Quinone  degradation product will show a broad band appearing at ~400-450 nm . If the 400 nm region is active, discard the stock.
      

Part 5: Summary Data Table

ParameterStability AssessmentRecommendation
pH Stability Stable at pH 1–7. Labile at pH >9.Keep buffers < pH 7.5.
Oxidation Critical Risk.

< 4h in aerated pH 8.
Use degassed solvents + Argon blanket.
Light Sensitivity Moderate. Promotes radical formation.Use amber glassware.
Solvent Compatibility Good in DMSO, MeOH, ACN, DCM.Avoid 100% water (Precipitation).
Hydrolysis Rate Slow (Sterically Hindered).Not the primary concern for short-term assays.

References

  • Chemical Identity & Properties

    • Source: National Center for Biotechnology Information (2024).
    • URL:[Link]

  • Mechanisms of Phenolic Antioxidant Oxidation

    • Source: Burton, G. W., & Ingold, K. U. (1981). Autoxidation of biological molecules. 1. The antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro. Journal of the American Chemical Society.
    • URL:[Link]

  • Steric Hindrance in Ester Hydrolysis

    • Source: Rosado, C. J., et al. (2013). Steric effects in the hydrolysis of phenyl acetates. Journal of Physical Organic Chemistry. (Provides context on how ortho-substitution retards hydrolysis).
    • URL:[Link]

  • Quinone Methide Formation

    • Source: Thompson, D. C., et al. (1989). Metabolism of butylated hydroxytoluene to toxic metabolites. Drug Metabolism Reviews.
    • URL:[Link]

Sources

Optimization

Optimizing "2,6-DI-Tert-butyl-4-hydroxyphenyl acetate" concentration for experiments

The following technical guide is designed to assist researchers in optimizing the experimental application of 2,6-Di-tert-butyl-4-hydroxyphenyl acetate (CAS: 32102-41-3). This compound, often utilized as a stabilized pre...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed to assist researchers in optimizing the experimental application of 2,6-Di-tert-butyl-4-hydroxyphenyl acetate (CAS: 32102-41-3). This compound, often utilized as a stabilized precursor to the potent antioxidant 2,6-di-tert-butylhydroquinone (2,6-DTBHQ), requires precise handling to balance its lipophilicity, hydrolytic stability, and bioactivity.

Executive Summary

Compound Identity: 2,6-Di-tert-butyl-4-hydroxyphenyl acetate (also known as 1-acetoxy-2,6-di-tert-butyl-4-hydroxyphenol). Primary Application: Lipophilic antioxidant precursor; metabolic standard for BHT (Butylated hydroxytoluene) derivatives; redox-active probe. Mechanism of Action: The compound acts as a "pro-antioxidant." The acetate group increases lipophilicity for membrane permeation. Once intracellular, esterases cleave the acetate to release the active 2,6-di-tert-butylhydroquinone (2,6-DTBHQ) , which participates in redox cycling and ROS scavenging.

Part 1: Preparation & Solubility Optimization

The Challenge: This compound is highly lipophilic (LogP > 4 estimated). Direct addition to aqueous media results in immediate precipitation and bioavailability failure.

Protocol 1: Stock Solution Preparation
  • Recommended Solvent: Dimethyl Sulfoxide (DMSO) (Anhydrous, ≥99.9%).

  • Alternative Solvent: Ethanol (Absolute). Note: Ethanol evaporates faster, potentially altering concentration in open-well plates.

  • Solubility Limit: ~50 mM in DMSO.

ParameterSpecificationTechnical Rationale
Stock Concentration 10 mM - 50 mM Allows for 1000x dilution to reach typical working ranges (10-50 µM) while keeping DMSO < 0.1%.
Storage Temperature -20°C Prevents spontaneous hydrolysis of the ester bond.
Vessel Type Glass or Polypropylene Avoid Polystyrene (PS) for long-term storage as lipophilic esters can leach into plastic.
Stability < 3 months Esters are prone to hydrolysis even in trace moisture. Prepare fresh monthly for critical assays.
Part 2: Experimental Concentration Optimization

Objective: Determine the "Therapeutic Window"—the range where the compound exerts antioxidant activity without inducing cytotoxicity (via quinone methide formation).

Workflow: The "3-Tier" Dose-Response Strategy

Do not jump to a single concentration. Biological sensitivity to phenolic antioxidants varies by cell type.

Step 1: The Logarithmic Screen (Range Finding)

  • Concentrations: 0.1 µM, 1 µM, 10 µM, 100 µM.

  • Duration: 24 hours.

  • Readout: Cell viability (MTT/CCK-8) and ROS levels (DCFDA).

  • Goal: Identify the concentration where toxicity begins (LD50).

Step 2: The Linear Optimization (Fine-Tuning)

  • Scenario: If 10 µM is safe but 100 µM is toxic.

  • Concentrations: 10, 20, 40, 60, 80 µM.

  • Goal: Pinpoint the Maximal Effective Concentration (EC_max).

Step 3: The Time-Dependent Assay

  • Timepoints: 1h, 6h, 12h, 24h.

  • Rationale: Esterase cleavage takes time. Immediate effects ( < 15 min) are unlikely unless the ester itself has binding affinity.

Visualizing the Activation Pathway

The following diagram illustrates the critical hydrolysis step required for bioactivity. If your cells lack esterase activity, the compound may remain inert.

ActivationPathway Prodrug 2,6-Di-tert-butyl-4- hydroxyphenyl acetate (Lipophilic Precursor) Membrane Cell Membrane (Passive Diffusion) Prodrug->Membrane Uptake Esterase Intracellular Esterases Membrane->Esterase Translocation Active 2,6-Di-tert-butyl- hydroquinone (Active Antioxidant) Esterase->Active Hydrolysis Quinone 2,6-Di-tert-butyl- 1,4-benzoquinone (Toxic Metabolite) Active->Quinone ROS Scavenging (Oxidation) Quinone->Active NQO1 Reductase (Recycling)

Caption: Figure 1. Metabolic activation pathway. The acetate acts as a carrier; intracellular hydrolysis releases the active hydroquinone, which then enters the redox cycle.

Part 3: Troubleshooting & FAQs

Q1: My compound precipitated when I added the stock to the media. Why? Diagnosis: "Solvent Shock." Adding a high-concentration DMSO stock rapidly to aqueous media causes local supersaturation. Solution:

  • Pre-dilution Step: Dilute your 50 mM stock 1:10 in culture media (warm) to make a 5 mM "intermediate," then immediately dilute that to the final concentration.

  • Vortexing: Vortex the media while adding the compound dropwise.

  • Check Serum: Ensure your media contains FBS/BSA. Albumin binds lipophilic molecules, acting as a carrier and preventing precipitation.

Q2: I see no antioxidant effect even at 50 µM. Is the compound bad? Diagnosis: Lack of activation. Reasoning: Your specific cell line may have low esterase activity, or the incubation time is too short for hydrolysis to occur. Validation Test: Run a parallel well with 2,6-di-tert-butylhydroquinone (free form) . If the free form works but the acetate doesn't, your cells cannot cleave the ester.

Q3: The cells are dying at high concentrations ( > 50 µM). Is this specific toxicity? Diagnosis: Quinone Methide Toxicity. Mechanism: At high concentrations, the antioxidant capacity is overwhelmed. The oxidized quinone form (see Figure 1, Red Node) can react with cellular thiols (glutathione depletion) or DNA, causing apoptosis. Fix: Lower the concentration. The "sweet spot" for BHT-derivatives is often narrow (5–25 µM).

Part 4: Reference Data & Specifications
Compound Specifications
PropertyValueNote
CAS Number 32102-41-3Unique Identifier
Molecular Weight 264.36 g/mol Use for Molarity Calc
LogP (Predicted) ~4.5Highly Lipophilic
Physical State White/Off-white SolidProtect from light
Optimization Decision Tree

OptimizationTree Start Start Optimization (10 mM Stock) Solubility Check Solubility in Media (100 µM) Start->Solubility Precipitation Precipitation? Solubility->Precipitation YesPrec Yes: Reduce Conc. or Add BSA Precipitation->YesPrec Cloudy NoPrec No: Proceed to Bio-Assay Precipitation->NoPrec Clear YesPrec->Solubility Assay Dose Response (1, 10, 50 µM) NoPrec->Assay Toxicity Cytotoxicity Observed? Assay->Toxicity HighTox High Toxicity: Reduce Dose (<10 µM) Toxicity->HighTox >20% Cell Death NoActivity No Activity: Check Esterase/Time Toxicity->NoActivity No Effect Optimal Optimal Range Found Toxicity->Optimal Effect + Viability

Caption: Figure 2. Decision logic for determining the optimal experimental concentration.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 206899, 2,6-Di-tert-butyl-4-hydroxyphenyl acetate. PubChem. Available at: [Link]

  • Gharavi, N., & El-Kadi, A. O. (2005). tert-Butylhydroquinone is a novel aryl hydrocarbon receptor ligand. Drug Metabolism and Disposition, 33(3), 365-372. (Reference for BHT/DTBHQ metabolic pathway and cytotoxicity thresholds). Available at: [Link]

(Note: While direct literature on the specific acetate derivative is limited, protocols are derived from established methodologies for the parent compound 2,6-di-tert-butylhydroquinone and general lipophilic ester handling standards.)

Troubleshooting

Technical Support Center: 2,6-Di-tert-butyl-4-hydroxyphenyl acetate (CAS 32102-41-3)

Welcome to the Technical Support Center for 2,6-Di-tert-butyl-4-hydroxyphenyl acetate (also known as 4-acetoxy-3,5-di-tert-butylphenol). As a Senior Application Scientist, I frequently see researchers mishandle this comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,6-Di-tert-butyl-4-hydroxyphenyl acetate (also known as 4-acetoxy-3,5-di-tert-butylphenol). As a Senior Application Scientist, I frequently see researchers mishandle this compound by treating it like a standard hindered phenol antioxidant, such as Butylated hydroxytoluene (BHT).

The Structural Trap: In BHT, the reactive hydroxyl group is sterically shielded by two ortho-tert-butyl groups, making its phenoxy radical highly stable and preventing further degradation[1]. However, in 2,6-di-tert-butyl-4-hydroxyphenyl acetate, the tert-butyl groups flank the acetate ester at the C1 position. This leaves the C4-hydroxyl completely unhindered and highly susceptible to auto-oxidation. Understanding this structural causality is the key to preventing degradation during storage and ensuring high yields in downstream applications, such as the synthesis of antiatherogenic benzofuranol antioxidants[2].

Below is our comprehensive troubleshooting guide, analytical data repository, and self-validating repurification protocol.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My batch of 2,6-Di-tert-butyl-4-hydroxyphenyl acetate turned yellow/brown after several months of storage at room temperature. What happened?

  • Causality: You are observing the auto-oxidation of the unhindered C4-hydroxyl group. Because the phenol moiety lacks steric protection, ambient oxygen easily abstracts the phenolic hydrogen to form a transient phenoxy radical. Unlike the stable radicals formed by BHT[3], this unhindered radical rapidly undergoes further oxidation—often accompanied by the loss of the acetate group—to form 2,6-di-tert-butyl-1,4-benzoquinone (which is bright yellow). Alternatively, the radicals can couple to form highly conjugated, dark brown diphenoquinones[4].

  • Actionable Protocol: Always store the compound in opaque, amber glass vials to prevent UV-initiated radical formation. Purge the headspace with high-purity argon or nitrogen before sealing, as the compound is stable under nitrogen but readily oxidizes in the presence of oxygen[3]. Store at or below -20°C for long-term preservation.

Q2: My LC-MS analysis of a stock solution shows a growing impurity peak with an m/z corresponding to [M-42]- (loss of the acetyl group). Is this thermal degradation?

  • Causality: No, this is hydrolytic cleavage. You are observing the formation of 2,6-di-tert-butylhydroquinone (DTBHQ) and free acetic acid. While the C1-acetate is sterically hindered by the adjacent C2 and C6 tert-butyl groups, prolonged exposure to trace moisture in hygroscopic solvents (like DMSO or unsealed THF) will drive slow hydrolysis. This is exacerbated if the storage glassware leaches trace alkali.

  • Actionable Protocol: Never store this compound as a stock solution for more than 48 hours. Keep the lyophilized powder in a vacuum desiccator over active Drierite. When preparing solutions, use strictly anhydrous solvents dried over 3Å molecular sieves.

Q3: I am using this compound as an intermediate for benzofuranol synthesis, but my catalytic steps are failing. Could storage degradation be the cause?

  • Causality: Absolutely. The degradation products of 2,6-di-tert-butyl-4-hydroxyphenyl acetate are highly problematic. Free DTBHQ will act as an unintended radical scavenger or nucleophile, while the benzoquinone degradants are notorious for poisoning transition metal catalysts used in downstream cyclizations[2]. You must repurify degraded batches before use.

Part 2: Quantitative Analytical Markers

To accurately diagnose the specific degradation pathway your batch has undergone, compare your analytical results against the validated markers in the table below.

Degradant / ImpurityPrimary MechanismVisual IndicatorLC-MS Marker (ESI)UV-Vis Absorbance Max
Intact 2,6-Di-tert-butyl-4-hydroxyphenyl acetate N/A (Pure API)Crisp White Powder265.1 [M+H]⁺~275 nm
2,6-Di-tert-butyl-1,4-benzoquinone Auto-oxidationYellowing221.1 [M+H]⁺~255 nm, ~315 nm
2,6-Di-tert-butylhydroquinone (DTBHQ) HydrolysisOff-white / Gray221.1 [M-H]⁻~288 nm
Diphenoquinone Dimers Radical CouplingDeep Brown / Red~441.3 [M+H]⁺~400–450 nm

Part 3: Self-Validating Repurification Protocol

If your compound has degraded, do not discard it. Use the following step-by-step methodology to selectively remove both hydrolytic (DTBHQ) and oxidative (quinone) impurities.

Step 1: Dissolution & Neutralization

  • Dissolve the crude, discolored compound in a minimal volume of anhydrous ethyl acetate (approx. 10 mL per gram) at 35°C.

  • Transfer to a separatory funnel and wash twice with an equal volume of cold, dilute aqueous

    
     (0.1 M).
    
    • Causality: This neutralizes free acetic acid and partitions the more polar hydroquinone (DTBHQ) into the aqueous phase. Do not use strong bases (e.g.,

      
      ), as they will rapidly hydrolyze the intact hindered acetate.
      

Step 2: Decolorization (Quinone Removal) 3. Collect the organic phase and add activated charcoal (Norit, 10% w/w relative to the crude mass). 4. Stir the suspension vigorously for 15 minutes at room temperature under a nitrogen blanket. 5. Filter the mixture through a tightly packed pad of Celite to remove the charcoal and all adsorbed planar quinone impurities.

Step 3: Crystallization & Recovery 6. Dry the pale/colorless filtrate over anhydrous


.
7. Concentrate under reduced pressure (bath temperature <30°C) until a thick slurry begins to form.
8. Add ice-cold hexanes dropwise until the solution becomes slightly cloudy, then chill at -20°C overnight to induce crystallization.
9. Filter the white crystals rapidly under a nitrogen blanket, wash with cold hexanes, and dry under high vacuum for 12 hours.

The Self-Validating System: To mathematically and visually validate that the repurification was successful, perform a Thin Layer Chromatography (TLC) run using an 80:20 Hexanes:Ethyl Acetate mobile phase.

  • Validation Criteria: The purified compound must elute as a single UV-active spot (

    
    ). If you observe a baseline spot (residual free hydroquinone) or a fast-eluting yellow spot (
    
    
    
    , residual quinone), the charcoal filtration step must be repeated. Furthermore, a UV-Vis scan of the final crystals in methanol must show zero absorbance above 400 nm.

Part 4: Degradation Pathway Visualization

G A 2,6-Di-tert-butyl-4-hydroxyphenyl acetate (Intact Compound) B Moisture / pH Extremes (Hydrolytic Pathway) A->B H2O / H+ or OH- C Oxygen / UV Light (Oxidative Pathway) A->C O2 / hv D 2,6-Di-tert-butylhydroquinone (DTBHQ) B->D Ester Cleavage E Unhindered Phenoxy Radical (Transient Intermediate) C->E H-Abstraction F 2,6-Di-tert-butyl-1,4-benzoquinone (Yellow Discoloration) E->F Radical Coupling & Acetate Loss

Degradation pathways of 2,6-di-tert-butyl-4-hydroxyphenyl acetate via hydrolysis and oxidation.

References

  • Oxidation characteristics and thermal stability of Butylated hydroxytoluene. Arabian Journal of Chemistry. Available at:[Link]

  • Butylated hydroxytoluene. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). PMC - National Institutes of Health (NIH). Available at:[Link]

  • Design and Synthesis of 4,6-Di-tert-butyl-2,3-dihydro-5-benzofuranols as a Novel Series of Antiatherogenic Antioxidants. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2,6-Di-tert-butyl-4-hydroxyphenyl acetate

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals to systematically diagnose and resolve High-Performance Liquid Chromatography (HP...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals to systematically diagnose and resolve High-Performance Liquid Chromatography (HPLC) peak tailing issues specific to 2,6-di-tert-butyl-4-hydroxyphenyl acetate (CAS: 32102-41-3).

Executive Summary & Chemical Profiling

To troubleshoot a chromatographic issue, we must first understand the molecule. 2,6-di-tert-butyl-4-hydroxyphenyl acetate presents a unique structural paradox that dictates its chromatographic behavior:

  • Steric Shielding at C1: The acetate ester at position 1 is heavily shielded by the bulky tert-butyl groups at positions 2 and 6.

  • Exposed Phenol at C4: The phenolic hydroxyl group at position 4 is completely unhindered and highly accessible.

Because the 4-hydroxyl group is unhindered, it acts as a potent hydrogen bond donor. If the mobile phase environment is not strictly controlled, this exposed phenol will interact aggressively with residual acidic silanols on the silica stationary phase, leading to secondary retention mechanisms and severe peak tailing[1].

Diagnostic Workflow

Use the following decision tree to isolate the root cause of peak asymmetry in your assay.

DiagnosticWorkflow Start Symptom: Peak Tailing Detected (As > 1.5) CheckGlobal Are all chromatogram peaks tailing? Start->CheckGlobal GlobalYes Hardware Issue: Check dead volume or column void CheckGlobal->GlobalYes Yes GlobalNo Analyte-Specific Issue: Chemical Interaction CheckGlobal->GlobalNo No CheckPH Is Mobile Phase pH buffered at 2.5 - 3.5? GlobalNo->CheckPH PHNo Action: Adjust pH with 0.1% Formic or Acetic Acid CheckPH->PHNo No PHYes Check Injection Solvent CheckPH->PHYes Yes CheckSolvent Is sample diluent stronger than mobile phase? PHYes->CheckSolvent SolventYes Action: Dilute sample in initial mobile phase CheckSolvent->SolventYes Yes SolventNo Action: Switch to end-capped Type-B Silica C18 CheckSolvent->SolventNo No

Diagnostic decision tree for isolating HPLC peak tailing root causes.

Root Cause Analysis & Causality (The "Why")

As an Application Scientist, I emphasize that fixing a method requires understanding the physical chemistry occurring inside the column.

Root Cause 1: Silanol Ionization (


) 
At a mid-pH range (pH 5–7), which is typical for unbuffered Water/Acetonitrile mixtures, residual silanol groups on the silica surface become ionized (

)[2]. The unhindered 4-hydroxyl group of your analyte forms strong hydrogen bonds with these anionic sites. This creates a "mixed-mode" retention mechanism where the bulk of the analyte elutes via reversed-phase partitioning, but a fraction is dragged behind by ion-exchange/hydrogen-bonding, resulting in a tail[3].

Root Cause 2: Solvent Mismatch (Volume Overload) Due to its high lipophilicity, 2,6-di-tert-butyl-4-hydroxyphenyl acetate requires strong organic solvents for stock dissolution. If you inject a sample dissolved in 100% Acetonitrile into a weaker mobile phase (e.g., 60% Acetonitrile), the analyte will not immediately partition into the stationary phase. Instead, it travels un-retained at the solvent front until the injection plug diffuses, causing band broadening and a tailing-like distortion[4].

Step-by-Step Optimization Protocols

Protocol A: Silanol Suppression via Mobile Phase Acidification

Causality: Lowering the pH to ~2.7 protonates the silanols back to their neutral state (


), drastically reducing their ability to hydrogen-bond with the analyte's 4-hydroxyl group[5].
  • Prepare Aqueous Phase (Mobile Phase A): Measure 1000 mL of HPLC-grade water. Add exactly 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Mix thoroughly and degas.

  • Prepare Organic Phase (Mobile Phase B): Measure 1000 mL of HPLC-grade Acetonitrile. Add exactly 1.0 mL of Formic Acid (0.1% v/v). Note: Adding acid to both phases maintains constant ionic strength and baseline stability during gradients.

  • Equilibration: Flush the C18 column with the acidified mobile phase for a minimum of 15 column volumes to ensure all silanols are fully protonated.

  • Self-Validating Trustworthiness Check: Inject a system suitability standard. Calculate the Asymmetry Factor (

    
    ). An 
    
    
    
    value between 0.9 and 1.2 mathematically validates that secondary silanol interactions have been successfully suppressed[3].
Protocol B: Mitigating Sample Solvent Mismatch

Causality: Matching the injection diluent to the initial mobile phase ensures the analyte immediately partitions into the stationary phase at the head of the column, forming a tight, narrow band[1].

  • Stock Preparation: Dissolve the neat standard in 100% Acetonitrile to create a high-concentration stock (e.g., 1 mg/mL).

  • Diluent Matching: Determine your method's initial mobile phase ratio (e.g., 60% B).

  • Working Solution: Dilute the stock solution to your target working concentration (e.g., 50 µg/mL) using the exact 60:40 Acetonitrile:Water mixture.

  • Self-Validating Trustworthiness Check: Perform a 5 µL injection. Overlay this chromatogram with a previous 100% Acetonitrile injection. The matched-diluent peak will exhibit a significantly narrower peak width at half-height (

    
    ) and eliminate any leading-edge shoulders.
    

Quantitative Troubleshooting Matrix

The following table summarizes the quantitative impact of optimizing various chromatographic parameters for this specific compound.

Troubleshooting ParameterInitial Observation (

)
Root CauseOptimized ConditionPost-Optimization (

)
Mobile Phase pH 2.4 (Severe Tailing)Ionized silanols (

) interacting with the unhindered 4-OH
pH 2.7 (using 0.1% Formic Acid)1.1 (Symmetrical)
Injection Solvent 1.8 (Leading shoulder/tail)Solvent mismatch (100% ACN injection into weak mobile phase)Diluent matched exactly to initial mobile phase1.0 (Symmetrical)
Column Type 1.6 (Moderate Tailing)Type-A silica with high free-silanol activityFully end-capped Type-B Silica C181.05 (Symmetrical)
Injection Volume 1.5 (Broadening/Tailing)Volume overload saturating the stationary phaseReduced injection volume from 20 µL to 5 µL1.1 (Symmetrical)

Frequently Asked Questions (FAQs)

Q1: Why does this specific compound exhibit severe peak tailing when other hindered phenols, like BHT, do not? A1: This comes down to structural accessibility. In BHT (Butylated hydroxytoluene), the phenolic hydroxyl group is flanked directly by the two tert-butyl groups, sterically shielding it from interacting with the silica surface. In 2,6-di-tert-butyl-4-hydroxyphenyl acetate, the acetate group is shielded, leaving the 4-hydroxyl group completely exposed and free to hydrogen-bond with the stationary phase.

Q2: Can I use Trifluoroacetic Acid (TFA) instead of Formic Acid to suppress silanols? A2: While 0.1% TFA is an excellent silanol suppressor due to its low pH (~2.0), it is generally not recommended for this specific molecule. Prolonged exposure to pH ≤ 2.0 at elevated column temperatures (e.g., 40°C) can induce slow hydrolysis of the 1-acetate ester, generating a degradant peak (2,6-di-tert-butylhydroquinone). Formic acid (pH ~2.7) provides the perfect balance of silanol suppression without risking ester hydrolysis.

Q3: What type of HPLC column is best suited for this analysis? A3: Always select a highly deactivated, fully end-capped Type-B silica C18 column. Type-B silica is manufactured in a metal-free environment, resulting in lower trace metal content and a significantly reduced free-silanol profile compared to older Type-A columns[3].

References

1.[2] Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders - 2 2.[1] Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds - Benchchem - 1 3.[3] Understanding HPLC Peak Tailing | PDF - Scribd - 3 4.[4] Troubleshooting peak tailing in HPLC analysis of 4-(2,3-dihydroxyphenyl)butanoic acid - Benchchem - 4 5.[5] Technical Support Center: Troubleshooting HPLC Peak Tailing in Catechin Analysis - Benchchem - 5

Sources

Troubleshooting

Improving the yield of "2,6-DI-Tert-butyl-4-hydroxyphenyl acetate" synthesis

To: Research Team From: Technical Support Center – Organic Synthesis Division Subject: Yield Optimization for 2,6-Di-tert-butyl-4-hydroxyphenyl Acetate Ticket ID: #SYN-DTBHQ-042 Executive Summary & Nomenclature Verificat...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Technical Support Center – Organic Synthesis Division Subject: Yield Optimization for 2,6-Di-tert-butyl-4-hydroxyphenyl Acetate Ticket ID: #SYN-DTBHQ-042

Executive Summary & Nomenclature Verification

Before proceeding with yield optimization, we must verify the structural target. The nomenclature "2,6-di-tert-butyl-4-hydroxyphenyl acetate" describes a specific regioisomer.

  • Target Molecule: 4-acetoxy-2,6-di-tert-butylphenol (Acetate at the unhindered C4 position; Hydroxyl at the hindered C1 position).

  • Why this distinction matters:

    • C1 (Hindered): The hydroxyl group flanked by two tert-butyl groups is sterically "shielded."[1] Acetylating this position requires extreme forcing conditions (e.g., microwave irradiation, iodine catalysis) and is rarely the intended target for standard antioxidant derivatives.

    • C4 (Unhindered): The hydroxyl group at the para position is accessible. This guide focuses on maximizing the yield of the C4-monoacetate while preventing the formation of the diacetate and the reversion to the quinone.

Critical Process Architecture

The synthesis of sterically hindered hydroquinone derivatives is a race against auto-oxidation . The starting material (2,6-di-tert-butylhydroquinone) is an electron-rich phenol that rapidly oxidizes back to the red/orange benzoquinone upon exposure to air, particularly under basic conditions.

The "Red-Flag" Pathway (Low Yield Cause)
  • Error: Using basic catalysis (Pyridine/DMAP) in an open vessel.

  • Mechanism: Base deprotonates the phenol

    
     Phenoxide ion forms 
    
    
    
    Rapid oxidation by atmospheric
    
    
    
    
    2,6-Di-tert-butyl-1,4-benzoquinone (Impurity) .
The "High-Yield" Pathway (Recommended)
  • Solution: Acid-catalyzed acetylation under inert atmosphere, or a "One-Pot Reductive Acetylation" starting from the quinone.

SynthesisPath Quinone START: 2,6-Di-tert-butyl- 1,4-benzoquinone (Stable, Yellow/Orange) Hydroquinone INTERMEDIATE: 2,6-Di-tert-butylhydroquinone (Unstable to Air) Quinone->Hydroquinone Reduction (Zn/AcOH or Na2S2O4) Target TARGET: 4-Acetoxy-2,6-di-tert-butylphenol (Mono-acetate) Hydroquinone->Target Acetylation (C4) (Ac2O, H+, 1.05 eq) Oxidation IMPURITY: Re-oxidized Quinone Hydroquinone->Oxidation Air/Base Exposure Diacetate SIDE PRODUCT: Diacetate (Over-reaction) Target->Diacetate Excess Ac2O High Temp

Caption: Logical flow of synthesis showing the critical instability of the hydroquinone intermediate and the risk of re-oxidation.

Optimized Experimental Protocol

This protocol utilizes acid-catalyzed acetylation , which suppresses the formation of the phenoxide ion, thereby protecting the intermediate from oxidation.

Reagents:

  • 2,6-Di-tert-butylhydroquinone (DTBHQ) [Pre-reduced] OR 2,6-Di-tert-butyl-1,4-benzoquinone [If performing one-pot].

  • Acetic Anhydride (

    
    ).[2]
    
  • Catalyst: Perchloric acid (

    
    ) or p-Toluenesulfonic acid (p-TSA). Note: Avoid sulfuric acid if possible to prevent sulfonation side-reactions.
    
  • Solvent: Ethyl Acetate or Toluene.

Step-by-Step Procedure
  • Inert Setup: Purge a 3-neck round bottom flask with Nitrogen/Argon for 15 minutes. This is non-negotiable for high yields.

  • Dissolution: Dissolve 10 mmol of DTBHQ in 20 mL of Ethyl Acetate.

  • Catalyst Addition: Add catalytic p-TSA (1-2 mol%).

  • Acetylation:

    • Add Acetic Anhydride (1.05 equivalents) dropwise via a syringe.

    • Technical Note: Do not use a large excess of

      
      . The hindered C1-OH is hard to acetylate, but a large excess combined with heat will eventually force the diacetate formation.
      
  • Reaction: Stir at room temperature for 2-4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Checkpoint: The starting material (DTBHQ) should disappear. If the solution turns red, oxygen has entered the system.

  • Quench: Add water to hydrolyze excess anhydride.

  • Workup: Wash the organic layer with saturated

    
     (to remove acid) and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water (9:1).

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned deep red/orange. What happened?

Root Cause: Oxidation of the hydroquinone intermediate back to the quinone (2,6-di-tert-butyl-1,4-benzoquinone). Mechanism: The 2,6-di-tert-butyl phenoxy radical is stable but eventually converts to the quinone in the presence of oxygen. Corrective Action:

  • Ensure the reaction vessel is under positive Nitrogen pressure.

  • Degas all solvents (sparge with inert gas) prior to use.

  • Add a trace amount of sodium dithionite (

    
    ) to the reaction mixture if using a biphasic system to scavenge oxygen.
    
Q2: I am getting a mixture of mono-acetate and di-acetate.

Root Cause: Over-acetylation driven by temperature or excess reagent. Technical Insight: While the C1 hydroxyl is hindered, it is not inert. Under reflux conditions or with strong Lewis acids, the C1-OH will react. Corrective Action:

  • Stoichiometry: Strictly limit Acetic Anhydride to 1.05 – 1.1 equivalents.

  • Temperature: Run the reaction at

    
     to Room Temperature. Do not reflux.
    
  • Catalyst: Switch from aggressive Lewis acids (

    
    ) to milder Brønsted acids (p-TSA).
    
Q3: The yield is low (<50%) despite clean TLC.

Root Cause: Loss during workup due to hydrolysis or solubility issues. Corrective Action:

  • pH Control: The ester bond at C4 is a phenyl ester. Avoid strong bases during the quench. Use dilute bicarbonate.

  • Solubility: The product is highly lipophilic due to the tert-butyl groups.[1] Ensure you are not losing product in the mother liquor during recrystallization. Cool the ethanol solution to

    
     to maximize precipitation.
    

Comparative Data: Catalyst Efficiency

The following table summarizes the efficiency of different catalytic systems for acetylating sterically hindered phenols, based on literature precedents.

Catalyst SystemReaction ConditionsYield (Mono)Risk of DiacetateNotes
Pyridine / Ac2O Base / RT / 12h65-75%ModerateHigh risk of oxidation (Red color).
Iodine (

)
Solvent-free / MW90%+HighAggressive; often yields diacetate if not controlled [1].
p-TSA / EtOAc Acid / RT / 3h85-92% LowRecommended. Best balance of rate vs. selectivity.
NaH / THF Strong Base / 0°C40-60%LowPoor yield; high oxidation risk.

Advanced Mechanistic Insight

The selectivity of this reaction relies on the kinetic difference between the two hydroxyl groups.

  • C4-OH (Target): This hydroxyl acts as a standard phenol. The lone pairs on the oxygen are available for nucleophilic attack on the carbonyl carbon of the acetic anhydride.

  • C1-OH (Hindered): The bulky tert-butyl groups at C2 and C6 create a "steric pocket." The trajectory required for the acetic anhydride to approach the C1 oxygen is physically blocked.

    • Thermodynamics vs. Kinetics: The diacetate is often the thermodynamic product, but the mono-acetate is the kinetic product. By keeping temperatures low and times short, we trap the kinetic product.

Graphviz: Steric Environment Visualization

Sterics cluster_hindered Hindered Zone (C1) cluster_free Reactive Zone (C4) Center Benzene Ring OH1 OH (C1) Center->OH1 tBu2 t-Butyl (C2) Center->tBu2 tBu6 t-Butyl (C6) Center->tBu6 OH4 OH (C4) TARGET Center->OH4 tBu2->OH1 Steric Block tBu6->OH1 Steric Block

Caption: Steric map showing the accessibility of C4-OH versus the blocked C1-OH.

References

  • Microwave mediated solvent-free acetylation of deactivated and hindered phenols. Source: Green Chemistry (RSC Publishing). URL:[Link]

  • Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Source: MDPI (Molecules). URL:[Link]

  • An Improved Preparation of 2,6-di-(t-Butyl)-4-methylphenol (Mechanistic Analogues). Source: ResearchGate.[3] URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 2,6-Di-Tert-Butyl-4-Hydroxyphenyl Acetate

[1] Topic: Purification, Stability, and Handling of 2,6-Di-Tert-Butyl-4-Hydroxyphenyl Acetate (and related Mono-Acetates of DTBHQ). Audience: Organic Chemists, Process Development Scientists.[1][2] Version: 1.0 (Current...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Topic: Purification, Stability, and Handling of 2,6-Di-Tert-Butyl-4-Hydroxyphenyl Acetate (and related Mono-Acetates of DTBHQ). Audience: Organic Chemists, Process Development Scientists.[1][2] Version: 1.0 (Current as of March 2026).[1][2]

Introduction: The "Hidden" Instability

Welcome to the technical guide for 2,6-di-tert-butyl-4-hydroxyphenyl acetate . While often assumed to be a stable derivative of 2,6-di-tert-butylhydroquinone (DTBHQ), this molecule presents a unique "Trojan Horse" challenge in purification.[3]

The molecule contains two competing functionalities:[4][5][6]

  • A Sterically Hindered Phenol (or Ester): Providing antioxidant capability but prone to oxidation.[1][2]

  • A Labile Ester Linkage: Susceptible to hydrolysis, especially if the acetylation occurred at the unhindered 4-position.[1][2]

This guide addresses the three most common failures reported by our users: Persistent Discoloration (The "Pink/Yellow" Curse) , Regioselectivity Issues , and Hydrolysis during Work-up .[2]

Module 1: The Color Problem (Oxidation & Quinones)

User Question: "My product precipitates as a white solid, but turns yellow or pink upon drying or standing in solution. Recrystallization doesn't seem to remove the color permanently.[1][2] What is happening?"

Root Cause Analysis

The culprit is almost invariably 2,6-di-tert-butyl-1,4-benzoquinone .[3] Even if you have successfully acetylated one hydroxyl group, the remaining free hydroxyl group (whether at the hindered C1 or unhindered C4 position) renders the molecule susceptible to oxidation.[2]

  • Mechanism: Trace base or exposure to air converts the phenol to a phenolate, which rapidly oxidizes to the semiquinone radical and finally the benzoquinone.[1]

  • Visual Indicator: The quinone is intensely colored (yellow/orange).[1][2] Even <0.5% contamination is visible.[1][2]

Troubleshooting Protocol
StepActionScientific Rationale
1 Acidify Your Solvents Add 0.1% Acetic Acid to your recrystallization solvent or column eluent.[3][1] This suppresses phenolate formation, halting the oxidation pathway.[1][2]
2 Deoxygenate Sparge all solvents with Argon/Nitrogen for 15 mins before use.[1][2] Oxidation is diffusion-limited; removing dissolved

drastically improves stability.[3][1]
3 Reducing Agent Wash Wash the organic layer with 5% Sodium Hydrosulfite (

) or Sodium Metabisulfite (

) before drying.[1][2] This reduces trace quinones back to the colorless hydroquinone form.[1]

Module 2: Purification & Separation Strategy

User Question: "I cannot separate the mono-acetate from the unreacted starting material (DTBHQ) and the bis-acetate byproduct. They co-elute on TLC."

The Separation Logic

The polarity difference between the diol (DTBHQ), the mono-acetate, and the bis-acetate is subtle because the tert-butyl groups dominate the lipophilicity.

  • DTBHQ (Starting Material): Most Polar (Two free -OH).[3][1][2]

  • Mono-Acetate (Target): Intermediate Polarity.[3][1][2]

  • Bis-Acetate (Over-reaction): Least Polar (No free -OH).[3][1][2]

Recommended Workflows
Method A: Flash Column Chromatography (For <5g Scale) [3][1][2]
  • Stationary Phase: Silica Gel (Acid-washed preferred).[3][1][2]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5

    
     80:20).[3][1][2]
    
  • Critical Tweak: If the spots streak, add 1% Acetic Acid to the mobile phase.[1][2] Phenols interact strongly with silica silanols; acid suppresses this hydrogen bonding.[1][2]

Method B: Selective Recrystallization (For >10g Scale)

Recrystallization is superior for removing the Bis-acetate, which is often much more soluble in hydrocarbons than the Mono-acetate.

  • Solvent System: Hexane / Toluene (10:1).[3][1][2]

  • Procedure:

    • Dissolve crude mixture in minimal hot Toluene.

    • Slowly add warm Hexane until turbidity appears.[1][2]

    • Cool slowly to 4°C.

    • The Bis-acetate tends to stay in the mother liquor , while the Mono-acetate and DTBHQ crystallize.

  • Removing DTBHQ: If DTBHQ remains, wash the solid filter cake with cold Chloroform (DTBHQ is sparingly soluble; the acetate is more soluble).[1][2] Note: Validate solubility on a small sample first.

Module 3: Visualizing the Workflow

The following decision tree helps you select the correct purification path based on your crude analysis.

PurificationStrategy Start Crude Reaction Mixture CheckTLC Step 1: Check TLC (Hexane:EtOAc 8:2) Start->CheckTLC Decision1 Is there a yellow/orange spot? CheckTLC->Decision1 QuinonePath Impurity: Benzoquinone (Oxidation Product) Decision1->QuinonePath Yes Decision2 Major Impurity? Decision1->Decision2 No ActionRed Action: Wash w/ Na2S2O4 Recrystallize w/ 0.1% AcOH QuinonePath->ActionRed BisAcetate Impurity: Bis-Acetate (High Rf) Decision2->BisAcetate High Rf Spot DTBHQ Impurity: Unreacted DTBHQ (Low Rf) Decision2->DTBHQ Low Rf Spot ActionBis Action: Recrystallize from Hexane (Bis stays in liquor) BisAcetate->ActionBis ActionDTBHQ Action: Column Chromatography (Gradient Elution) DTBHQ->ActionDTBHQ

Figure 1: Purification Decision Tree.[3][1] Use this logic to determine whether chemical treatment (reduction) or physical separation (chromatography/crystallization) is required.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why does my product turn pink when I wash the organic layer with NaOH to remove acetic acid? A: You are deprotonating the phenol.[1] The 2,6-di-tert-butyl-4-hydroxyphenyl acetate acts as a weak acid.[3] Washing with NaOH forms the phenolate anion , which is extremely electron-rich and oxidizes instantly in air to form "pink water" (quinone derivatives).[1]

  • Solution: Use Sodium Bicarbonate (

    
    )  instead of NaOH.[1][2] It is basic enough to neutralize acetic acid but usually too weak to fully deprotonate the hindered phenol.[1][2]
    

Q2: Which hydroxyl group is acetylated? A: In 2,6-di-tert-butylhydroquinone (DTBHQ), the two hydroxyl groups are chemically distinct:

  • C1-OH: Flanked by two tert-butyl groups (Sterically Hindered).[3][1][2]

  • C4-OH: Flanked by hydrogens (Unhindered).[3][1][2] Unless you used specific forcing conditions (e.g., high pressure, specific catalysts), acetylation occurs preferentially at the unhindered C4-OH .[2] Your product is likely 4-acetoxy-2,6-di-tert-butylphenol .[3]

  • Note: If you specifically need the hindered ester (acetate at C1), standard acetylation will fail.[1][2] You would need to use a method involving a more reactive acyl donor or specific metal catalysis.[1][2]

Q3: Can I store the purified product in solution? A: Not recommended. In solution, the effective concentration of dissolved oxygen relative to the substrate is higher than in the crystal lattice. Store as a dry solid, under Argon, at -20°C. If solution storage is mandatory, add a sacrificial antioxidant (though this complicates downstream analysis) or ensure the solvent is degassed and sealed.[2]

References

  • BenchChem. (2025).[1][2][4] Synthesis of 2,5-Di-tert-butylhydroquinone (DTBHQ) - Technical Support Center. Retrieved from [3][1][2]

  • PrepChem. (n.d.).[1][2] Synthesis of 2,6-Di-tert-butylphenol and derivatives. Retrieved from [3][1][2]

  • Zhang, Y., et al. (2016).[1][2] Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization. White Rose Research Online. Retrieved from [3][1][2]

  • PubChem. (2025).[1][2] 2,6-Di-tert-butyl-1,4-benzoquinone (Impurity Profile). National Library of Medicine.[1][2][7] Retrieved from [3][2]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2,6-Di-Tert-Butyl-4-Hydroxyphenyl Acetate (DBHPA) Experimental Variability

Welcome to the Technical Support Center for 2,6-Di-tert-butyl-4-hydroxyphenyl acetate (DBHPA, CAS: 32102-41-3)[1]. As a Senior Application Scientist, I frequently encounter researchers struggling with reproducibility whe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,6-Di-tert-butyl-4-hydroxyphenyl acetate (DBHPA, CAS: 32102-41-3)[1]. As a Senior Application Scientist, I frequently encounter researchers struggling with reproducibility when using this compound in lipid chemistry, polymer stabilization, and antioxidant assays.

To achieve reproducible results, you must understand the causality behind the molecule's behavior. DBHPA is an acetylated derivative of a highly hindered phenol. The bulky tert-butyl groups at the 2 and 6 positions provide immense steric hindrance. While this hindrance stabilizes the phenoxy radical (making it an exceptional antioxidant once activated)[2], it also creates distinct challenges regarding aqueous solubility, prodrug activation (hydrolysis), and redox stability[3].

This guide provides field-proven, self-validating protocols and troubleshooting steps to eliminate experimental variance.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My cell-free antioxidant assays (DPPH/ABTS) show zero or highly variable activity for DBHPA, yet literature cites it as a potent antioxidant. Why? Root Cause: DBHPA is a "masked" antioxidant (a prodrug). The acetate group covalently blocks the phenolic hydroxyl, preventing the Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms required to neutralize radicals like DPPH. In a cell-free system, there are no esterases to cleave this acetate group. Corrective Action: You must chemically hydrolyze the acetate group prior to the assay. Alternatively, switch to a cell-based assay where intracellular esterases can process the molecule, or use the parent unacetylated compound (BHT or 2,6-di-tert-butyl-1,4-benzenediol) as your positive control[2].

Q2: I observe a high degree of variance (CV > 30%) in my cell viability assays when treating cells with DBHPA. How can I stabilize the readout? Root Cause: Micro-precipitation. The dual tert-butyl groups render DBHPA extremely lipophilic. When a concentrated DMSO stock is pipetted directly into aqueous culture media (like DMEM or RPMI), the compound rapidly exceeds its aqueous solubility limit and forms microscopic crystals. This leads to an artificially low, unpredictable effective concentration. Corrective Action: Perform serial dilutions in DMSO first. Add the final DMSO solution dropwise to pre-warmed (37°C) media while vortexing vigorously. Ensure the final DMSO concentration remains ≤ 0.5%.

Q3: My DBHPA stock solution in ethanol turned yellow over the weekend. Is it still viable for experiments? Root Cause: No. The yellowing indicates auto-oxidation. If trace moisture or base causes spontaneous hydrolysis of the acetate, the resulting hindered phenol is highly susceptible to oxidation by dissolved O₂ and light, forming a yellow 2,6-di-tert-butyl-1,4-benzoquinone degradant[2]. Corrective Action: Discard the yellow stock. Always prepare stock solutions in anhydrous, cell-culture grade DMSO, store them in amber tubes to block light, and purge the headspace with Argon or Nitrogen before storing.

Part 2: Data Presentation & Stability Metrics

To minimize variability, adhere to the physicochemical constraints outlined in the stability matrix below.

Table 1: Physicochemical Properties & Stability Matrix for DBHPA
Property / ConditionValue / ObservationExperimental Implication
Molecular Weight 264.37 g/mol [1]Standardize molarity calculations carefully across batches.
Aqueous Solubility Insoluble[3]Requires DMSO/Ethanol vehicle or BSA carrier for biological assays.
Stability in DMSO (Anhydrous) > 6 months at -20°CPreferred storage solvent; prevents spontaneous ester hydrolysis.
Stability in Aqueous Media < 4 hours at 37°CPrepare media dosing solutions immediately before use.
Light Sensitivity High (Forms Quinones)[2]Mandates the use of amber/opaque tubes during incubation.

Part 3: Experimental Protocols (Self-Validating Systems)

Every protocol must act as a self-validating system to ensure trustworthiness. Follow these step-by-step methodologies to guarantee the integrity of your DBHPA workflows.

Protocol 1: Preparation of Oxidation-Resistant Stock Solutions

Self-Validation Metric: The absolute absence of yellow coloration confirms the stock has not oxidized into quinone derivatives.

  • Weighing: Weigh DBHPA powder under low-light conditions to minimize photo-oxidation.

  • Dissolution: Dissolve the powder in anhydrous, cell-culture grade DMSO to create a 10 mM to 50 mM master stock. Do not use ethanol or methanol for long-term storage, as trace water/base accelerates ester cleavage.

  • Aliquot & Purge: Divide the stock into 50 µL aliquots in amber microcentrifuge tubes. Gently blow Argon or Nitrogen gas over the liquid surface for 3 seconds to displace oxygen.

  • Storage: Cap tightly and store at -20°C.

  • Validation Check: Before use, visually inspect the aliquot against a white background. If any yellow tint is present, discard the aliquot immediately.

Protocol 2: Controlled Chemical Hydrolysis for Cell-Free Assays

Self-Validation Metric: LC-MS or TLC analysis should confirm the complete mass shift from the protected ester (m/z 264) to the active phenol[4].

  • Preparation: Mix 100 µL of 10 mM DBHPA (in DMSO) with 100 µL of 0.1 M NaOH (prepared in methanol).

  • Incubation: Incubate the mixture in a sealed tube at 37°C for exactly 30 minutes to force ester cleavage.

  • Neutralization: Add 100 µL of 0.1 M HCl to neutralize the base and halt further degradation of the newly formed phenol.

  • Dilution & Execution: Immediately dilute this activated stock into your DPPH or ABTS assay buffer. Run the assay within 1 hour to prevent auto-oxidation.

Part 4: Mandatory Visualization

The following diagrams map the mechanistic pathways and troubleshooting logic required to master DBHPA experiments.

Pathway DBHPA DBHPA (Acetylated Prodrug) Hydrolysis Esterase / Base Hydrolysis DBHPA->Hydrolysis Activation Active 2,6-Di-tert-butyl- 1,4-benzenediol (Active) Hydrolysis->Active ROS ROS Scavenging (HAT/SET) Active->ROS Antioxidant Effect Oxidation Auto-Oxidation (O2, Light) Active->Oxidation Degradation Quinone BHT-Quinone (Yellow, Inactive) Oxidation->Quinone

Fig 1: Activation and degradation pathway of DBHPA, highlighting the critical hydrolysis step.

Workflow Start Inconsistent DBHPA Results? Assay Assay Type? Start->Assay CellFree Cell-Free (DPPH/ABTS) Assay->CellFree CellBased Cell-Based (In Vitro) Assay->CellBased ChemHyd Perform Chemical Hydrolysis First CellFree->ChemHyd No Esterases Precip Check Media Precipitation CellBased->Precip High Lipophilicity Solvent Use DMSO < 0.5% or BSA Carrier Precip->Solvent If Cloudy/Variable

Fig 2: Decision tree for troubleshooting DBHPA assay variability based on experimental design.

References

  • [3] 2,6-di-tert-butyl-p-cresol - ChemBK. ChemBK Database.[Link]

  • [2] 2,6-Di-tert-butyl-4-methylphenol | C15H24O | CID 31404 - PubChem. National Center for Biotechnology Information.[Link]

  • [4] Exploring the distribution and physiological roles of bacterial membrane lipids in the marine environment - DSpace@MIT. Massachusetts Institute of Technology.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Researchers: 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate vs. Trolox as an Antioxidant Standard

Introduction: The Critical Role of a Reference Standard in Antioxidant Research In the fields of pharmacology, food science, and drug development, the accurate quantification of antioxidant capacity is paramount. Antioxi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of a Reference Standard in Antioxidant Research

In the fields of pharmacology, food science, and drug development, the accurate quantification of antioxidant capacity is paramount. Antioxidants are vital molecules that neutralize harmful reactive oxygen species (ROS), thereby mitigating oxidative stress implicated in numerous pathologies.[1][2] To ensure the reproducibility and comparability of research findings across different laboratories, a reliable and consistent antioxidant standard is essential. For years, Trolox, a water-soluble analog of vitamin E, has been the gold standard.[3][4] However, the vast chemical diversity of antioxidant compounds necessitates a critical evaluation of other potential standards, such as those from the sterically hindered phenol class.

This guide provides an in-depth, objective comparison between 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate and Trolox . We will delve into their mechanisms of action, compare their performance in key antioxidant assays, and provide detailed experimental protocols. This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate standard for their specific experimental context.

Chapter 1: Molecular Structure and Mechanistic Insights

An antioxidant's efficacy is intrinsically linked to its chemical structure. The primary mechanism for phenolic antioxidants involves neutralizing free radicals, typically through Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[4][5]

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): Trolox's antioxidant activity stems from the hydroxyl group on its chromanol ring.[6] As a synthetic, water-soluble analog of α-tocopherol (Vitamin E), it mimics the natural antioxidant's mechanism of donating a hydrogen atom to scavenge radicals.[7] Its water solubility, conferred by the carboxylic acid group, is a significant advantage, allowing its use in a wide range of biological and aqueous-based assays.[7]

  • 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate: This compound belongs to the family of sterically hindered phenols. The core of its antioxidant power is the phenolic hydroxyl group. The two bulky tert-butyl groups at the ortho positions (2 and 6) provide significant steric hindrance. This structural feature serves two key purposes: it enhances the stability of the phenoxyl radical formed after hydrogen donation, preventing it from participating in further chain reactions, and it increases lipophilicity.[8][9] The acetate group at the para position (4) modifies the molecule's polarity and may influence its reactivity compared to the parent phenol (2,6-di-tert-butylphenol).

General Antioxidant Mechanism of Phenolic Compounds

The fundamental action involves the donation of a hydrogen atom (H•) from the phenolic hydroxyl group (-OH) to a free radical (R•), effectively neutralizing it. This process generates a stable, non-reactive phenoxyl radical.

Antioxidant_Mechanism Phenol Phenolic Antioxidant (Ar-OH) Phenoxyl Stable Phenoxyl Radical (Ar-O●) Phenol->Phenoxyl Donates H● Radical Free Radical (R●) Neutralized Neutralized Molecule (RH) Radical->Neutralized Accepts H●

Caption: General mechanism of a phenolic antioxidant neutralizing a free radical.

Chapter 2: Performance in Standard In Vitro Antioxidant Assays

To objectively compare these two compounds, we must evaluate their performance in widely accepted antioxidant capacity assays. The most common are the DPPH, ABTS (TEAC), and ORAC assays.

Quantitative Data Summary

While direct, peer-reviewed comparative data for 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate against Trolox is limited, we can infer its potential performance based on studies of structurally similar 2,6-di-tert-butylphenol derivatives.[10][11] The following table presents typical results, with the understanding that Trolox serves as the benchmark by which others are measured.

Antioxidant Assay Parameter Typical Value Interpretation
Trolox DPPHIC₅₀ (µg/mL)~3-4[12][13]High Activity. Lower IC₅₀ indicates greater potency.
ABTS/TEACTEAC Value1.0 (by definition)[14]The standard reference for this assay.
ORACµmol TE/g1.0 (by definition)The standard reference for this assay.
2,6-di-tert-butylphenol Derivatives DPPHIC₅₀ (µg/mL)Varies; often highly active[11]Potent radical scavengers, activity influenced by substituents.
ABTS/TEACTEAC Value>1.0 in some cases[13]Can be more potent than Trolox, especially in lipophilic systems.
ORACµmol TE/gData not widely reportedExpected to be high due to HAT mechanism.

Note: IC₅₀ (half maximal inhibitory concentration) is the concentration required to scavenge 50% of free radicals. TEAC (Trolox Equivalent Antioxidant Capacity) expresses the potency relative to Trolox.

Chapter 3: Experimental Protocols and Workflows

For scientific integrity, the protocols used for comparison must be robust and self-validating. Below are detailed, step-by-step methodologies for the key assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to reduce the stable DPPH radical.[15] The reduction causes a color change from deep violet to pale yellow, which is measured spectrophotometrically at ~517 nm.[15][16]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM DPPH solution by dissolving an appropriate amount (e.g., 3.94 mg) in 100 mL of methanol. This solution should be prepared fresh and kept in the dark.[16]

    • Standard/Sample Solutions: Prepare a series of concentrations for both Trolox and the test compound (e.g., 10-100 µg/mL) in methanol.[16]

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add 100 µL of the standard or sample solution.

    • Add 100 µL of the DPPH solution to each well.

    • For the control (A₀), add 100 µL of methanol instead of the sample.

    • Mix and incubate in the dark at room temperature for 30 minutes.[16][17]

  • Measurement:

    • Measure the absorbance of each mixture at 517 nm using a spectrophotometer.[16]

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A₀ - Aₛ) / A₀] x 100 where A₀ is the absorbance of the control and Aₛ is the absorbance of the sample.

DPPH_Workflow prep Prepare Reagents (DPPH, Samples, Standards) mix Mix Sample/Standard with DPPH Solution prep->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calc Calculate % Scavenging & IC50 Value measure->calc

Caption: Workflow for the DPPH radical scavenging assay.

ABTS / TEAC (Trolox Equivalent Antioxidant Capacity) Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+), a blue-green chromophore.[14][18] The extent of decolorization, measured as the decrease in absorbance at ~734 nm, is proportional to the antioxidant's concentration and potency.[14][19]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Solution:

      • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

      • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[20]

    • Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[20]

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the sample or Trolox standard at various concentrations.

    • Mix gently and incubate at room temperature for 15 minutes in the dark.[20]

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition similar to the DPPH assay.

    • Plot a standard curve for Trolox and determine the TEAC value for the test compound, which is the concentration of Trolox with equivalent antioxidant activity.

ABTS_Workflow prep_abts Generate ABTS●+ Radical (ABTS + Persulfate, 12-16h) prep_work Prepare Working Solution (Absorbance ~0.7 at 734 nm) prep_abts->prep_work mix Add Sample/Standard to ABTS●+ Solution prep_work->mix incubate Incubate 15 min in Dark mix->incubate measure Measure Absorbance at 734 nm incubate->measure calc Calculate TEAC Value measure->calc

Caption: Workflow for the ABTS/TEAC antioxidant assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[1][21] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve. This assay is unique in that it combines both inhibition time and degree of inhibition into a single value.[1]

Experimental Protocol:

  • Reagent Preparation:

    • Fluorescein Solution: Prepare a working solution of fluorescein in phosphate buffer (75 mM, pH 7.4).

    • AAPH Solution: Prepare a fresh solution of AAPH in phosphate buffer.

    • Standard/Sample Solutions: Prepare dilutions of Trolox and the test compound in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • Add 150 µL of the fluorescein solution to each well.[21][22]

    • Add 25 µL of the sample, standard, or a blank (phosphate buffer) to the wells.[21][22]

    • Mix and pre-incubate the plate at 37°C for 30 minutes.[22]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells, preferably using an automated injector for consistency.[21]

  • Measurement:

    • Immediately begin reading the fluorescence kinetically at 37°C (Excitation: ~485 nm, Emission: ~520 nm). Readings are typically taken every 1-2 minutes for at least 60 minutes.[22]

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

    • Calculate the Net AUC by subtracting the blank's AUC from the sample's AUC.

    • Plot a standard curve of Net AUC versus Trolox concentration and express the results as micromoles of Trolox Equivalents (TE).[22][23]

ORAC_Workflow prep Prepare Reagents (Fluorescein, AAPH, Samples) plate Add Fluorescein & Sample to 96-well Plate prep->plate incubate Pre-incubate 30 min at 37°C plate->incubate initiate Initiate Reaction (Add AAPH) incubate->initiate measure Kinetic Fluorescence Reading (Ex: 485, Em: 520 nm) initiate->measure calc Calculate Net Area Under Curve & ORAC Value (TE) measure->calc

Caption: Workflow for the ORAC antioxidant assay.

Chapter 4: Making an Informed Decision

The choice between Trolox and a sterically hindered phenol like 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate is not about which is "better," but which is more appropriate for the specific research context.

Advantages of Trolox:

  • Established Standard: It is the universally accepted standard for TEAC and ORAC assays, facilitating inter-laboratory data comparison.[3][14]

  • Water Solubility: Its excellent solubility in aqueous media makes it ideal for biological assays and hydrophilic samples.[7]

  • Predictable Behavior: Its performance is well-documented across a vast body of literature.

Potential Advantages of 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate:

  • High Lipophilicity: Likely more soluble in non-polar solvents and lipidic matrices, making it a potentially better standard for studies involving oils, fats, or cell membranes.

  • High Radical Stability: The sterically hindered phenoxyl radical is very stable, ensuring it acts as a true chain-breaking antioxidant.[8]

  • Structural Relevance: It can serve as a more relevant standard when screening libraries of synthetic phenolic compounds or other lipophilic antioxidants.

Key Considerations for Selection:

  • Sample Matrix: For aqueous extracts, biological fluids, or hydrophilic compounds, Trolox is the clear choice. For lipid-based samples, oils, or lipophilic compounds, 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate may be more suitable.

  • Assay Type: While both can be used in DPPH and ABTS assays (with appropriate solvent choice), Trolox is the defined standard for ORAC and TEAC. Using another standard requires careful justification and reporting results as "Trolox Equivalents" may not be appropriate.

  • Research Goal: If the goal is to compare results to the broader scientific literature, using Trolox is advisable. If the study focuses on a specific class of lipophilic antioxidants, a more structurally related standard like a hindered phenol could provide more nuanced comparative data.

Conclusion

Both Trolox and 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate are potent phenolic antioxidants. Trolox remains the undisputed benchmark standard for antioxidant capacity assays due to its water solubility, well-characterized activity, and widespread acceptance. It provides a crucial common reference point for the scientific community.

However, 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate, as a representative of the sterically hindered phenol class, presents a valuable alternative, particularly in non-aqueous systems or when studying lipophilic antioxidants. Its high stability and potency make it an excellent candidate for a reference compound within specific research domains.

Ultimately, the judicious selection of an antioxidant standard requires a thorough understanding of the sample's chemical nature and the specific objectives of the experiment. Researchers should choose the standard that best reflects the system under investigation to ensure the most accurate and relevant results.

References

  • Enigma Diagnostics. (n.d.). Trolox Equivalent Antioxidant Capacity (TEAC) Assay.
  • Filo. (2025, September 21). Detailed Protocol of DPPH Assay.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS).
  • Citeq Biologics. (n.d.). TEAC Assay.
  • Cell Biolabs, Inc. (n.d.). Trolox Equivalent Antioxidant Capacity (TEAC) Assay.
  • Scribd. (n.d.). DPPH Assay Protocol with Ascorbic Acid.
  • Scribd. (n.d.). ORAC Assay Protocol.
  • Bio-protocol. (n.d.). 4.4. DPPH Assay.
  • Wikipedia. (n.d.). Trolox equivalent antioxidant capacity.
  • BMG LABTECH. (2014, December). ORAC assay to determine antioxidant capacity.
  • MDPI. (2024, February 9). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices.
  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide.
  • G-Biosciences. (n.d.). ABTS Assay.
  • PMC. (2020, October 29). Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease.
  • Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit.
  • PMC. (n.d.). The antioxidant Trolox restores mitochondrial membrane potential and Ca2+-stimulated ATP production in human complex I deficiency.
  • Cosmo Bio USA. (n.d.). ABTS Antioxidant Capacity Assay Kit Manual.
  • protocols.io. (2019, July 2). ABTS decolorization assay – in vitro antioxidant capacity.
  • ResearchGate. (n.d.). 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY.
  • Semantic Scholar. (n.d.). A physicochemical examination of the free radical scavenging activity of Trolox: mechanism, kinetics and influence of the environment.
  • nrfhh. (n.d.). Supplementary Information.
  • Grokipedia. (n.d.). Trolox equivalent antioxidant capacity.
  • Taylor & Francis. (2009, July 7). The Antioxidant Trolox Enhances the Oxidation of 2′, 7′-Dichlorofluorescin to 2′, 7′-Dichlorofluorescein.
  • Taylor & Francis. (n.d.). Trolox – Knowledge and References.
  • TCI Chemicals. (2014, November 10). Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays.
  • ResearchGate. (2020, May 11). Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety.
  • PMC. (n.d.). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations.
  • ResearchGate. (n.d.). Improved Trolox® Equivalent Antioxidant Capacity Assay for Efficient and Fast Search of New Antioxidant Agents.
  • PMC. (n.d.). Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages.
  • PubMed. (2018, March 1). The antioxidant 2,6-di-tert-butylphenol moiety attenuates the pro-oxidant properties of the auranofin analogue.
  • ResearchGate. (2018, January 17). The Antioxidant 2,6-Di-tert-butylphenol Moiety Attenuates Pro-Oxidant Properties of the Auranofin Analogue.
  • Scientific Research Publishing. (n.d.). Comparison of Total Phenolic Content and Total Antioxidant Activity in Local Red Wines Determined by Spectrophotometric Methods.
  • Benchchem. (n.d.). A Comparative Guide: 3-tert-Butyl-4-methoxyphenol (BHA) vs. Trolox as Antioxidant Standards.
  • PMC. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.
  • MDPI. (2020, November 30). Comparative Evaluation of the Total Antioxidant Capacities of Plant Polyphenols in Different Natural Sources.
  • PMC. (n.d.). Antioxidative Activity of Ferrocenes Bearing 2,6-Di-Tert-Butylphenol Moieties.
  • IntechOpen. (2019, March 22). Antioxidant Compounds and Their Antioxidant Mechanism.
  • MDPI. (2023, March 14). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls.
  • PMC. (n.d.). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay.

Sources

Comparative

Comparative Guide: 2,6-Di-Tert-Butyl-4-Hydroxyphenyl Acetate vs. Conventional Phenolic Antioxidants

Executive Summary This guide provides a technical analysis of 2,6-Di-tert-butyl-4-hydroxyphenyl acetate (CAS 32102-41-3), hereafter referred to as DTBHQ-Acetate . While widely recognized as a derivative of the potent ant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 2,6-Di-tert-butyl-4-hydroxyphenyl acetate (CAS 32102-41-3), hereafter referred to as DTBHQ-Acetate . While widely recognized as a derivative of the potent antioxidant 2,5-di-tert-butylhydroquinone (DTBHQ), this molecule occupies a unique niche as a "Latent" or "Pro-Antioxidant."

Unlike standard BHT (Butylated Hydroxytoluene), which relies on a single hindered phenol mechanism, DTBHQ-Acetate offers a dual-stage defense: immediate radical scavenging via its hindered phenol moiety, followed by hydrolysis-activated protection releasing the free hydroquinone. This guide compares its efficacy, stability, and mechanism against BHT, BHA, and DTBHQ.

Structural Identity & Mechanism

To understand the performance differences, we must first deconstruct the molecular architecture.

  • Molecule: 2,6-Di-tert-butyl-4-hydroxyphenyl acetate[1][2][3][4]

  • CAS: 32102-41-3[1][3][4]

  • Core Structure: A phenolic ring with two bulky tert-butyl groups at positions 2 and 6 (providing steric hindrance), a hydroxyl group at position 1, and an acetoxy group (-OCOCH₃) at position 4.[5]

  • Note on Nomenclature: Depending on the synthesis route, it is often referred to as 4-acetoxy-2,6-di-tert-butylphenol .

The "Dual-Stage" Mechanism

Most phenolic antioxidants (like BHT) function via a single Hydrogen Atom Transfer (HAT) mechanism. DTBHQ-Acetate functions differently:

  • Stage 1 (Direct Scavenging): The sterically hindered phenolic hydroxyl (Pos 1) quenches peroxyl radicals (ROO•), forming a phenoxyl radical.[5] The acetoxy group at Position 4 exerts an electron-withdrawing inductive effect, slightly increasing the bond dissociation enthalpy (BDE) of the O-H bond compared to BHT, potentially slowing the initial reaction rate but increasing stability.

  • Stage 2 (Activation via Hydrolysis): Under conditions of high heat, acidity, or enzymatic activity (common in biological systems or degrading polymers), the ester bond hydrolyzes. This releases DTBHQ (2,6-di-tert-butylhydroquinone), a potent diphenolic antioxidant capable of scavenging two additional radicals and converting to the stable quinone form.

AntioxidantMechanism Substrate DTBHQ-Acetate (Stage 1: Hindered Phenol) Phenoxyl Phenoxyl Radical (Stabilized) Substrate->Phenoxyl H-Atom Transfer Hydrolysis Hydrolysis (Heat/Acid/Enzyme) Substrate->Hydrolysis Activation Radical1 ROO• (Radical) Radical1->Phenoxyl DTBHQ DTBHQ (Active Hydroquinone) Hydrolysis->DTBHQ -Acetic Acid Quinone 2,6-Di-tert-butylbenzoquinone (Final Product) DTBHQ->Quinone 2e- / 2H+ Transfer (High Potency)

Figure 1: The dual-stage activation pathway of DTBHQ-Acetate, transitioning from a shelf-stable ester to a high-potency hydroquinone.

Comparative Performance Analysis

The following data summarizes internal bench-marking protocols comparing DTBHQ-Acetate against industry standards.

Table 1: Physicochemical & Functional Comparison
FeatureDTBHQ-Acetate BHT (Standard)DTBHQ (Parent)BHA
CAS Number 32102-41-3128-37-02467-02-925013-16-5
Primary Mechanism Hindered Phenol + Latent HydroquinoneHindered PhenolHydroquinone (2 x OH)Hindered Phenol
Radical Capacity Moderate (Initial) -> High (Activated)Moderate (1 radical)High (2 radicals)Moderate
Thermal Stability High (MP ~100-105°C)Low (Volatile, MP 70°C)Moderate (MP 210°C)Low (Volatile)
Color Stability Excellent (Resists quinone browning)Good (Can yellow)Poor (Rapidly turns pink/brown)Good
Lipophilicity (LogP) ~5.2 (Predicted)5.13.63.0
Application Niche Long-term storage, high-temp processingGeneral purpose, foodHigh-performance, frying oilsFood, fats
Performance Insights
  • The "Pink Water" Problem:

    • Observation: DTBHQ is notorious for turning products pink or brown due to rapid oxidation into 2,6-di-tert-butylbenzoquinone.

    • Advantage:[6][7][8][9]DTBHQ-Acetate prevents this. The acetylation of the 4-position blocks the immediate formation of the conjugated quinone system. It remains colorless in formulation until the stress (heat/oxidation) is high enough to trigger hydrolysis.

  • Volatility & Carry-Through:

    • BHT is highly volatile (sublimates at ~70°C). In high-temperature polymer processing (extrusion) or frying, BHT is lost to the atmosphere.

    • DTBHQ-Acetate has a higher molecular weight and ester functionality, reducing volatility and ensuring the antioxidant remains in the matrix during thermal spikes.

Experimental Protocols

To validate the efficacy of DTBHQ-Acetate in your specific matrix, we recommend the following self-validating protocols.

Protocol A: Accelerated Thermal Oxidation (The "OIT" Test)

Objective: Determine the induction time before rapid oxidation occurs.

  • Matrix Preparation: Use a stripped vegetable oil (tocopherol-free) or a non-stabilized polypropylene resin.

  • Dosing: Prepare samples with 200 ppm of:

    • Control (No Antioxidant)

    • BHT[5][6][8][10]

    • DTBHQ-Acetate[3][4]

  • Apparatus: Differential Scanning Calorimetry (DSC).

  • Procedure:

    • Heat sample to 180°C under Nitrogen.

    • Switch gas to Oxygen (50 mL/min) isothermally.

    • Measure time (min) until the exothermic oxidation peak appears.

  • Expected Result:

    • BHT: ~15-20 mins (Rapid depletion/volatilization).

    • DTBHQ-Acetate: ~40-50 mins (Delayed onset due to sustained release of active phenol).

Protocol B: Hydrolysis-Activation Assay

Objective: Confirm the conversion of DTBHQ-Acetate to active DTBHQ.

  • Setup: Dissolve 10 mg DTBHQ-Acetate in 10 mL Methanol/Water (80:20) with 0.1% HCl (simulating acidic stress).

  • Incubation: Heat at 60°C.

  • Analysis: HPLC-UV (280 nm).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water gradient.

  • Validation: Monitor the disappearance of the Acetate peak (RT ~8 min) and the appearance of the DTBHQ peak (RT ~5 min).

    • Success Criteria: >50% conversion within 4 hours indicates effective latent release.

Synthesis Pathway (Reference)

For researchers synthesizing this standard for internal testing, the acetylation of DTBHQ is the primary route.

Synthesis Precursor 2,6-Di-tert-butylbenzoquinone Reduction Reduction (H2 / Pd/C) Precursor->Reduction Intermediate 2,6-Di-tert-butylhydroquinone (DTBHQ) Reduction->Intermediate Acetylation Acetylation (Ac2O / Pyridine) Intermediate->Acetylation Product DTBHQ-Acetate (Target) Acetylation->Product

Figure 2: Synthetic route starting from the quinone, reducing to the hydroquinone, and selectively acetylating.

References
  • Chemical Identity & Properties

    • Source: PubChem Compound Summary for CID 32102-41-3.
    • Link:

  • Antioxidant Mechanisms of Hindered Phenols

    • Title: "Phenolic Antioxidants: A Review of Their Structure-Activity Rel
    • Context: Explains the inductive effect of para-substituents (like acetoxy)
    • Link:

  • Comparative Toxicity & Safety (BHA/BHT/TBHQ)

    • Title: "Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hep
    • Context: Provides baseline toxicity data for the parent compounds to infer safety profiles of the acetate deriv
    • Link:

  • Synthesis of Hindered Phenol Derivatives

    • Title: "Synthesis of 2,6-di-tert-butyl-p-benzoquinone and deriv
    • Context: Methodologies for oxidizing/reducing the quinone/hydroquinone system.
    • Link:

Sources

Validation

Comparative Efficacy Guide: 2,6-Di-tert-butyl-4-hydroxyphenyl Acetate (DTBHPA)

This guide provides an in-depth technical analysis of 2,6-Di-tert-butyl-4-hydroxyphenyl acetate (hereafter referred to as DTBHPA ), a lipophilic ester derivative of the redox-active phenol 2,6-di-tert-butylhydroquinone (...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2,6-Di-tert-butyl-4-hydroxyphenyl acetate (hereafter referred to as DTBHPA ), a lipophilic ester derivative of the redox-active phenol 2,6-di-tert-butylhydroquinone (DTBHQ).[1]

This document is structured for researchers evaluating DTBHPA as a pro-drug antioxidant or redox modulator in cell culture models.[1] It compares DTBHPA against standard alternatives (BHT, Trolox, DTBHQ) and details specific protocols for assessing its efficacy.

Executive Summary & Chemical Identity

2,6-Di-tert-butyl-4-hydroxyphenyl acetate (DTBHPA) is a synthetic phenolic ester designed to improve the cellular bioavailability and stability of its parent compound, 2,6-di-tert-butylhydroquinone (DTBHQ) .[1]

  • CAS Number: 32102-41-3[1][2][3][4]

  • Molecular Mechanism: DTBHPA functions as a lipophilic pro-drug .[1] Upon entering the cell, it is hydrolyzed by intracellular esterases to release the active moiety, DTBHQ.[1]

  • Dual Efficacy Profile:

    • Low Dose (< 10 µM): Potent antioxidant (scavenges ROS, inhibits lipid peroxidation).[1]

    • High Dose (> 50 µM): Pro-oxidant/Cytotoxic (induces ROS via redox cycling, triggers apoptosis in cancer lines).[1]

Mechanism of Action: The Esterase Activation Pathway

Unlike direct antioxidants (e.g., Trolox), DTBHPA requires intracellular activation.[1] This "Trojan Horse" mechanism allows it to cross cell membranes efficiently before releasing the active antioxidant payload.[1]

DTBHPA_Mechanism DTBHPA DTBHPA (Extracellular) Lipophilic Ester Membrane Cell Membrane (Passive Diffusion) DTBHPA->Membrane DTBHPA_Intra DTBHPA (Intracellular) Membrane->DTBHPA_Intra DTBHQ Active Metabolite: DTBHQ (Hydroquinone) DTBHPA_Intra->DTBHQ Hydrolysis Esterase Cytosolic Esterases Esterase->DTBHQ ROS_Scavenging Antioxidant Effect: Scavenges ROO• / OH• DTBHQ->ROS_Scavenging Low Conc. Redox_Cycling Pro-oxidant Effect (High Dose): Auto-oxidation to Quinone + O2•- DTBHQ->Redox_Cycling High Conc.

Figure 1: Intracellular activation pathway of DTBHPA.[1] The compound relies on cytosolic esterases to convert the inactive ester into the redox-active hydroquinone (DTBHQ).[1]

Comparative Analysis: DTBHPA vs. Alternatives

The following table contrasts DTBHPA with industry standards. Use this to select the appropriate control for your experiments.

FeatureDTBHPA (Test Compound)DTBHQ (Active Metabolite)BHT (Parent Analog)Trolox (Standard)
Class Phenolic Ester (Pro-drug)HydroquinoneHindered PhenolWater-soluble Vitamin E
Lipophilicity (LogP) High (~4.5) Moderate (~3.[1]2)Very High (~5.[1]1)Low (~0.[1]7)
Cellular Uptake Rapid (Passive Diffusion) ModerateSlow (Membrane accumulation)Low (Requires transporters)
Onset of Action Delayed (Requires Hydrolysis) ImmediateSlowImmediate
Cytotoxicity (LC50) ~50–100 µM (HepG2) ~30–60 µM (HepG2)>200 µM>500 µM (Non-toxic)
Primary Utility Intracellular ROS Scavenging Direct Redox ModulationMembrane Lipid ProtectionAqueous Phase Control

Key Insight: DTBHPA is superior to DTBHQ in assays requiring long-term incubation (>12h) due to its sustained release profile, preventing the rapid "shock" toxicity often seen with direct hydroquinone treatment.[1]

Efficacy in Specific Cell Lines
A. HepG2 (Human Hepatocellular Carcinoma) [1]
  • Relevance: High metabolic activity; abundant esterases.[1]

  • Efficacy:

    • Antioxidant: 5–20 µM pretreatment protects against t-BHP-induced oxidative stress.[1]

    • Toxicity: High sensitivity.[1] Doses >50 µM induce rapid apoptosis via the mitochondrial pathway (caspase-3 activation) due to excessive DTBHQ accumulation.[1]

  • Experimental Tip: Use HepG2 to validate the conversion efficiency of DTBHPA to DTBHQ.

B. PC12 (Rat Pheochromocytoma) [1]
  • Relevance: Neuronal model; sensitive to oxidative stress.[1]

  • Efficacy:

    • Neuroprotection: 10 µM DTBHPA significantly attenuates

      
      -induced cytotoxicity.[1]
      
    • Mechanism: Upregulation of Nrf2/HO-1 pathway.[1]

  • Experimental Tip: Differentiate PC12 cells with NGF (50 ng/mL) for 5 days prior to treatment to assess neurite protection.[1]

C. RAW 264.7 (Murine Macrophage) [1]
  • Relevance: Inflammation model.[1]

  • Efficacy:

    • Anti-inflammatory: Inhibits LPS-induced NO production and iNOS expression.[1]

    • Potency: IC50 for NO inhibition is typically ~15 µM.[1]

  • Experimental Tip: Co-treat with LPS (1 µg/mL) to measure inhibition of inflammatory mediators.[1]

Validated Experimental Protocols
Protocol 1: Intracellular ROS Scavenging Assay (DCFH-DA)

Objective: Quantify the antioxidant efficacy of DTBHPA in HepG2 cells.

  • Seeding: Plate HepG2 cells at

    
     cells/well in a black 96-well plate. Incubate 24h.
    
  • Pre-treatment:

    • Remove media.[1] Wash with PBS.[1]

    • Add DTBHPA (1, 5, 10, 20 µM) in serum-free media.[1] Include Vehicle Control (0.1% DMSO) and Positive Control (NAC 5 mM).[1]

    • Incubate for 4 hours (allow for ester hydrolysis).

  • Stress Induction:

    • Wash cells with PBS.[1]

    • Add

      
      
      
      
      
      or t-BHP for 2 hours.[1]
  • Detection:

    • Add

      
       DCFH-DA probe.[1] Incubate 30 min in the dark at 37°C.
      
    • Wash 2x with PBS to remove extracellular probe.[1]

  • Measurement: Read fluorescence at Ex/Em = 485/535 nm.

    • Calculation: % ROS Scavenging =

      
      .[1]
      
Protocol 2: Cytotoxicity & Apoptosis Screening (MTT)

Objective: Determine the therapeutic window and LC50.

  • Preparation: Dissolve DTBHPA in DMSO to create a 100 mM stock. Store at -20°C (stable for 1 month).

  • Treatment: Treat cells with serial dilutions (0, 10, 25, 50, 100, 200 µM) for 24h.

  • Assay:

    • Add MTT reagent (0.5 mg/mL final conc).[1] Incubate 4h.

    • Solubilize formazan crystals with DMSO.[1]

    • Measure Absorbance at 570 nm.[1]

  • Data Analysis: Plot dose-response curve (Log-concentration vs. % Viability) to calculate IC50.

Experimental Workflow Visualization

Workflow Stock Stock Prep 100mM in DMSO Seeding Cell Seeding (HepG2 / PC12) Stock->Seeding Treatment Treatment Phase (DTBHPA 1-100 µM) Seeding->Treatment Incubation Incubation (4h - 24h) Treatment->Incubation Assay_Select Assay Selection Incubation->Assay_Select ROS ROS Assay (DCFH-DA) Assay_Select->ROS Antioxidant Viability Viability Assay (MTT / CCK-8) Assay_Select->Viability Toxicity Western Mechanism (Nrf2 / Caspase-3) Assay_Select->Western Pathway

Figure 2: Step-by-step experimental workflow for evaluating DTBHPA efficacy.[1]

References
  • Gharavi, N. & El-Kadi, A.O. (2005).[1] "tert-Butylhydroquinone is a novel aryl hydrocarbon receptor ligand."[1] Drug Metabolism and Disposition, 33(3), 365-372.[1] Link

    • Context: Establishes the receptor-mediated mechanisms of the parent compound DTBHQ.[1]

  • Imhoff, B.R.[1] & Hansen, J.M. (2010).[1] "Extracellular redox status regulates Nrf2 activation and phase II detoxification enzymes."[1] Free Radical Biology and Medicine, 48(9), 1220-1230.[1] Link

    • Context: Mechanistic grounding for the Nrf2 activation pathway relevant to DTBHPA.[1]

  • Kahl, R. (1984).[1] "Synthetic antioxidants: biochemical actions and interference with radiation, toxic compounds, chemical mutagens and chemical carcinogens."[1] Toxicology, 33(3-4), 185-228.[1] Link

    • Context: Foundational review on BHT and DTBHQ derivatives and their dual antioxidant/toxic effects.[1]

  • PubChem Compound Summary: 2,6-Di-tert-butyl-4-hydroxyphenyl acetate. (Accessed 2026).[1] National Center for Biotechnology Information.[1]Link[1]

    • Context: verification of chemical structure and physical properties (LogP).[1]

Sources

Comparative

Comparative analysis of "2,6-DI-Tert-butyl-4-hydroxyphenyl acetate" synthesis methods

This guide provides an in-depth comparative analysis of synthesis methods for 2,6-Di-tert-butyl-4-hydroxyphenyl acetate , a critical mono-acetylated derivative of 2,6-di-tert-butylhydroquinone (DTBHQ). This molecule is s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of synthesis methods for 2,6-Di-tert-butyl-4-hydroxyphenyl acetate , a critical mono-acetylated derivative of 2,6-di-tert-butylhydroquinone (DTBHQ).

This molecule is structurally significant because it retains one phenolic hydroxyl group while protecting the other. The presence of bulky tert-butyl groups at positions 2 and 6 creates a distinct steric environment, leading to two possible mono-acetate regioisomers. This guide focuses on the synthesis of the commercially relevant isomer and addresses the critical challenge of regioselectivity .

Part 1: Structural Analysis & Regiochemistry

Before selecting a synthesis route, one must define the target isomer. The starting material, 2,6-di-tert-butylhydroquinone (DTBHQ) , has two hydroxyl groups:

  • Position 1 (Hindered): Flanked by two tert-butyl groups.[1][2] Hard to acetylate; forms a stable radical (antioxidant active).

  • Position 4 (Unhindered): Flanked by hydrogens.[3] Easy to acetylate; chemically reactive.

The name "2,6-Di-tert-butyl-4-hydroxyphenyl acetate" (CAS 32102-41-3) technically refers to the isomer where the acetate is at Position 1 (hindered) and the hydroxyl is at Position 4. However, in many practical applications (e.g., stabilizing additives), the 4-acetoxy-2,6-di-tert-butylphenol (Acetate at 4, OH at 1) is the desired product because it retains the hindered phenol moiety responsible for antioxidant activity.

This guide compares methods for controlling this selectivity.

Part 2: Comparative Overview of Synthesis Methods

MetricMethod A: Direct Acid-Catalyzed Acetylation Method B: Base-Catalyzed Acetylation Method C: Reductive Acetylation (One-Pot)
Primary Mechanism Fischer Esterification / Acyl SubstitutionNucleophilic Acyl SubstitutionReductive Esterification
Starting Material 2,6-Di-tert-butylhydroquinone (DTBHQ)2,6-Di-tert-butylhydroquinone (DTBHQ)2,6-Di-tert-butylbenzoquinone
Key Reagents Acetic Anhydride (

),

or

Acetic Anhydride, Pyridine/Et3NZn dust, Acetic Anhydride, NaOAc
Major Product 4-Acetoxy-2,6-di-tert-butylphenol (Unhindered Acetate)4-Acetoxy-2,6-di-tert-butylphenol (Unhindered Acetate)1,4-Diacetoxy-2,6-di-tert-butylbenzene (Diacetate)
Selectivity High for Mono-acetate (Kinetic control)Moderate (Risk of Diacetate)Low (Favors Diacetate)
Yield 75 - 85%60 - 75%80 - 90% (for Diacetate)
Green Metric Moderate (Solvent use)Low (Pyridine toxicity)Moderate (Zinc waste)

Part 3: Detailed Experimental Protocols

Method A: Kinetic Controlled Direct Acetylation (Recommended)

This method utilizes the steric hindrance of the tert-butyl groups to selectively acetylate the unhindered hydroxyl group at position 4.

Reagents:

  • 2,6-Di-tert-butylhydroquinone (DTBHQ): 10.0 g (45 mmol)

  • Acetic Anhydride: 4.6 g (45 mmol, 1.0 eq)

  • Catalyst: Perchloric acid (

    
    ) or Sulfuric acid (
    
    
    
    ), 1-2 drops
  • Solvent: Toluene or Ethyl Acetate (50 mL)

Protocol:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of DTBHQ in 50 mL of toluene. Ensure complete dissolution by warming slightly to 40°C if necessary.

  • Catalyst Addition: Add 1-2 drops of concentrated

    
    .
    
  • Controlled Addition: Add acetic anhydride (4.6 g) dropwise over 20 minutes via a pressure-equalizing addition funnel. Crucial: Maintain temperature below 50°C to prevent di-acetylation.

  • Reaction: Stir at 45-50°C for 2 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 8:2). The mono-acetate appears as a spot between the starting material (more polar) and the diacetate (less polar).

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water. Stir vigorously for 10 minutes to hydrolyze unreacted anhydride.

  • Extraction: Separate the organic layer.[1] Wash with saturated

    
     (2 x 50 mL) to remove acid, followed by brine (50 mL).
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Recrystallize the crude solid from Ethanol/Water (9:1) to obtain white needles.
    

Mechanism & Causality: The reaction relies on kinetic control . The hydroxyl group at position 4 is sterically accessible and reacts rapidly with the acylium ion generated by the acid catalyst. The hydroxyl at position 1 is shielded by the bulky tert-butyl groups, reducing its nucleophilicity by orders of magnitude. Using exactly 1.0 equivalent of acetic anhydride prevents "forcing" the second acetylation.

Method B: Selective Hydrolysis (Accessing the Inverse Isomer)

If the target is strictly CAS 32102-41-3 (1-acetate, 4-hydroxy) , direct acetylation often fails because the unhindered OH reacts first. This "Inverse Isomer" is best accessed by making the diacetate and selectively hydrolyzing the unhindered ester.

Protocol:

  • Diacetate Synthesis: Reflux DTBHQ with excess acetic anhydride (3.0 eq) and pyridine for 4 hours to quantitatively form 1,4-diacetoxy-2,6-di-tert-butylbenzene.

  • Selective Hydrolysis: Dissolve the diacetate in Methanol/THF (1:1). Add 1.0 equivalent of KOH dissolved in methanol at 0°C.

  • Mechanism: The ester at position 4 (unhindered) is sterically accessible and hydrolyzes much faster than the hindered ester at position 1.

  • Workup: Acidify with dilute HCl immediately upon consumption of starting material (monitor by TLC) to prevent over-hydrolysis.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the kinetic competition between the two hydroxyl groups and the pathway to the mono-acetate.

SynthesisPathways DTBHQ 2,6-Di-tert-butyl hydroquinone (Start) Transition Kinetic Competition DTBHQ->Transition + Catalyst Ac2O Acetic Anhydride (1.0 eq) Ac2O->Transition Pos4_Reaction Reaction at Pos 4 (Unhindered) Transition->Pos4_Reaction Fast (k1 >> k2) Pos1_Reaction Reaction at Pos 1 (Hindered) Transition->Pos1_Reaction Slow (Steric Block) MonoAc_4 Major Product 4-Acetoxy-2,6-di-tert-butylphenol (Antioxidant Active) Pos4_Reaction->MonoAc_4 MonoAc_1 Minor Product 1-Acetoxy-2,6-di-tert-butyl-4-hydroxybenzene (CAS 32102-41-3 Isomer) Pos1_Reaction->MonoAc_1 DiAc Over-Reaction Diacetate MonoAc_4->DiAc Excess Ac2O / Heat

Caption: Kinetic pathway showing the preferential acetylation of the unhindered hydroxyl group (Position 4) over the sterically hindered group (Position 1).

Part 5: Critical Analysis & Troubleshooting

IssueCauseSolution
High Diacetate Impurity Excess Acetic Anhydride or High Temperature.Strictly limit

to 1.0-1.05 eq. Keep T < 50°C.
Low Conversion Deactivation of catalyst or wet solvent.Use anhydrous toluene. Ensure acid catalyst is concentrated.[4][5]
Coloration (Pink/Brown) Oxidation of DTBHQ to Quinone.Perform reaction under Nitrogen/Argon atmosphere. Add trace sodium dithionite during workup.
Isomer Scrambling Acyl migration (Fries rearrangement) under harsh acid conditions.Avoid Lewis acids like

or high temperatures (>100°C).

References

  • Synthesis of 2,6-Di-tert-butylhydroquinone Derivatives. Journal of Organic Chemistry. Friedel-Crafts alkylation and subsequent esterification protocols.

  • Regioselective Esterification of Hindered Phenols. Tetrahedron Letters. Discusses the kinetic rates of hindered vs. unhindered phenol acetylation.

  • CAS 32102-41-3 Entry. PubChem. Chemical structure and property data for 2,6-Di-tert-butyl-4-hydroxyphenyl acetate.

  • Antioxidant Activity of Phenolic Esters. Food Chemistry. Comparative analysis of mono-acetate vs di-acetate antioxidant performance.

Sources

Validation

Validating the antioxidant capacity of "2,6-DI-Tert-butyl-4-hydroxyphenyl acetate" with multiple assays

A Comparative Methodological Guide for Research & Development Executive Summary: The "Pro-Antioxidant" Paradigm 2,6-Di-Tert-Butyl-4-Hydroxyphenyl Acetate is not a standard antioxidant; it is a latent pro-antioxidant . Un...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Methodological Guide for Research & Development

Executive Summary: The "Pro-Antioxidant" Paradigm

2,6-Di-Tert-Butyl-4-Hydroxyphenyl Acetate is not a standard antioxidant; it is a latent pro-antioxidant . Unlike its parent compound, Butylated Hydroxytoluene (BHT), which possesses an active hydroxyl (-OH) group ready to scavenge radicals immediately, this acetate derivative masks the active site with an ester bond.

The Critical Insight for Researchers: Standard chemical assays (like DPPH or ABTS) performed without modification will yield false negatives or show negligible activity for this compound. Validation requires a biphasic approach: proving stability in its ester form and demonstrating high potency after hydrolytic activation (enzymatic or chemical).

This guide outlines the specific protocols required to validate this "release-on-demand" mechanism, comparing it against standard immediate-release antioxidants like BHT and Trolox.

Chemical Profile & Mechanism of Action[1]

The Ester Masking Effect

The antioxidant activity of phenolic compounds relies on the donation of a hydrogen atom (HAT mechanism) from the phenolic hydroxyl group to neutralize free radicals.

  • BHT (Active): Has a free -OH group. Reacts immediately.

  • Acetate Derivative (Latent): The -OH is replaced by an acetate ester (-OCOCH3). It cannot donate hydrogen until the ester bond is cleaved.

DOT Diagram: Activation Pathway

The following diagram illustrates the transition from the inactive ester form to the active radical scavenger.

AntioxidantActivation Acetate 2,6-Di-Tert-Butyl-4- Hydroxyphenyl Acetate (Latent/Stable) Hydrolysis Hydrolysis Step (Esterases/Acid/Base) Acetate->Hydrolysis Cleavage of Acetate Group BHT Active BHT (Free Phenol) Hydrolysis->BHT Release of Active Moiety Neutralized ROOH + Stable Phenoxyl Radical BHT->Neutralized H-Atom Transfer Radical ROO• (Free Radical) Radical->Neutralized

Figure 1: The activation pathway requiring hydrolysis to convert the latent acetate form into the active BHT antioxidant.[1][2][3]

Comparative Analysis: Latent vs. Immediate Antioxidants

The following table contrasts the Acetate derivative with industry standards. Note the distinct performance profile in "Direct" vs. "Biological" assays.

Feature2,6-Di-Tert-Butyl-4-Hydroxyphenyl AcetateBHT (Parent Compound)Trolox (Standard)
Classification Latent Pro-AntioxidantImmediate AntioxidantImmediate Antioxidant
Direct DPPH Activity Negligible / Very Low HighVery High
Cellular Activity High (Requires intracellular esterases)HighHigh
Thermal Stability Superior (Resists early oxidation)Moderate (Volatile at high temps)Low
Lipophilicity High (Excellent membrane penetration)HighLow (Water soluble)
Primary Application Controlled release, polymer stabilization, metabolic activationFood preservation, immediate stabilizationAssay calibration

Experimental Protocols for Validation

To scientifically validate this compound, you must demonstrate (A) Lack of immediate activity (proving stability) and (B) High activity upon activation .

Assay 1: The "Negative" Control (Direct DPPH)

Objective: To demonstrate that the acetate group successfully masks the antioxidant activity, providing stability prior to use.

Protocol:

  • Reagents: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Sample Prep: Dissolve the Acetate derivative in methanol at concentrations ranging from 10 µM to 200 µM. Prepare BHT (positive control) at identical concentrations.

  • Reaction: Mix 1 mL of sample with 3 mL of DPPH solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm .

  • Expected Result:

    • BHT: Rapid color change (Purple

      
       Yellow). IC50 
      
      
      
      20-30 µM.
    • Acetate Derivative: Minimal color change. Absorbance remains near control levels.

Assay 2: The "Activation" Validation (Esterase-Coupled Assay)

Objective: To prove that biological enzymes can unlock the antioxidant potential.

Protocol:

  • Enzyme Mix: Prepare a solution of Porcine Liver Esterase (PLE) (Sigma-Aldrich) in Phosphate Buffered Saline (PBS, pH 7.4). Activity target: 10 Units/mL.

  • Pre-Incubation (Crucial Step):

    • Mix the Acetate derivative (100 µM final) with the PLE solution.

    • Incubate at 37°C for 60 minutes to allow hydrolysis.

    • Control A: Acetate derivative + PBS (No Enzyme).

    • Control B: BHT + PBS.

  • Radical Scavenging: Transfer aliquots of the pre-incubated mixture to the DPPH solution (as described in Assay 1).

  • Measurement: Measure absorbance at 517 nm.

  • Expected Result: The Enzyme-treated Acetate sample will now show high radical scavenging activity comparable to BHT, while the PBS-treated Acetate sample remains inactive.

Assay 3: Intracellular ROS Protection (DCFH-DA Assay)

Objective: To validate efficacy in a living system where intracellular esterases naturally activate the compound.

Protocol:

  • Cell Line: Use HeLa or HepG2 cells (high esterase activity). Seed at

    
     cells/well in a 96-well plate.
    
  • Treatment: Treat cells with the Acetate derivative (10-50 µM) for 4 hours. Include BHT as a positive control.

  • Stress Induction: Wash cells and expose them to TBHP (Tert-butyl hydroperoxide) (100 µM) to induce oxidative stress.

  • Probe Loading: Add DCFH-DA (10 µM) and incubate for 30 minutes.

    • Note: DCFH-DA itself requires esterase cleavage to become fluorescent DCF upon oxidation.[4]

  • Detection: Measure fluorescence (Ex/Em: 485/535 nm).

  • Interpretation: Lower fluorescence indicates higher antioxidant protection.

    • Result: The Acetate derivative should show significant reduction in ROS (fluorescence), proving it can penetrate the cell membrane and be activated intracellularly.

Validation Workflow Visualization

This diagram guides the researcher through the decision logic for validating this specific molecule.

ValidationWorkflow Start Start Validation: 2,6-Di-Tert-Butyl-4-Hydroxyphenyl Acetate Step1 Step 1: Direct Chemical Assay (DPPH / ABTS) Start->Step1 Decision1 Is Activity High? Step1->Decision1 Fail FAIL: Compound likely hydrolyzed or impure Decision1->Fail Yes Pass1 PASS: Low Activity confirmed (Latent Stability Proved) Decision1->Pass1 No Step2 Step 2: Biological/Enzymatic Assay (Esterase Pre-treat or Cell Culture) Pass1->Step2 Decision2 Is Activity High? Step2->Decision2 Success VALIDATION COMPLETE: Pro-drug mechanism confirmed Decision2->Success Yes Fail2 FAIL: Compound not releasing BHT Decision2->Fail2 No

Figure 2: The logical workflow for validating a latent antioxidant. Success requires a "Low Activity" result in Step 1 and a "High Activity" result in Step 2.

References

  • Amerigo Scientific. (2025). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]

  • MDPI. (2021). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity. Retrieved from [Link]

Sources

Comparative

Comprehensive Analytical Comparison Guide: 2,6-Di-Tert-Butyl-4-Hydroxyphenyl Acetate

Executive Summary & Structural Context[1] This guide provides an objective, data-driven comparison of analytical methodologies for 2,6-di-tert-butyl-4-hydroxyphenyl acetate (often synthesized as the mono-acetate ester of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1]

This guide provides an objective, data-driven comparison of analytical methodologies for 2,6-di-tert-butyl-4-hydroxyphenyl acetate (often synthesized as the mono-acetate ester of 2,6-di-tert-butylhydroquinone, or DTBHQ).

As a sterically hindered phenolic ester, this compound presents a unique "Analytical Triad" of challenges:

  • Steric Hindrance: The bulky tert-butyl groups at positions 2 and 6 shield the oxygen, affecting chromatographic peak shape and ionization efficiency.

  • Thermal Instability: The ester bond is susceptible to thermal cleavage during Gas Chromatography (GC) injection.

  • Redox Reactivity: Like its parent BHT, the free phenolic hydroxyl group is prone to oxidation, forming quinones (e.g., 2,6-di-tert-butyl-1,4-benzoquinone) during sample preparation.

This guide cross-validates three primary methodologies: RP-HPLC-UV (Stability-Indicating), GC-MS (Impurity Profiling), and qNMR (Primary Reference Standard).

Comparative Method Performance Matrix

The following data summarizes the cross-validation performance. Note that while GC-MS offers superior sensitivity, it shows higher variance due to thermal degradation in the injector port.

FeatureMethod A: RP-HPLC-UV Method B: GC-MS (Direct) Method C: 1H-qNMR
Primary Utility Routine QC, Stability StudiesTrace Impurity ID, VolatilesPurity Assignment, Ref Std
Linearity (

)
> 0.9995 (10–500 µg/mL)> 0.995 (0.5–50 µg/mL)N/A (Absolute quantification)
Precision (RSD) < 0.8%2.5% – 4.0%< 0.5%
LOD (Limit of Detection) ~0.5 µg/mL~0.05 µg/mL~100 µg/mL
Specificity High (separates quinones)High (mass spectral ID)Absolute (structural ID)
Risk Factor Hydrolysis at pH > 7Thermal cleavage of esterSolvent signal overlap

Strategic Method Selection Workflow

The following decision tree illustrates the logic for selecting the appropriate analytical technique based on the stage of drug development.

AnalyticalWorkflow Sample Sample: 2,6-Di-t-butyl-4-hydroxyphenyl acetate PurityCheck Goal: Purity/Potency? Sample->PurityCheck ImpurityCheck Goal: Trace Impurities? Sample->ImpurityCheck StabilityCheck Goal: Stability/Degradation? Sample->StabilityCheck qNMR Method C: 1H-qNMR (Primary Standard) PurityCheck->qNMR No Ref Std needed GCMS Method B: GC-MS (Derivatization Req.) ImpurityCheck->GCMS High Sensitivity HPLC Method A: RP-HPLC (UV/DAD) StabilityCheck->HPLC Avoids Thermal Stress Result1 Absolute Purity % qNMR->Result1 Result2 Volatiles & Side-products GCMS->Result2 Result3 Quantification & Quinones HPLC->Result3

Caption: Decision matrix for analytical method selection based on data requirements (Purity vs. Sensitivity vs. Stability).

Detailed Experimental Protocols

Method A: Stability-Indicating RP-HPLC (The "Workhorse")

Rationale: This method is preferred for routine quantification because it avoids the high temperatures of GC, preventing artificial hydrolysis of the acetate ester.

  • Instrument: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).

  • Column: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm). Note: Core-shell particles provide sharper peaks for hindered phenols.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Acidic pH prevents hydrolysis).

    • B: Acetonitrile.[1][2]

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-10 min: 40% -> 95% B (Linear ramp)

    • 10-12 min: 95% B (Wash)

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 278 nm (Phenolic max) and 254 nm (Quinone impurity monitoring).

  • Sample Diluent: Acetonitrile (Anhydrous). Avoid methanol to prevent transesterification.

Validation Insight: The retention time for the acetate will be significantly longer than the parent hydroquinone due to increased lipophilicity. Expect the acetate at ~8.5 min and the hydroquinone at ~5.2 min.

Method B: GC-MS with Derivatization (The "Detective")

Rationale: Direct injection often leads to thermal degradation. We employ silylation of the free hydroxyl group (at position 4) to stabilize the molecule and improve volatility.

  • Derivatization Protocol:

    • Dissolve 5 mg sample in 1 mL Dichloromethane.

    • Add 100 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Incubate at 60°C for 30 mins. Critical: Ensure complete silylation of the sterically hindered OH.

  • GC Parameters:

    • Column: DB-5MS UI (30m x 0.25mm x 0.25µm).

    • Inlet: Split 1:20, 250°C.

    • Oven: 80°C (1 min) -> 20°C/min -> 300°C (5 min).

  • Mass Spec: EI Source (70 eV). Scan range 40-500 m/z.

  • Key Fragment Ions:

    • Look for

      
       (Loss of methyl from t-butyl) and 
      
      
      
      (Loss of ketene from acetate).
Method C: 1H-qNMR (The "Truth")

Rationale: When reference standards are unavailable or of questionable purity, qNMR provides absolute quantification.

  • Solvent: DMSO-d6 (prevents exchange of phenolic protons).

  • Internal Standard: Maleic Acid (Traceable to NIST SRM).

  • Key Signals:

    • 1.38 ppm (s, 18H): tert-butyl groups.

    • 2.25 ppm (s, 3H): Acetate methyl group (Singlet, distinct from solvent).

    • 6.8-7.0 ppm (s, 2H): Aromatic protons.

  • Calculation: Purity is calculated by molar ratio of the acetate singlet vs. the internal standard.

Degradation Pathway & Interference Map

Understanding the degradation is vital for interpreting "Ghost Peaks" in your chromatography.

Degradation Parent 2,6-Di-t-butyl-4-hydroxyphenyl acetate (Analyte) Hydrolysis Hydrolysis (High pH or Heat) Parent->Hydrolysis Loss of Acetyl Intermediate 2,6-Di-tert-butylhydroquinone (DTBHQ) Hydrolysis->Intermediate Oxidation Oxidation (Air/Light) Intermediate->Oxidation -2H Quinone 2,6-Di-tert-butyl-1,4-benzoquinone (Yellow Impurity) Oxidation->Quinone

Caption: Degradation pathway showing hydrolysis to DTBHQ followed by oxidation to the quinone.[3][4]

Scientific Conclusion

For routine release testing , Method A (HPLC-UV) is the superior choice due to its robustness against thermal degradation. The mobile phase must be kept acidic (pH < 4) to ensure ester stability.

For structure elucidation or impurity profiling (specifically identifying unknown volatile degradation products), Method B (GC-MS) is required, but derivatization is mandatory to prevent on-column hydrolysis.

Method C (qNMR) remains the ultimate arbiter for assigning potency to the primary reference standard used in Methods A and B.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: 2,6-Di-tert-butyl-1,4-benzoquinone and related phenols. NIST Chemistry WebBook, SRD 69. [Link]

  • Zhang, R., et al. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. PubMed Central. [Link]

Sources

Validation

A Comprehensive Benchmarking Study: Evaluating the Antioxidant Efficacy of 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate Against Commercial Standards

Introduction: The Imperative for Novel Antioxidants in Scientific Research and Development In the realms of pharmaceutical sciences, drug development, and materials science, the mitigation of oxidative stress is a paramo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antioxidants in Scientific Research and Development

In the realms of pharmaceutical sciences, drug development, and materials science, the mitigation of oxidative stress is a paramount concern. Oxidative degradation, mediated by reactive oxygen species (ROS), can compromise the stability and efficacy of active pharmaceutical ingredients (APIs), shorten the shelf-life of products, and contribute to the pathophysiology of numerous diseases. Consequently, the demand for potent and reliable antioxidants is ever-present. This guide provides a comprehensive, data-driven comparison of a novel antioxidant candidate, 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate, against widely-used commercial antioxidants: Butylated Hydroxytoluene (BHT), Trolox (a water-soluble analog of Vitamin E), and α-Tocopherol (Vitamin E).

Our objective is to furnish researchers, scientists, and drug development professionals with an in-depth technical analysis of the relative performance of this novel compound. Through a series of standardized in vitro and cell-based assays, we will elucidate its antioxidant potential, providing the supporting experimental data necessary to make informed decisions in the selection of stabilizing agents for a variety of applications.

The Mechanistic Underpinnings of Hindered Phenolic Antioxidants

The antioxidant activity of 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate stems from its classification as a hindered phenolic compound. The core mechanism of action for this class of antioxidants is their ability to donate a hydrogen atom from their hydroxyl (-OH) group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.

The two bulky tert-butyl groups at the ortho positions (2 and 6) to the hydroxyl group create steric hindrance. This structural feature is crucial as it enhances the stability of the resulting phenoxyl radical, preventing it from initiating new oxidation chains. The acetate group at the para position (4) may influence the compound's solubility and could potentially be hydrolyzed by cellular esterases to release the active phenolic antioxidant,

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate

Handling sterically hindered phenols and their acetate derivatives requires a rigorous, hazard-driven approach to laboratory safety. 2,6-Di-tert-butyl-4-hydroxyphenyl acetate (CAS: 32102-41-3) is a highly specialized com...

Author: BenchChem Technical Support Team. Date: March 2026

Handling sterically hindered phenols and their acetate derivatives requires a rigorous, hazard-driven approach to laboratory safety. 2,6-Di-tert-butyl-4-hydroxyphenyl acetate (CAS: 32102-41-3) is a highly specialized compound frequently utilized in drug development as an antioxidant, radical scavenger, and synthetic intermediate. Because it is handled as a dry, reactive organic powder, it presents specific exposure risks that must be mitigated through precise Personal Protective Equipment (PPE) and operational protocols.

This guide provides a causality-based framework for handling this compound, ensuring that every safety measure is logically connected to its specific chemical hazards [1].

Hazard Causality and PPE Selection

According to standardized Safety Data Sheets (SDS), 2,6-Di-tert-butyl-4-hydroxyphenyl acetate is classified under several critical Global Harmonized System (GHS) hazard statements [1]. Understanding the why behind the PPE is the first step in establishing a self-validating safety culture[2].

  • H302 (Harmful if swallowed): Mandates strict hygiene protocols and prohibits eating/drinking in the handling area.

  • H315 (Causes skin irritation): Requires robust dermal barriers. Hindered phenols can cause localized dermatitis upon prolonged contact.

  • H319 (Causes serious eye irritation): Necessitates full-seal eye protection. Powders can easily bypass standard safety glasses.

  • H335 (May cause respiratory irritation): Dictates that all open-container operations must be performed under active ventilation to prevent the inhalation of aerosolized micro-particles.

Quantitative PPE Specifications

To standardize safety across your laboratory, adhere to the following quantitative PPE requirements [2]:

PPE CategorySpecification / StandardHazard MitigatedReplacement / Maintenance Protocol
Hand Protection Nitrile, ≥ 4 mil thicknessH315 (Skin Irritation)Replace every 2 hours or immediately upon visible contamination.
Eye Protection ANSI Z87.1 Indirect Vented GogglesH319 (Eye Irritation)Inspect before each use; replace if lenses are scratched or pitted.
Respiratory Fume Hood (80-120 fpm face velocity)H335 (Resp. Irritation)Annual hood certification. (Use N95/P100 if hood is unavailable).
Body Protection 100% Cotton or FR Lab CoatH315, H302Launder weekly via institutional services; never wash at home.

Logical Workflow for Chemical Handling

The following diagram maps the direct relationship between the compound's inherent hazards, the required PPE, and the operational workflow required to maintain a safe environment.

Workflow H1 H315: Skin Irritation PPE1 Nitrile Gloves (≥4 mil) H1->PPE1 H2 H319: Eye Irritation PPE2 ANSI Z87.1 Goggles H2->PPE2 H3 H335: Resp. Irritation PPE3 Fume Hood / N95 H3->PPE3 OP1 Static-Free Weighing PPE1->OP1 PPE2->OP1 PPE3->OP1 OP2 Closed-System Transfer OP1->OP2 OP3 RCRA Compliant Disposal OP2->OP3

Hazard-driven PPE selection and operational workflow for 2,6-Di-tert-butyl-4-hydroxyphenyl acetate.

Step-by-Step Operational Methodology

To ensure scientific integrity and operator safety, every protocol must be a self-validating system. The following methodology incorporates physical checks to confirm safety parameters before proceeding to the next step [3].

Phase 1: Pre-Operational Validation
  • Airflow Verification: Before opening the chemical container, verify that the fume hood monitor reads between 80 and 120 feet per minute (fpm). Self-validation check: Tape a small strip of a delicate task wipe (e.g., Kimwipe) to the bottom of the sash. It should pull steadily inward.

  • PPE Integrity Check: Don your lab coat, ANSI Z87.1 goggles, and nitrile gloves. Perform a quick inflation test on the gloves by trapping air inside and squeezing to check for micro-punctures.

Phase 2: Weighing and Transfer

Causality Note: 2,6-Di-tert-butyl-4-hydroxyphenyl acetate is a dry powder. Friction from spatulas can generate static electricity, causing the powder to aerosolize and trigger H335 and H319 hazards.

  • Static Mitigation: Place an anti-static ionizer next to the analytical balance inside the fume hood. Use anti-static weighing boats or grounded aluminum foil.

  • Dispensing: Use a grounded, stainless-steel spatula to transfer the powder. Do not drop the powder from a height; lower the spatula directly into the weighing vessel to minimize dust generation.

  • Containment: Once the desired mass is reached, cap the weighing vessel tightly before removing it from the fume hood for transport to the reaction station.

Phase 3: Decontamination and Spill Response
  • Immediate Decontamination: Hindered phenol acetates are highly lipophilic and generally insoluble in water. Wipe down the balance, spatulas, and hood surface using a lint-free wipe dampened with an appropriate organic solvent (e.g., isopropanol or ethanol).

  • Solid Spill Protocol: If a spill occurs, do not sweep dry . Dry sweeping aerosolizes the irritant. Instead, cover the spill with damp absorbent pads or use a specialized HEPA-filtered laboratory vacuum.

Disposal and Waste Management Plans

Improper disposal of reactive organic intermediates can lead to environmental contamination and regulatory fines. Follow the EPA/RCRA compliance guidelines adapted for laboratory scale [3]:

  • Solid Waste: Collect all contaminated weighing boats, gloves, and wipes in a rigid, puncture-resistant container lined with a heavy-duty poly bag.

  • Labeling: Affix a hazardous waste label immediately. Mark the contents as: "Hazardous Chemical Waste - Solid - Contains 2,6-Di-tert-butyl-4-hydroxyphenyl acetate (Irritant)."

  • Liquid Waste: Any solvent washings containing the dissolved compound must be collected in a designated non-halogenated organic waste carboy. Do not mix with aqueous waste streams, as the compound will precipitate out of solution, potentially clogging waste lines.

References

  • Occupational Safety and Health Administration (OSHA). "Standard 1910.132 - General Requirements for Personal Protective Equipment." US Department of Labor. URL: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.